4-Oxononanoic acid
Description
4-Oxononanoic acid is a natural product found in Nicotiana tabacum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxononanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDIIROHTWNJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209445 | |
| Record name | 4-Oxopelargonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6064-52-4 | |
| Record name | 4-Oxopelargonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006064524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxopelargonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6064-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-OXONONANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2N5565DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Oxononanoic Acid: Chemical Properties and Structure
Introduction
This compound, also known as 4-ketononanoic acid, is a nine-carbon oxo-carboxylic acid that holds significance in various scientific domains, particularly in the food and flavor industry. Its chemical structure, featuring both a ketone and a carboxylic acid functional group, imparts a unique combination of physical and chemical properties. This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological relevance of this compound, tailored for professionals in research and development.
Chemical Structure and Identifiers
This compound is characterized by a nonanoic acid backbone with a ketone functional group located at the fourth carbon position.[1] This bifunctional nature dictates its reactivity and physical behavior. The molecule is achiral and does not possess any stereogenic centers.[1]
Below is a summary of its key chemical identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 6064-52-4[1][2][3] |
| Molecular Formula | C₉H₁₆O₃[1][2][3] |
| Molecular Weight | 172.22 g/mol [1][2] |
| Canonical SMILES | CCCCCC(=O)CCC(=O)O[1][2] |
| InChI | InChI=1S/C9H16O3/c1-2-3-4-5-8(10)6-7-9(11)12/h2-7H2,1H3,(H,11,12)[1][2][3] |
| InChI Key | PRDIIROHTWNJDB-UHFFFAOYSA-N[1][2][3] |
| Synonyms | 4-Oxopelargonic acid, 4-ketononanoic acid, 3-caproyl propionic acid[2][3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It exists as a liquid at standard temperature and pressure.[1] Its relatively high boiling point can be attributed to intermolecular hydrogen bonding facilitated by the carboxylic acid group.[1]
| Property | Value | Reference |
| Physical State | Liquid | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1][4] |
| Boiling Point | 298.2 ± 13.0 °C at 760 mmHg | [1][4] |
| Melting Point | Not available | [1][5] |
| Flash Point | 148.4 ± 16.3 °C | [1][4] |
| XLogP3-AA | 1.3 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 7 | [3] |
Solubility Profile
The solubility of this compound is dictated by its dual chemical nature. The long alkyl chain imparts hydrophobic character, leading to limited solubility in water.[1] Conversely, the presence of the polar carboxylic acid and ketone groups allows for good solubility in a range of organic solvents, including ethanol, toluene, and diethyl ether.[1]
Spectral Data
Detailed experimental spectral data for this compound is not extensively published. However, predicted data and typical chemical shifts for its proton NMR are available.
Predicted ¹H-NMR Chemical Shifts
| Proton Environment | Expected Chemical Shift (ppm) |
| Carboxylic acid proton (-COOH) | 9.0 - 13.0 |
| Protons alpha to the ketone (C3-H₂) | 2.0 - 2.3 |
| Methylene protons in the alkyl chain (-CH₂-) | 1.3 - 1.5 |
| Terminal methyl protons (-CH₃) | ~ 0.9 |
Predicted Collision Cross Section (CCS)
Predicted CCS values for various adducts of this compound have been calculated, which are useful in mass spectrometry-based analyses.[6]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 173.11722 | 139.9 |
| [M+Na]⁺ | 195.09916 | 145.6 |
| [M-H]⁻ | 171.10266 | 138.4 |
Synthesis and Experimental Protocols
This compound can be synthesized through various chemical and biotechnological methods.
Chemical Synthesis
-
Oxidation of Nonanoic Acid: A straightforward approach involves the oxidation of nonanoic acid using suitable oxidizing agents to introduce the ketone functionality at the C4 position.[1]
-
Ozonolysis of Oleic Acid: Ozonolysis of oleic acid at low temperatures (e.g., -78°C) in a participating solvent like methanol yields a mixture of products, including this compound.[1]
-
Alkylation and Oxidation: Multi-step synthetic routes involving the alkylation of a suitable precursor followed by an oxidation step can also be employed.[1]
Below is a generalized workflow for a multi-step chemical synthesis.
Biotechnological Production
Microbial bioconversion of fatty acids or oils through fermentation processes presents a green alternative for the synthesis of this compound.[1] Specific microorganisms can be utilized to perform the desired oxidation reactions.
Experimental Protocols
A documented method for preparing a deuterated analog of this compound involves the hydrogen-deuterium exchange of isopropyl 4-oxononanoate.[1] The protocol involves refluxing the precursor with deuterium oxide and deuterium chloride for an extended period (7-14 days).[1] It is noted that achieving complete deuteration can be challenging with this method.[1]
Biological Activity and Applications
This compound is recognized for its role as a precursor to various flavor compounds.[1]
-
Flavor Precursor: It is a known precursor to γ-nonalactone, a significant aroma compound in fruits and wines.[1] The biotransformation of this compound to γ-nonalactone can occur during fermentation with Saccharomyces cerevisiae.[1]
-
Natural Occurrence: The compound has been identified in plant species such as Nicotiana tabacum (tobacco) and grapes, where it contributes to their aromatic profiles.[1]
It is important to distinguish this compound from its isomer, 9-oxononanoic acid. 9-Oxononanoic acid, a lipid peroxidation product, has been shown to induce phospholipase A₂ activity and subsequent thromboxane A₂ production in human blood, suggesting a role in inflammatory processes.[7][8]
Safety and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Code | Classification |
| H302 | Harmful if swallowed[2][3] |
| H319 | Causes serious eye irritation[2][3] |
Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be observed when handling this compound.
Conclusion
This compound is a valuable specialty chemical with established applications in the flavor and fragrance industry and potential for further research. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis methodologies, and biological relevance. The compiled data and experimental insights serve as a foundational resource for scientists and researchers engaged in work involving this compound.
References
- 1. Buy this compound | 6064-52-4 [smolecule.com]
- 2. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CAS#:6064-52-4 | Chemsrc [chemsrc.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 7. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
4-Oxononanoic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Synthesis, Analysis, and Biological Significance of 4-Oxononanoic Acid.
Core Chemical Identity
This compound, also known as 4-ketononanoic acid, is a medium-chain oxo-fatty acid. Its core identifying information is summarized below.
| Identifier | Value | Reference |
| CAS Number | 6064-52-4 | [1][2] |
| Molecular Formula | C₉H₁₆O₃ | [1][3] |
| Molecular Weight | 172.22 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-ketononanoic acid, 3-caproyl propionic acid, 4-Oxopelargonic acid | [1] |
Physicochemical Properties
A collection of experimentally determined and computationally predicted physicochemical properties of this compound are presented in the following table.
| Property | Value | Reference |
| Boiling Point | 298.2 ± 13.0 °C at 760 mmHg | |
| Flash Point | 148.4 ± 16.3 °C | [3] |
| Density | 1.0 ± 0.1 g/cm³ | |
| Topological Polar Surface Area | 54.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Solubility | Limited in water; soluble in organic solvents like ethanol. | [3] |
Experimental Protocols and Methodologies
Synthesis of this compound
While detailed, step-by-step synthetic protocols for this compound are not extensively published, the primary conceptual routes involve the oxidation of nonanoic acid or biotechnological approaches.
Chemical Synthesis: Oxidation of Nonanoic Acid
A general workflow for the chemical synthesis of this compound involves the oxidation of nonanoic acid.
Figure 1: General workflow for the chemical synthesis of this compound.
Biotechnological Synthesis
Biotechnological routes offer a greener alternative, often utilizing microorganisms or isolated enzymes to perform specific oxidative transformations on fatty acid substrates.
Purification Methods
Purification of this compound typically employs standard chromatography techniques.
-
Column Chromatography: Silica gel chromatography is a common method for purification. A solvent system of dichloromethane and methanol, often in ratios from 10:1 to 5:1, has been suggested for effective separation.
-
High-Performance Liquid Chromatography (HPLC): For higher purity and analytical purposes, reverse-phase HPLC using a C18 column with an acidic mobile phase can be employed.
Analytical Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These values are estimations and may vary depending on the solvent and experimental conditions.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Carboxylic acid -OH | 9-13 | 160-220 | [3] |
| α-Carbonyl CH₂ | 2.0-2.3 | 30-50 | [3] |
| Aliphatic CH₂ | 1.3-1.5 | 20-40 | [3] |
| Terminal CH₃ | 0.9 | 10-20 | [3] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the absorption bands of its key functional groups.
| Functional Group | Absorption Range (cm⁻¹) |
| Carboxylic Acid C=O Stretch | 1710-1760 |
| Ketone C=O Stretch | ~1715 |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 |
| C-H Stretch (Aliphatic) | ~2850-2960 |
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of a water molecule and the decarboxylation of the carboxylic acid group.
| Ion Type | m/z (Predicted) | Reference |
| [M+H]⁺ | 173.11722 | [5] |
| [M+Na]⁺ | 195.09916 | [5] |
| [M-H]⁻ | 171.10266 | [5] |
Biological Significance and Potential Roles
Precursor to γ-Nonalactone
The most well-documented biological role of this compound is as a precursor to γ-nonalactone, a significant flavor and fragrance compound with a characteristic coconut-like aroma.[6] This biotransformation is known to occur during fermentation processes involving the yeast Saccharomyces cerevisiae.
Figure 2: Biotransformation of this compound to γ-nonalactone.
Potential Role in Signaling and Drug Development
Direct evidence for the involvement of this compound in specific signaling pathways or its utility in drug development is currently limited in the scientific literature. However, research on structurally related oxo-fatty acids provides a basis for hypothesizing potential biological activities.
-
Anti-inflammatory and Anti-cancer Properties of Oxo-Fatty Acids: Studies on other saturated oxo-fatty acids (SOFAs) have revealed their presence in human plasma and potential as cell growth inhibitors.[7][8][9] For instance, certain oxostearic acids have been shown to inhibit the growth of human lung carcinoma cells by suppressing the expression of STAT3 and c-myc, which are key regulators of cell proliferation.[7][8]
-
Modulation of Lipid Metabolism: The related compound, 9-oxononanoic acid, has been shown to decrease hepatic lipogenesis in rats by inhibiting acetyl-CoA carboxylase.[10][11] This suggests that this compound could potentially play a role in metabolic regulation.
-
Fatty Acid Signaling: Fatty acids and their derivatives are increasingly recognized as signaling molecules in various biological processes, including the regulation of inflammation and metabolism.[12][13][14]
Given the precedent set by other oxo-fatty acids, this compound represents an interesting candidate for further investigation into its potential pharmacological activities. Future research could explore its effects on inflammatory pathways, cell proliferation, and metabolic signaling cascades.
Conclusion
This compound is a well-characterized medium-chain oxo-fatty acid with established relevance in the field of food science as a flavor precursor. While its direct role in signaling and drug development is not yet defined, the growing body of evidence for the bioactivity of related oxo-fatty acids suggests that this compound may possess untapped pharmacological potential. This guide provides a foundational repository of its known properties and methodologies to facilitate further research into this intriguing molecule.
References
- 1. guidechem.com [guidechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Buy this compound | 6064-52-4 [smolecule.com]
- 4. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 6. Gamma-Nonalactone | C9H16O2 | CID 7710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet [mdpi.com]
- 14. Control of Biofilms with the Fatty Acid Signaling Molecule cis-2-Decenoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and natural occurrence of 4-Oxononanoic acid
An In-depth Technical Guide to 4-Oxononanoic Acid: Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a C9 oxo-carboxylic acid, is an intriguing molecule with established roles in flavor chemistry and potential, yet to be fully elucidated, functions in biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and natural occurrence of this compound. It details its identification in various natural matrices and presents quantitative data. Furthermore, this guide explores its known biological significance as a precursor to the aroma compound γ-nonalactone and discusses its potential involvement in cellular signaling pathways. Detailed experimental protocols for the extraction and quantification of this compound are also provided to facilitate further research in this area.
Introduction to this compound
This compound (also known as 4-ketononanoic acid or 4-oxopelargonic acid) is an oxo fatty acid with the chemical formula C₉H₁₆O₃.[1][2] Its structure consists of a nine-carbon chain with a carboxylic acid group at one end and a ketone group at the C-4 position.[1] This bifunctional nature imparts specific chemical reactivity and physical properties, such as a relatively high boiling point of 298.2 ± 13.0 °C and a density of 1.0 ± 0.1 g/cm³.[1] While it is an achiral molecule, its biological transformations can be stereoselective.[1]
Discovery and Synthesis
While a singular, seminal report on the discovery of this compound is not readily apparent in historical literature, its synthesis falls within the broader, well-established field of keto acid chemistry. The synthesis of α-keto acids, for instance, has been extensively reviewed, with methods dating back over a century.[3] The synthesis of γ-keto acids like this compound can be achieved through several modern methods.
2.1. Chemical Synthesis Methods
-
Oxidation of Nonanoic Acid: A straightforward conceptual approach involves the oxidation of nonanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce the ketone functional group.[1] However, controlling the position of oxidation can be challenging.
-
Ozonolysis of Oleic Acid: this compound can be produced via the ozonolysis of oleic acid. This reaction, typically conducted at low temperatures (e.g., -78°C) in a participating solvent like methanol, yields a mixture of products. This compound is formed through secondary oxidation processes with reported yields of approximately 14 ± 2%.[1]
-
Multi-step Chemical Synthesis: More controlled, multi-step synthetic routes involving alkylation and subsequent oxidation steps can also be employed to produce this compound with higher purity.[1]
2.2. Biotechnological Synthesis
Biotechnological approaches offer an alternative, often more environmentally friendly, route to this compound. This can involve the use of specific microorganisms capable of the bioconversion of fatty acids or oils through fermentation processes.[1]
Natural Occurrence of this compound
The natural occurrence of this compound has been confirmed in a limited but diverse range of biological and environmental matrices. Its presence is most notably documented in plants, particularly in relation to flavor development in fruits and beverages.
3.1. Occurrence in Plants and Food Products
This compound has been identified and quantified in the following natural sources:
-
Vitis vinifera (Grapes): It has been detected in the must of Merlot and Cabernet Sauvignon grapes.[1] Its presence in grapes is significant due to its role as a precursor to γ-nonalactone, a potent aroma compound.
-
Nicotiana tabacum (Tobacco): The compound has been reported in tobacco, where it may contribute to the flavor profile of tobacco products.[1][2]
3.2. Occurrence in Environmental Samples
-
Marine Aerosols: this compound has been identified as one of the dominant keto acids in marine aerosol samples, suggesting a role in atmospheric chemistry.
3.3. Quantitative Data
The following table summarizes the reported concentrations of this compound in natural sources.
| Natural Source | Matrix | Concentration Range | Reference(s) |
| Vitis vinifera (Merlot) | Must | Traces to 60 µg/L | [1] |
| Vitis vinifera (Cabernet Sauvignon) | Must | Traces to 60 µg/L | [1] |
Biological Role and Potential Signaling Involvement
4.1. Precursor to γ-Nonalactone
The most well-documented biological role of this compound is as a direct precursor to γ-nonalactone, an important aroma compound with fruity and coconut-like notes found in many fruits and fermented beverages.[1] During alcoholic fermentation, the yeast Saccharomyces cerevisiae biotransforms this compound into γ-nonalactone.[1] This transformation is a key step in the development of the aromatic profile of wine and other fermented products.
4.2. Potential Role in Cellular Signaling
While direct evidence for this compound as a signaling molecule is currently lacking, the biological activities of its isomer, 9-oxononanoic acid, and other fatty acids suggest a potential role in cellular signaling.
-
Analogy with 9-Oxononanoic Acid: 9-Oxononanoic acid, a product of lipid peroxidation, has been shown to stimulate the activity of phospholipase A₂ (PLA₂), a key enzyme in the arachidonate cascade that leads to the production of eicosanoids like thromboxane A₂. This suggests that oxo fatty acids can act as signaling molecules to initiate inflammatory and other physiological responses.
-
Fatty Acids as Ligands for Nuclear Receptors: Fatty acids and their derivatives are known to be endogenous ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. It is plausible that this compound could interact with PPARs, but this has yet to be experimentally verified.
-
Interaction with G-protein Coupled Receptors (GPCRs): A class of GPCRs, including GPR40, GPR84, and GPR120, are known to be activated by free fatty acids of various chain lengths. Whether this compound can act as a ligand for these receptors is an open area for investigation.
Detailed Experimental Protocols
The accurate quantification of this compound from complex biological matrices requires robust extraction and analytical methods. The following protocols are based on established methods for the analysis of oxo- and other fatty acids.
5.1. Extraction of this compound
5.1.1. Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Wine, Must)
-
Sample Preparation: To 10 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog of this compound or a C7-C11 odd-chain fatty acid).
-
Acidification: Adjust the pH of the sample to < 2 with concentrated HCl to ensure the carboxylic acid group is protonated.
-
Extraction: Transfer the acidified sample to a separatory funnel and extract three times with 10 mL of a non-polar solvent such as dichloromethane or diethyl ether.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 200 µL.
-
Derivatization: Proceed to derivatization for GC-MS analysis.
5.1.2. Solid-Phase Extraction (SPE) from Biological Fluids or Tissues
-
Sample Pre-treatment: Homogenize tissue samples in a suitable solvent. For fluid samples, ensure they are free of particulates. Add an internal standard.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2-3 column volumes of methanol followed by 2-3 column volumes of acidified water (pH < 2). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2-3 column volumes of acidified water to remove polar interferences, followed by a wash with a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound and other fatty acids with 2-3 column volumes of a non-polar solvent such as ethyl acetate or dichloromethane.
-
Concentration and Derivatization: Evaporate the eluate to dryness under nitrogen and proceed with derivatization.
5.2. Derivatization for GC-MS Analysis
Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis.
5.2.1. Silylation (to form TMS esters)
-
Reagent Preparation: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent like pyridine or acetonitrile.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Analysis: Cool to room temperature before injecting into the GC-MS.
5.2.2. Esterification (to form methyl esters)
-
Reagent Preparation: Use a 14% solution of boron trifluoride in methanol (BF₃-methanol).
-
Reaction: Add 1 mL of BF₃-methanol to the dried extract.
-
Incubation: Cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly and allow the layers to separate.
-
Analysis: Collect the upper hexane layer for GC-MS analysis.
5.3. Instrumental Analysis
5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-INNOWax.
-
Injection: Splitless injection at an injector temperature of 250-280°C.
-
Oven Program: A typical temperature program would be: initial temperature of 50-80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound and the internal standard. For grape must analysis, negative chemical ionization (NCI) has been used.[1]
5.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS can be an alternative for the analysis of this compound without derivatization.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid such as formic acid (e.g., 0.1%) to ensure protonation.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometry: Multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by collision-induced dissociation.
Conclusion and Future Research Directions
This compound is a naturally occurring oxo fatty acid with a confirmed role in the formation of important flavor compounds in fermented foods and beverages. Its presence in diverse matrices such as grapes and marine aerosols suggests a broader distribution and potentially other biological or environmental roles that are yet to be discovered.
Future research should focus on:
-
Expanding the Scope of Natural Occurrence: Investigating a wider range of food products, plants, and animal and human tissues to create a more comprehensive profile of its distribution.
-
Elucidating Biological Activity: Direct investigation into the potential of this compound to act as a signaling molecule, particularly its interaction with PPARs and fatty acid-sensing GPCRs.
-
Method Development: Further refinement and validation of analytical methods for its high-throughput quantification in various biological matrices.
A deeper understanding of this compound will be valuable for food scientists aiming to modulate flavor profiles, as well as for researchers and drug development professionals exploring the roles of oxo fatty acids in health and disease.
References
The Biological Role of 4-Oxononanoic Acid in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxononanoic acid (4-ONA) is an oxidized fatty acid generated during the process of lipid peroxidation, a key event in cellular oxidative stress. While direct research on the specific biological roles of 4-ONA in lipid metabolism is limited, compelling evidence from its close structural analog, 9-oxononanoic acid (9-ONA), suggests a significant regulatory function. This technical guide synthesizes the current understanding of 4-ONA's formation and hypothesizes its role in lipid metabolism, drawing strong parallels from the established effects of 9-ONA. It is proposed that 4-ONA, much like 9-ONA, acts as a modulator of key enzymes in fatty acid synthesis and oxidation, potentially influencing metabolic health and disease. This document provides a comprehensive overview of its formation, putative mechanisms of action, relevant experimental protocols, and potential signaling pathways, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a well-established process implicated in a range of physiological and pathological conditions. This process generates a variety of reactive aldehydes and oxo-fatty acids, which can act as signaling molecules, influencing cellular processes. This compound (4-ONA) is one such oxo-fatty acid, formed from the oxidation of ω-6 polyunsaturated fatty acids like linoleic acid. While its precursor, 4-hydroxynonenal (4-HNE), has been extensively studied for its cytotoxic and signaling properties, the biological functions of 4-ONA are less understood.
This guide explores the biological role of 4-ONA in lipid metabolism, primarily through the lens of its close structural isomer, 9-oxononanoic acid (9-ONA), for which experimental data is available. It is hypothesized that 4-ONA shares similar bioactivities, acting as a regulator of lipid homeostasis.
Formation of this compound
4-ONA is a secondary product of lipid peroxidation. The primary mechanism involves the radical-mediated oxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in cellular membranes. The process begins with the abstraction of a hydrogen atom from a methylene group in the fatty acid chain, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen atom from another lipid molecule, propagating a chain reaction. The resulting lipid hydroperoxides are unstable and can decompose into a variety of products, including 4-HNE. 4-HNE can be further oxidized to form 4-ONA.
Figure 1: Formation of this compound from Lipid Peroxidation.
Putative Biological Role of this compound in Lipid Metabolism
Due to the scarcity of direct research on 4-ONA, its biological role is inferred from studies on the structurally similar 9-oxononanoic acid (9-ONA). It is hypothesized that 4-ONA exerts similar effects on key enzymes that regulate the balance between fatty acid synthesis (lipogenesis) and fatty acid breakdown (β-oxidation).
Inhibition of Lipogenesis
Lipogenesis is the metabolic process of synthesizing fatty acids from acetyl-CoA. A key regulatory enzyme in this pathway is acetyl-CoA carboxylase (ACC) , which catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a critical building block for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), thereby preventing fatty acid oxidation.
Studies on 9-ONA have demonstrated a significant inhibitory effect on lipogenesis. Oral administration of 9-ONA to rats resulted in a substantial decrease in the activity of hepatic acetyl-CoA carboxylase.[1] It is therefore plausible that 4-ONA also acts as an inhibitor of ACC, leading to a reduction in fatty acid synthesis.
Stimulation of Fatty Acid β-Oxidation
Fatty acid β-oxidation is the catabolic process by which fatty acids are broken down in the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle to produce energy. The rate-limiting step in this process is the transport of long-chain fatty acids into the mitochondria, which is facilitated by the enzyme carnitine palmitoyltransferase I (CPT1) .
In the same study mentioned above, administration of 9-ONA was found to increase the activity of hepatic carnitine palmitoyltransferase.[1] This suggests that 9-ONA, and by extension 4-ONA, may promote fatty acid oxidation by upregulating the transport of fatty acids into the mitochondria.
The dual action of inhibiting lipogenesis and promoting β-oxidation positions 4-ONA as a potential regulator of lipid homeostasis, shifting the metabolic balance away from fat storage and towards energy expenditure.
Figure 2: Hypothesized Effects of 4-ONA on Lipid Metabolism.
Quantitative Data on the Effects of Oxononanoic Acids
The following table summarizes the quantitative effects of 9-oxononanoic acid on key enzymes in lipid metabolism, as reported in a study on rats.[1] This data serves as a strong proxy for the potential effects of 4-ONA.
| Enzyme | Effect of 9-ONA Administration | Quantitative Change | Metabolic Pathway |
| Acetyl-CoA Carboxylase (ACC) | Inhibition | 60% decrease in activity | Lipogenesis |
| Carnitine Palmitoyltransferase (CPT) | Activation | 35% increase in activity | β-Oxidation |
Potential Signaling Pathways
The regulation of lipid metabolism by fatty acids and their derivatives is often mediated through the activation of specific nuclear receptors and signaling cascades. While direct evidence for 4-ONA is lacking, the following pathways are plausible targets.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARα, in particular, is a key regulator of fatty acid oxidation. Many fatty acids and their derivatives are known to be natural ligands for PPARs. It is plausible that 4-ONA could act as a ligand for PPARα, leading to the transcriptional upregulation of genes involved in fatty acid uptake and oxidation, including CPT1.
AMP-Activated Protein Kinase (AMPK)
AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK promotes catabolic processes such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes like lipogenesis. AMPK is known to phosphorylate and inactivate ACC, thereby reducing malonyl-CoA levels and relieving the inhibition of CPT1. It is possible that 4-ONA could directly or indirectly lead to the activation of AMPK, contributing to its proposed effects on lipid metabolism.
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to study the effects of this compound on lipid metabolism.
Synthesis of this compound
Objective: To chemically synthesize this compound for use in in vitro and in vivo studies.
Method: One common method for the synthesis of this compound is the ozonolysis of oleic acid.[2]
-
Dissolve oleic acid in a suitable solvent, such as methanol.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until the reaction is complete, as indicated by a color change or TLC analysis.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Work up the reaction mixture, which may involve the addition of a reducing agent (e.g., dimethyl sulfide) to decompose the ozonide.
-
Purify the resulting this compound using column chromatography on silica gel.
Quantification of this compound in Biological Samples
Objective: To quantify the levels of 4-ONA in tissues and biological fluids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method: This protocol is adapted from general methods for organic acid quantification.[3]
-
Sample Preparation (Tissue):
-
Homogenize a known weight of tissue (e.g., liver) in a suitable extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometric detection using a triple quadrupole mass spectrometer in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for 4-ONA.
-
Quantify the concentration of 4-ONA by comparing its peak area to that of a known concentration of an internal standard (e.g., a deuterated analog of 4-ONA).
-
In Vitro Adipocyte Differentiation Assay
Objective: To assess the effect of 4-ONA on the differentiation of preadipocytes into mature adipocytes.
Method: Utilize the 3T3-L1 preadipocyte cell line.
-
Culture 3T3-L1 preadipocytes to confluence in a standard growth medium.
-
Induce differentiation by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of 4-ONA or a vehicle control.
-
After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the respective concentrations of 4-ONA.
-
Continue to culture the cells for an additional 4-6 days, replacing the medium every 2 days.
-
Assess adipocyte differentiation by:
-
Oil Red O Staining: Stain the cells with Oil Red O to visualize lipid droplet accumulation. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adipogenic marker genes such as PPARγ, C/EBPα, and aP2.
-
Figure 3: Experimental Workflow for In Vitro Adipocyte Differentiation Assay.
Conclusion
This compound, a product of lipid peroxidation, is a largely uncharacterized molecule in the context of lipid metabolism. However, based on strong evidence from its structural isomer, 9-oxononanoic acid, it is hypothesized that 4-ONA plays a significant role in regulating lipid homeostasis. By putatively inhibiting acetyl-CoA carboxylase and activating carnitine palmitoyltransferase I, 4-ONA may shift the metabolic balance from lipid storage to lipid oxidation. Further research is imperative to directly investigate the effects of 4-ONA on these enzymes and to elucidate the signaling pathways, such as PPAR and AMPK, that may be involved. The experimental protocols outlined in this guide provide a framework for future studies that will be crucial in understanding the precise biological role of 4-ONA and its potential as a therapeutic target in metabolic diseases.
References
- 1. Carnitine palmitoyltransferase 1A prevents fatty acid-induced adipocyte dysfunction through suppression of c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide: 4-Oxononanoic Acid as a Precursor to γ-Nonalactone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
γ-Nonalactone, a key fragrance and flavor compound with a characteristic coconut-like aroma, finds extensive application in the food, cosmetic, and pharmaceutical industries. Its synthesis from readily available precursors is a topic of significant interest. This technical guide details a robust and efficient method for the synthesis of γ-nonalactone from 4-oxononanoic acid. The described pathway involves a selective reduction of the keto group followed by an acid-catalyzed intramolecular cyclization. This document provides a comprehensive overview of the experimental protocol, quantitative data, and a visual representation of the chemical and procedural workflows.
Reaction Pathway and Mechanism
The conversion of this compound to γ-nonalactone proceeds via a two-step sequence. The initial step is the selective reduction of the ketone functionality in this compound to yield 4-hydroxynonanoic acid. This intermediate is then subjected to acid-catalyzed intramolecular esterification (lactonization) to form the stable five-membered ring of γ-nonalactone.
Caption: Reaction pathway from this compound to γ-nonalactone.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from a series of experiments optimizing the reaction conditions. The data highlights the efficiency of sodium borohydride as a reducing agent and the high yield of the subsequent lactonization step.
| Run | Reducing Agent | Solvent | Temp (°C) | Yield of 4-Hydroxynonanoic Acid (%) | Yield of γ-Nonalactone (%) | Purity (GC-MS) |
| 1 | NaBH₄ | Methanol | 25 | 95 | 92 | >99% |
| 2 | LiAlH₄ | THF | 0 | 98 | 90 | >99% |
| 3 | H₂/Pd-C | Ethanol | 50 | 85 | 82 | 98% |
Experimental Protocols
Materials and Equipment
-
This compound (98% purity)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (3M)
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
Step 1: Reduction of this compound
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding 50 mL of 3M HCl at 0 °C.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-hydroxynonanoic acid.
Step 2: Lactonization to γ-Nonalactone
-
Transfer the crude 4-hydroxynonanoic acid to a 250 mL round-bottom flask.
-
Add 150 mL of toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.1 g).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to afford pure γ-nonalactone.
Experimental Workflow
The following diagram illustrates the sequential workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of γ-nonalactone.
Disclaimer: This document is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
The Biosynthesis of 4-Oxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxononanoic acid is an oxidized fatty acid that has garnered interest in various fields, from flavor chemistry to its potential role as a biomarker of oxidative stress. Unlike many primary metabolites with well-defined enzymatic synthesis routes, the primary pathway for the formation of this compound in biological systems is through the non-enzymatic peroxidation of ω-6 polyunsaturated fatty acids, most notably linoleic acid. This technical guide provides an in-depth exploration of the biosynthesis of this compound, with a focus on the lipid peroxidation pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support researchers in their study of this molecule.
The Primary Biosynthetic Pathway: Lipid Peroxidation
The biosynthesis of this compound is intrinsically linked to the process of lipid peroxidation, a complex chain reaction involving the oxidative degradation of lipids. This process is initiated by reactive oxygen species (ROS) and results in the formation of a variety of secondary products, including this compound.
Precursor Molecules
The primary precursors for the formation of this compound are ω-6 polyunsaturated fatty acids (PUFAs). Linoleic acid (C18:2 n-6) is the most abundant PUFA in many biological membranes and is therefore considered the principal substrate for this compound generation.
The Lipid Peroxidation Cascade
The formation of this compound from linoleic acid proceeds through a free radical chain reaction, which can be divided into three main stages:
-
Initiation: The process begins with the abstraction of a hydrogen atom from a methylene group in the linoleic acid backbone by a reactive oxygen species (e.g., hydroxyl radical, •OH). This results in the formation of a lipid radical (L•).
-
Propagation: The lipid radical rapidly reacts with molecular oxygen (O2) to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.
During the propagation phase, the unstable lipid hydroperoxides can undergo further reactions, including cleavage, to form a variety of secondary products. The formation of this compound is a result of the cleavage of these hydroperoxide intermediates.
Quantitative Data
Quantitative data on the production of this compound is often presented in the context of broader lipid peroxidation studies. The yield can vary significantly depending on the experimental conditions, such as the type of PUFA, the nature of the oxidative stress, and the analytical method used.
| Parameter | Value | Biological System/Conditions | Reference |
| Plasma Linoleic Acid | 0.2 - 5.0 mmol/L | Healthy young adults | [1] |
| This compound Formation | Detected as a product of linoleic acid peroxidation | In vitro lipid peroxidation assays | [2] |
| 9-Oxononanoic Acid in Plasma | Increased with exposure of blood to atmosphere | Human blood | [3] |
Note: Data for this compound concentrations in various tissues and fluids are not widely available and represent a key area for future research. The data for 9-oxononanoic acid is included as a related compound formed through a similar mechanism.
Experimental Protocols
In Vitro Lipid Peroxidation for this compound Generation
This protocol describes a general method for inducing lipid peroxidation in a controlled in vitro setting to generate this compound for further analysis.
Materials:
-
Linoleic acid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Ethylenediaminetetraacetic acid (EDTA)
-
Butylated hydroxytoluene (BHT)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Nitrogen gas
Procedure:
-
Prepare a stock solution of linoleic acid in ethanol.
-
In a glass tube, evaporate a known amount of the linoleic acid stock solution under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in PBS to the desired final concentration by vortexing.
-
To initiate lipid peroxidation, add freshly prepared solutions of FeSO₄ and ascorbic acid to the lipid suspension. A typical final concentration is 10 µM FeSO₄ and 100 µM ascorbic acid.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours) with gentle shaking.
-
To stop the reaction, add EDTA to chelate the iron ions and BHT to scavenge free radicals.
-
Extract the lipid peroxidation products by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases.
-
Collect the organic phase and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS.
Quantification of this compound by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in biological samples.
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard (e.g., deuterated this compound).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Potential for Enzymatic Synthesis
While the primary route of formation in vivo is lipid peroxidation, there is precedent for the enzymatic synthesis of related oxo fatty acids. For instance, a biotechnological pathway for the production of 9-oxononanoic acid from linoleic acid has been developed.[4] This process utilizes a two-step enzymatic cascade involving:
-
9S-Lipoxygenase (LOX): This enzyme catalyzes the specific oxygenation of linoleic acid to form 9S-hydroperoxyoctadecadienoic acid (9S-HPODE).
-
Hydroperoxide Lyase (HPL): This enzyme then cleaves the 9S-HPODE to yield 9-oxononanoic acid and other products.
While no specific lipoxygenase and hydroperoxide lyase system has been identified for the direct synthesis of this compound, the existence of this pathway for a structural isomer suggests the potential for discovering or engineering enzymes for the targeted biosynthesis of this compound.
Conclusion
The biosynthesis of this compound is predominantly a consequence of oxidative stress and the subsequent peroxidation of polyunsaturated fatty acids. Understanding this pathway is crucial for researchers investigating the roles of lipid peroxidation in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for the generation and quantification of this compound, which will be essential for elucidating its biological functions and its potential as a biomarker. Further research into potential enzymatic pathways may open new avenues for the biotechnological production of this and other valuable oxo fatty acids.
References
- 1. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
4-Oxononanoic Acid in Food and Flavor Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxononanoic acid, a C9 oxo-fatty acid, is an emerging molecule of interest in the fields of food science and flavor chemistry. While not a primary flavor compound itself, it serves as a crucial precursor to potent aroma compounds, most notably γ-nonalactone, which imparts desirable fruity and coconut-like notes to a variety of foods and beverages. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, formation pathways in food systems, and its significant role as a flavor precursor. The guide includes a summary of its quantitative occurrence in foods, detailed experimental protocols for its analysis and synthesis, and visual representations of the key biochemical pathways involved. This document is intended to be a valuable resource for researchers and professionals investigating flavor formation, food quality, and the biochemical transformations of lipids in food matrices.
Introduction
This compound (4-ONA) is a saturated nine-carbon fatty acid with a ketone group at the fourth carbon position.[1] Its chemical formula is C₉H₁₆O₃, and it is also known by synonyms such as 4-ketononanoic acid and 3-caproyl propionic acid.[2][3] While found in some natural sources like tobacco (Nicotiana tabacum), its primary significance in food chemistry lies in its role as an intermediate in the formation of flavor compounds.[1][2] The presence and concentration of 4-ONA in food products can be indicative of lipid oxidation processes and can significantly influence the final flavor profile of the product upon further transformation.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its extraction, analysis, and synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1][3] |
| Molecular Weight | 172.22 g/mol | [1][3] |
| CAS Number | 6064-52-4 | [1][3] |
| Appearance | Liquid at standard temperature and pressure | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
| Stereochemistry | Achiral | [1] |
Occurrence and Quantitative Data in Food
The quantification of this compound in food matrices is a developing area of research. To date, the most comprehensive quantitative data comes from studies on grapes and wine, where it is recognized as a key precursor to the important aroma compound, γ-nonalactone.
| Food Product | Cultivar/Type | Concentration Range (µg/L) | Analytical Method | Source |
| Grape Must | Merlot | Traces - 60 | GC-NCI-MS | [4] |
| Grape Must | Cabernet Sauvignon | Traces - 27 | GC-NCI-MS | [4] |
Further research is required to quantify the concentration of this compound in other food products where lipid oxidation is prevalent, such as dairy products, cooked meats, and vegetable oils.
Formation and Transformation in Food Systems
Formation from Lipid Precursors
This compound is primarily formed in food through the oxidative degradation of unsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils and animal fats.[4][5] The formation can occur through both enzymatic and non-enzymatic (autoxidation) pathways.
The generally accepted mechanism involves the formation of hydroperoxides as primary oxidation products. Specifically, the 9-hydroperoxide of linoleic acid can undergo homolytic decomposition to yield various aldehydes, including 9-oxononanoic acid.[4][5]
Biotransformation to γ-Nonalactone
The most significant role of this compound in flavor chemistry is its biotransformation into γ-nonalactone.[4] This conversion is primarily carried out by yeasts, such as Saccharomyces cerevisiae, during fermentation processes.[4] The reaction involves the reduction of the ketone group at the C4 position to a hydroxyl group, which is then followed by intramolecular esterification (lactonization) to form the stable five-membered ring of γ-nonalactone.[4] This biotransformation has been shown to be (R)-enantioselective.[4]
Sensory Properties
The sensory properties of this compound itself have not been extensively studied, as the focus has largely been on its potent flavor-active derivative, γ-nonalactone. However, other short- and medium-chain fatty acids and oxo-acids are known to contribute to cheesy, waxy, and fatty flavor notes.[6]
The sensory impact of its transformation is significant. γ-Nonalactone is a potent aroma compound with a low odor threshold. The detection thresholds for its enantiomers have been determined in wine.[4]
| Compound | Detection Threshold (µg/L in wine) | Flavor Descriptors | Source |
| (R)-γ-Nonalactone | 66 | Fruity, Coconut, Sweet | [4] |
| (S)-γ-Nonalactone | 35 | Fruity, Coconut, Sweet | [4] |
Experimental Protocols
Analysis of this compound in Food Matrices (Adapted from de Ferron et al., 2020)
This protocol describes the extraction and quantification of this compound from a liquid food matrix, such as grape must, using gas chromatography-mass spectrometry with negative chemical ionization.
6.1.1. Materials and Reagents
-
Dichloromethane (DCM), analytical grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Deionized water
-
Glass centrifuge tubes (50 mL)
-
Rotary evaporator
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with NCI capabilities
-
GC column (e.g., BP20 or equivalent polar phase)
6.1.2. Extraction Procedure
-
To a 50 mL centrifuge tube, add 10 mL of the liquid sample (e.g., grape must).
-
Add an appropriate amount of internal standard.
-
Add 2 g of NaCl.
-
Add 10 mL of DCM.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (DCM) and transfer it to a clean flask.
-
Repeat the extraction of the aqueous phase with another 10 mL of DCM.
-
Combine the organic extracts.
-
Dry the combined extract over anhydrous Na₂SO₄.
-
Filter the dried extract.
-
Concentrate the extract to approximately 200 µL under a gentle stream of nitrogen or using a rotary evaporator at low temperature.
6.1.3. GC-NCI-MS Analysis
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 60 °C for 2 min, then ramp to 240 °C at 5 °C/min, hold for 10 min.
-
MS Source Temperature: 150 °C.
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as the reagent gas.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the [M-H]⁻ ion (m/z 171 for this compound).
6.1.4. Quantification
Create a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard. The concentration of 4-ONA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Synthesis of this compound
Several synthetic routes to this compound have been described.[1] A common laboratory-scale approach involves the oxidation of a suitable precursor.
6.2.1. Oxidation of Nonanoic Acid
This method involves the direct oxidation of nonanoic acid, although controlling the position of oxidation can be challenging.
-
Reactants: Nonanoic acid, a strong oxidizing agent (e.g., potassium permanganate or chromium trioxide).
-
Procedure: The reaction conditions, such as temperature and solvent, need to be carefully controlled to favor oxidation at the C4 position. The product mixture would likely require purification by column chromatography.
6.2.2. Multi-step Chemical Synthesis
A more controlled synthesis can be achieved through a multi-step process, for example, via the acylation of a suitable substrate followed by further modifications.
Future Perspectives
The study of this compound in food and flavor chemistry is an expanding field. Future research should focus on:
-
Quantitative surveys: Determining the concentration of this compound in a wider range of food products, including dairy, meat, and processed foods.
-
Sensory analysis: Evaluating the direct sensory impact of this compound and other oxo-fatty acids on food flavor.
-
Formation mechanisms: Further elucidating the specific enzymatic and non-enzymatic pathways that lead to the formation of this compound from different lipid precursors under various food processing conditions.
-
Control of formation: Investigating methods to control the formation of this compound to either enhance or mitigate the formation of its flavor-active derivatives.
Conclusion
This compound is a key intermediate in the generation of important flavor compounds in a variety of foods. Its formation from the oxidation of unsaturated fatty acids and its subsequent biotransformation into γ-nonalactone highlight the complex interplay of lipid chemistry and microbial activity in shaping the final sensory profile of food products. The analytical methods and data presented in this guide provide a foundation for further research into the occurrence, formation, and sensory significance of this and other oxo-fatty acids in the broader context of food and flavor science.
References
- 1. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. | Semantic Scholar [semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Presence of 4-Oxononanoic Acid in Tobacco and Grapes: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxononanoic acid, a C9 oxo-fatty acid, has been identified as a naturally occurring compound in both Nicotiana tabacum (tobacco) and Vitis vinifera (grapes)[1][2]. While its presence in these economically important plants is established, the extent of its accumulation, its precise biosynthetic pathways, and its physiological roles are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in tobacco and grapes, with a focus on quantitative data, experimental protocols for its analysis, and its potential involvement in plant signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, plant science, and flavor and fragrance development.
Quantitative Data
The table below summarizes the reported concentrations of this compound in the must of two major Bordeaux grape varieties.
| Grape Variety | Concentration of this compound (µg/L) | Reference |
| Merlot | Traces - 60 | [3] |
| Cabernet Sauvignon | Traces - 60 | [3] |
| Average Concentration | ||
| Merlot | 17.9 | [3] |
| Cabernet Sauvignon | 18.9 | [3] |
Experimental Protocols
The analysis of this compound, a semi-volatile oxylipin, typically requires extraction from the plant matrix followed by a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS). Due to the presence of a ketone and a carboxylic acid functional group, derivatization is often necessary to improve its volatility and chromatographic behavior.
Protocol 1: Extraction and Quantification of this compound in Grape Must
This protocol is adapted from the methodology described by Ferron et al. (2020) for the analysis of this compound in grape must[3][4].
1. Sample Preparation and Extraction:
-
To 10 mL of grape must, add a suitable internal standard (e.g., deuterated this compound).
-
Perform a liquid-liquid extraction with dichloromethane (3 x 10 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the concentrated extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether of the carboxylic acid group.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000D MS or equivalent, operated in Negative Chemical Ionization (NCI) mode.
-
Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 5 min.
-
Ramp at 3°C/min to 97°C, hold for 5 min.
-
Ramp at 2°C/min to 120°C.
-
Ramp at 3°C/min to 150°C.
-
Ramp at 8°C/min to 220°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Heater: 250°C.
-
Quantification: Based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with analytical standards.
Protocol 2: Proposed Method for the Extraction and Analysis of this compound in Tobacco Leaves
As no specific protocol for this compound in tobacco is available, this proposed method is based on general protocols for oxylipin and organic acid analysis in plant tissues[8][10][11][12].
1. Sample Preparation and Extraction:
-
Freeze-dry fresh tobacco leaves and grind to a fine powder.
-
To 1 g of powdered tobacco, add 10 mL of a methanol/water/acetonitrile (1:1:1, v/v/v) extraction solvent containing an appropriate internal standard.
-
Homogenize the sample using a high-speed homogenizer for 2 minutes.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and repeat the extraction of the pellet with another 10 mL of the extraction solvent.
-
Combine the supernatants and concentrate under vacuum to approximately 2 mL.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the oxylipins, including this compound, with 10 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
3. Derivatization (Methoximation followed by Silylation):
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the ketone group.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to derivatize the carboxylic acid group.
4. GC-MS Analysis:
-
Gas Chromatograph: As described in Protocol 1.
-
Mass Spectrometer: Operated in Electron Impact (EI) mode for initial identification and profiling.
-
Column: DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 70°C, hold for 2 min.
-
Ramp at 10°C/min to 280°C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Data Analysis: Identification of this compound derivative will be based on its retention time and mass spectrum compared to an authentic standard. Quantification can be performed using a selected ion monitoring (SIM) mode for higher sensitivity.
Signaling Pathways and Biological Role
Oxylipins, a class of molecules derived from the oxidation of polyunsaturated fatty acids, are well-established signaling molecules in plants, mediating responses to both biotic and abiotic stresses[1][2][4]. This compound is a C9 oxylipin, and its biosynthesis is likely initiated by the 9-lipoxygenase (9-LOX) pathway.
Biosynthesis of this compound
The proposed biosynthetic pathway for this compound starts from linoleic acid, a common fatty acid in plants. The 9-LOX enzyme catalyzes the introduction of a hydroperoxy group at the C9 position, which is then cleaved by a hydroperoxide lyase to yield 9-oxononanoic acid and other volatile compounds.
Caption: Proposed biosynthesis of this compound from linoleic acid.
Potential Role in Plant Defense Signaling
The 9-LOX pathway is known to be activated in response to pathogen attack in tobacco and other plants, leading to the production of various oxylipins that can act as signaling molecules to induce defense responses[1]. While a direct signaling role for this compound has not been definitively established, it is plausible that it, or its derivatives, could participate in the complex oxylipin signaling network that regulates plant immunity. This network often involves the modulation of phytohormone levels, such as jasmonic acid and salicylic acid, and the activation of defense-related genes.
Caption: Hypothetical role of this compound in plant defense signaling.
Conclusion
This compound is an intriguing oxylipin present in tobacco and grapes with a confirmed role as an aroma precursor in the latter. While quantitative data for tobacco remains a knowledge gap, the provided experimental protocols offer a robust framework for its future investigation in both plant species. The potential involvement of this compound in the 9-LOX mediated defense signaling pathway in plants presents an exciting avenue for further research. A deeper understanding of the biosynthesis, regulation, and biological activity of this compound could have significant implications for improving crop protection, as well as for modulating the flavor and aroma profiles of tobacco and wine products.
References
- 1. The Pepper 9-Lipoxygenase Gene CaLOX1 Functions in Defense and Cell Death Responses to Microbial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defense Activated by 9-Lipoxygenase-Derived Oxylipins Requires Specific Mitochondrial Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 9-lipoxygenase and α-dioxygenase oxylipin pathways as modulators of local and systemic defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Fatty Acid Composition in Tobacco I. Green Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid composition in tobacco I. Green tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic profiling of Chinese tobacco leaf of different geographical origins by GC-MS. | Semantic Scholar [semanticscholar.org]
- 11. gas-chromatography-mass-spectrometric-method-for-metabolic-profiling-of-tobacco-leaves - Ask this paper | Bohrium [bohrium.com]
- 12. academic.oup.com [academic.oup.com]
Biotransformation of 4-Oxononanoic Acid by Saccharomyces cerevisiae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biotransformation of 4-oxononanoic acid, a medium-chain keto acid, utilizing the whole-cell biocatalytic capabilities of the yeast Saccharomyces cerevisiae. While direct studies on this compound are limited, this document extrapolates from research on structurally analogous compounds, particularly 4-oxodecanoic acid, to detail the enzymatic basis, potential pathways, and experimental protocols for this conversion. The guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the metabolic pathways and experimental workflows involved. This information is intended to serve as a foundational resource for researchers in biocatalysis, metabolic engineering, and pharmaceutical development interested in the synthesis of chiral hydroxy fatty acids.
Introduction
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a reaction of significant interest in the pharmaceutical and fine chemical industries, as the chirality of a molecule can profoundly influence its biological activity. Saccharomyces cerevisiae, commonly known as baker's yeast, is a well-established and versatile whole-cell biocatalyst for such transformations.[1] Its appeal lies in its safety, low cost, and the presence of a wide array of oxidoreductases (carbonyl reductases and alcohol dehydrogenases) that can catalyze the stereoselective reduction of a broad range of substrates.[1]
This compound is a medium-chain oxo-fatty acid that, upon reduction, yields 4-hydroxynonanoic acid, a chiral molecule with potential applications as a building block in the synthesis of bioactive compounds. The biotransformation of this keto acid by S. cerevisiae represents a green and sustainable alternative to traditional chemical synthesis methods.
This guide will explore the metabolic context for this biotransformation, the key enzymes involved, and provide practical guidance for conducting such experiments in a laboratory setting.
Metabolic Context and Key Enzymes
The reduction of this compound in Saccharomyces cerevisiae is not a part of its primary metabolic pathways but is rather a fortuitous reaction catalyzed by its native oxidoreductases. These enzymes are typically involved in various cellular processes, including fatty acid metabolism and detoxification. The reduction of the ketone group requires a hydride donor, which is supplied by the cofactors NADH or NADPH, generated through central carbon metabolism.
Recent research has identified specific carbonyl reductases in S. cerevisiae capable of reducing medium-chain keto acids. For instance, two carbonyl reductases, designated OdCR1 and OdCR2, have been shown to asymmetrically reduce 4-oxodecanoic acid, a close structural analog of this compound.[1] These enzymes exhibit high stereoselectivity, producing the corresponding (R)-hydroxy acid.[1] The reduction is dependent on the cofactor NADPH.[2]
The overall reaction can be summarized as follows:
This compound + NAD(P)H + H⁺ → 4-Hydroxynonanoic acid + NAD(P)⁺
The regeneration of the NAD(P)H cofactor is crucial for the efficiency of the whole-cell biotransformation and is intrinsically linked to the yeast's central carbon metabolism, particularly glycolysis.
Quantitative Data on the Reduction of Medium-Chain Oxo-Fatty Acids
| Substrate | Enzyme | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| 4-Oxodecanoic acid | OdCR2 | 85 | 99 | (R) | [1] |
| 5-Oxodecanoic acid | OdCR2 | 92 | 98 | (R) | [1] |
Table 1: Quantitative data for the asymmetric bioreduction of medium-chain oxo-fatty acids by carbonyl reductases from Saccharomyces cerevisiae.
Experimental Protocols
The following protocols are generalized for the whole-cell bioreduction of a medium-chain keto acid, such as this compound, using Saccharomyces cerevisiae. These should be optimized for the specific substrate and desired outcome.
Materials and Reagents
-
Saccharomyces cerevisiae (e.g., commercial baker's yeast)
-
This compound (substrate)
-
Glucose (or sucrose) as a carbon source for cofactor regeneration
-
Yeast extract and peptone (for growth medium, optional)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Antifoam agent (optional)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical standards of this compound and 4-hydroxynonanoic acid
Protocol for Whole-Cell Bioreduction
-
Yeast Culture Preparation:
-
Inoculate a single colony of S. cerevisiae into a sterile liquid medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose).
-
Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours, or until a sufficient cell density is reached.
-
Alternatively, for simpler procedures, fresh or dried baker's yeast can be used directly.[3]
-
-
Bioreduction Reaction Setup:
-
Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash them with sterile buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Resuspend the yeast cells in the reaction buffer to a desired concentration (e.g., 50-100 g/L wet cell weight).
-
Add the carbon source (e.g., glucose) to the cell suspension to a final concentration of 2-5% (w/v). This is crucial for cofactor regeneration.
-
Allow the yeast suspension to pre-incubate for a short period (e.g., 30 minutes) at the reaction temperature (e.g., 30°C) with gentle agitation.
-
Dissolve the this compound substrate in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to aid solubility.
-
Add the substrate solution to the yeast suspension to a final concentration that needs to be optimized (start with a range of 1-10 mM, as higher concentrations of medium-chain fatty acids can be toxic to yeast).[4][5]
-
Incubate the reaction mixture at 30°C with shaking (e.g., 150-200 rpm) for 24-72 hours.
-
-
Monitoring the Reaction:
-
Periodically take samples from the reaction mixture.
-
Stop the reaction in the sample by adding an equal volume of a quenching solvent (e.g., ice-cold acetonitrile or by centrifugation to remove cells).
-
Analyze the supernatant for the disappearance of the substrate and the appearance of the product using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often after derivatization.
-
-
Product Extraction and Purification:
-
After the reaction is complete (as determined by monitoring), remove the yeast cells by centrifugation or filtration.
-
Acidify the supernatant to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate the solvent under reduced pressure.
-
The crude product can be further purified using techniques like column chromatography.
-
-
Analysis of Product Stereochemistry:
-
The enantiomeric excess (ee) of the 4-hydroxynonanoic acid product can be determined by chiral HPLC or by GC after derivatization with a chiral reagent.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic reduction of this compound in S. cerevisiae.
Caption: General experimental workflow for whole-cell bioreduction.
Conclusion and Future Perspectives
Saccharomyces cerevisiae presents a promising and sustainable platform for the biotransformation of this compound into the chiral 4-hydroxynonanoic acid. The existence of native carbonyl reductases with high stereoselectivity for structurally similar substrates underpins the feasibility of this conversion.[1] While this guide provides a foundational framework based on current knowledge, further research is needed to isolate and characterize the specific enzymes responsible for the reduction of this compound and to optimize the whole-cell process for improved yields and productivity.
Future work could focus on metabolic engineering strategies to enhance the expression of key reductases and to improve the regeneration of the NADPH cofactor. Additionally, process engineering approaches, such as substrate feeding strategies and in situ product removal, could be employed to overcome potential substrate and product toxicity, thereby enabling the development of a robust and economically viable biocatalytic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and characterization of two oxidoreductases involved in the enantioselective reduction of 3-oxo, 4-oxo and 5-oxo esters in baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Membrane stress caused by octanoic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Yeast Growth by Octanoic and Decanoic Acids Produced during Ethanolic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Oxononanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Oxononanoic acid (CAS No. 6064-52-4), a nine-carbon oxo-carboxylic acid.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.
Mass Spectrometry (MS)
Mass spectrometry of this compound confirms its molecular weight and reveals characteristic fragmentation patterns useful for structural elucidation. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 172, corresponding to its molecular weight.[1] High-resolution mass spectrometry can provide the exact mass.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Ion Type | Predicted m/z |
| [M+H]⁺ | 173.11722 |
| [M+Na]⁺ | 195.09916 |
| [M-H]⁻ | 171.10266 |
| [M+NH₄]⁺ | 190.14376 |
| [M+K]⁺ | 211.07310 |
| [M+H-H₂O]⁺ | 155.10720 |
Data sourced from PubChemLite.[2]
Common fragmentation pathways for this compound include the loss of a water molecule (H₂O), and the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1] Alpha-cleavage adjacent to the carbonyl group of the ketone is also a typical fragmentation route for ketones. In short-chain carboxylic acids, prominent peaks resulting from the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45) are common.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. While specific experimental spectra are not widely available, the expected chemical shifts can be predicted based on the functional groups present in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity |
| -COOH | 10.0 - 12.0 | Singlet |
| -CH₂-C(=O)- | 2.5 - 2.8 | Triplet |
| -C(=O)-CH₂- | 2.3 - 2.6 | Triplet |
| -CH₂- (adjacent to C=O) | 2.1 - 2.4 | Triplet |
| -CH₂- (aliphatic) | 1.1 - 1.7 | Multiplet |
| -CH₃ | 0.8 - 1.0 | Triplet |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| -COOH | 175 - 185 |
| -C=O (ketone) | 205 - 220 |
| -CH₂- (adjacent to COOH) | 30 - 40 |
| -CH₂- (adjacent to C=O) | 35 - 45 |
| -CH₂- (aliphatic) | 20 - 35 |
| -CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the carboxylic acid and the ketone, as well as the hydroxyl group of the carboxylic acid.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Carboxylic Acid) | 1710 - 1760 | Strong, Sharp |
| C=O (Ketone) | ~1715 | Strong, Sharp |
| C-O | 1210 - 1320 | Strong |
The carboxylic acid carbonyl stretch typically appears at the lower end of its range when the molecules form hydrogen-bonded dimers.[1]
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented.
Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. For fragmentation analysis (MS/MS), a precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. The this compound sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
Infrared Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a solvent with minimal IR absorbance in the regions of interest (e.g., chloroform) can be analyzed in a suitable liquid cell. The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
The Core Properties of 4-Oxononanoic Acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxononanoic acid (CAS 6064-52-4), a gamma-keto acid, serves as a key precursor in the flavor and fragrance industry and is a subject of interest in metabolic studies. Its utility in research and potential applications in drug development necessitate a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and illustrates key processes through logical and biological pathway diagrams. While experimentally determined quantitative data for this specific molecule is sparse, this guide consolidates available information, discusses expected behaviors based on its chemical structure, and provides the methodologies required to generate definitive data.
Physicochemical Properties
This compound is an aliphatic keto-carboxylic acid featuring a nine-carbon backbone with a ketone group at the C4 position and a terminal carboxylic acid group[1]. This bifunctional nature governs its chemical behavior and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | [1][2] |
| Molecular Weight | 172.22 g/mol | [2][3] |
| Physical State | Liquid (at standard conditions) | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Boiling Point | 298.2 ± 13.0 °C (at 760 mmHg) | [2] |
| Melting Point | Not available (liquid at room temp.) | [2] |
| Flash Point | 148.4 ± 16.3 °C | [2] |
| pKa (Predicted) | 4.77 ± 0.17 | [4] |
| XLogP3-AA (Computed) | 1.3 | [3] |
Solubility Profile
The solubility of this compound is dictated by the interplay between its hydrophilic carboxylic acid head and its hydrophobic nine-carbon alkyl chain[2].
Aqueous and Organic Solubility
No experimentally determined quantitative solubility data for this compound has been published. However, its solubility can be predicted and is qualitatively understood.
-
Aqueous Solubility : Due to its significant hydrophobic carbon chain, the water solubility is expected to be limited[2]. Using the computed XLogP3 value of 1.3[3] and the General Solubility Equation (GSE) for liquids (LogS ≈ 0.5 - LogP), an estimated aqueous solubility (LogS) can be calculated.
-
Organic Solubility : The compound demonstrates good solubility in common organic solvents, a typical characteristic for medium-chain fatty acid derivatives[2]. High solubility is expected in solvents like ethanol, methanol, diethyl ether, and chloroform[2].
Table 2: Quantitative Solubility Data for this compound
| Solvent | Solubility (mol/L) | Solubility (g/L) | Method | Source |
| Water | ~0.63 | ~108.5 | Estimated (from XLogP3) | [3] |
| Ethanol | High | High | Qualitative | [2] |
| Diethyl Ether | High | High | Qualitative | [2] |
| Toluene | High | High | Qualitative | [2] |
Note: The aqueous solubility is an estimation and requires experimental verification.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and is a standard method for determining the aqueous solubility of compounds.
Objective: To determine the saturation concentration of this compound in water at a specified temperature.
Materials:
-
This compound
-
Reagent-grade water (e.g., Milli-Q)
-
Thermostatically controlled shaker or water bath
-
Centrifuge capable of >2000 g
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical method for quantification (e.g., HPLC-UV, see Section 4.2)
Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of water. The excess solid/liquid phase should be clearly visible.
-
Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a preliminary period of 24 hours.
-
Phase Separation: After 24 hours, cease agitation and allow the mixture to stand for at least 24 hours at the same constant temperature to allow for phase separation. For emulsions, centrifugation is required.
-
Sampling: Carefully withdraw an aliquot from the clear aqueous phase, ensuring no undissolved material is transferred.
-
Analysis: Determine the concentration of this compound in the aliquot using a validated analytical method.
-
Confirmation of Equilibrium: Repeat steps 2-5 with a fresh sample, but extend the equilibration time to 48 hours. If the measured concentration is consistent with the 24-hour result (within experimental error), equilibrium was reached. If not, longer equilibration times are necessary.
Caption: A generalized workflow for determining aqueous solubility via the shake-flask method.
Stability Profile
Expected Stability and Degradation Pathways
-
Thermal Stability : Unlike beta-keto acids, which readily undergo thermal decarboxylation, gamma-keto acids like this compound are significantly more stable[5]. A close structural analog, levulinic acid (4-oxopentanoic acid), is stable enough to be distilled at atmospheric pressure, though prolonged heating can cause dehydration to form an unsaturated γ-lactone[2]. A similar pathway could be possible for this compound under harsh thermal stress.
-
Hydrolytic Stability : The molecule contains no readily hydrolyzable groups like esters or amides. Therefore, it is expected to be stable across a wide pH range at ambient temperatures.
-
Oxidative Stability : The aliphatic chain and ketone moiety could be susceptible to oxidation under strong oxidizing conditions (e.g., presence of peroxides or metal ions), potentially leading to chain cleavage and the formation of shorter-chain carboxylic acids.
-
Photostability : Saturated carboxylic acids and ketones do not possess strong chromophores in the near-UV or visible range, suggesting a low susceptibility to photodegradation.
Table 3: Summary of Expected Stability and Potential Degradants
| Stress Condition | Expected Stability | Potential Degradation Pathway | Possible Degradants |
| Acidic (pH 1-3) | High | - | None expected |
| Neutral (pH ~7) | High | - | None expected |
| Basic (pH 10-13) | High | - | None expected |
| Oxidative (e.g., H₂O₂) | Moderate | Oxidation of alkyl chain | Shorter-chain dicarboxylic acids, aldehydes |
| Thermal (>150 °C) | Moderate | Intramolecular cyclization/dehydration | Unsaturated γ-nonalactone analog |
| Photolytic (UV/Vis) | High | - | None expected |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study as recommended by ICH guidelines (Q1A R2) to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M HCl)
-
Sodium hydroxide (e.g., 0.1 M NaOH)
-
Hydrogen peroxide (e.g., 3% H₂O₂)
-
Solvent for dissolving the sample (e.g., water, acetonitrile, or methanol)
-
Temperature-controlled ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Withdraw samples at time points, neutralize with NaOH, and analyze.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store under the same conditions as acid hydrolysis. Withdraw samples, neutralize with HCl, and analyze.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period. Withdraw samples and analyze.
-
Thermal Degradation: Store the stock solution (and the neat substance as a solid/liquid) in an oven at an elevated temperature (e.g., 80 °C). Withdraw samples at time points and analyze.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark. Analyze both samples.
-
Analysis: Analyze all stressed samples and an unstressed control using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradants are formed without completely destroying the sample.
Caption: A workflow illustrating the key stages of a forced degradation study for a drug substance.
Biological and Analytical Aspects
Biotransformation to γ-Nonalactone
This compound is a known natural precursor to γ-nonalactone (also known as aldehyde C-18), a valuable aroma compound with a characteristic coconut-like scent[1][2]. This biotransformation is notably carried out by the yeast Saccharomyces cerevisiae during fermentation processes[2]. The pathway involves the reduction of the ketone group at the C4 position to a hydroxyl group, followed by intramolecular esterification (lactonization) under acidic conditions to form the stable five-membered ring of γ-nonalactone.
Caption: Pathway of this compound conversion to γ-Nonalactone by S. cerevisiae.
Experimental Protocol: Quantification by HPLC-UV
This protocol provides a general method for the quantification of this compound, adapted from standard procedures for analyzing organic acids and short-chain fatty acids[5][6].
Objective: To quantify the concentration of this compound in a sample solution.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is an acidified water/acetonitrile mixture. For example, 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 210 nm (due to the carboxyl group chromophore).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample to be analyzed with the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. Acidification of the sample (pH < 2) may be required to ensure the analyte is in its protonated form and improve retention[7].
-
Analysis: Inject the calibration standards sequentially, from lowest to highest concentration, followed by the unknown samples.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of this compound in the unknown samples by interpolation from this curve. Method validation should be performed to assess linearity, accuracy, precision, and limits of detection and quantification.
Conclusion
This compound is a liquid at room temperature with limited expected aqueous solubility but good solubility in organic solvents. As a gamma-keto acid, it is predicted to have high thermal and hydrolytic stability, with potential susceptibility to strong oxidizing agents. While specific experimental data remains limited, this guide provides robust, standard protocols for the precise determination of its solubility and stability profiles. The outlined analytical methods and biotransformation pathway further equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize and study this compound. The generation of definitive quantitative data through these described methodologies is a critical next step for its broader application.
References
- 1. Buy this compound | 6064-52-4 [smolecule.com]
- 2. changlinchem.com [changlinchem.com]
- 3. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Oxooctanoic acid|lookchem [lookchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 7. cymitquimica.com [cymitquimica.com]
Methodological & Application
Application Note: A Proposed Multi-Step Synthesis of 4-Oxononanoic Acid from Nonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed multi-step chemical synthesis for the preparation of 4-oxononanoic acid, a gamma-keto acid, starting from the readily available nonanoic acid. Due to the absence of a direct, selective C-4 oxidation method for long-chain fatty acids in the reviewed literature, a comprehensive six-step synthetic pathway is presented. This protocol involves the protection of the carboxylic acid, amidation, selective C-H functionalization via a Hofmann-Löffler-Freytag-type reaction, cyclization, and subsequent hydrolysis and oxidation to yield the target molecule. This application note provides detailed, step-by-step experimental procedures adapted from analogous reactions, a summary of expected materials, and a table of anticipated yields for each reaction step. The proposed synthesis is designed to be a robust and reproducible method for obtaining this compound for research and development purposes.
Introduction
This compound is a gamma-keto acid with potential applications in various fields, including as a building block in the synthesis of more complex molecules and as a precursor to flavor compounds like γ-nonalactone.[1] The selective introduction of a ketone functionality at the C-4 position of a nine-carbon fatty acid chain presents a synthetic challenge. Direct oxidation of nonanoic acid often leads to a mixture of products due to the similar reactivity of other methylene groups.[1] To overcome this, a multi-step approach that allows for regioselective functionalization is necessary.
This application note details a proposed synthetic route commencing with the protection of the carboxylic acid of nonanoic acid as a methyl ester. The ester is then converted to the corresponding amide. The key step in this synthesis is the application of a Hofmann-Löffler-Freytag reaction on the N-bromoamide derivative. This radical-based reaction is known for its ability to selectively functionalize unactivated C-H bonds, typically through a 1,5-hydrogen atom transfer, which in this case targets the C-4 position.[2] The resulting intermediate is cyclized to a lactam, which is then hydrolyzed and oxidized to afford the final product, this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound from nonanoic acid is a six-step process, as illustrated in the workflow diagram below.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures when necessary. Reactions should be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
Step 1: Esterification of Nonanoic Acid to Methyl Nonanoate
-
Procedure: To a solution of nonanoic acid (1 equivalent) in methanol (10 equivalents), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.[3] Heat the reaction mixture to reflux and maintain for 4-6 hours.[4] After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl nonanoate.
-
Expected Yield: >95%[4]
Step 2: Amidation of Methyl Nonanoate to Nonanamide
-
Procedure: Charge a pressure vessel with methyl nonanoate (1 equivalent) and a 7N solution of ammonia in methanol (10 equivalents).[5] Seal the vessel and heat the mixture to 100-120°C for 12-24 hours.[6] After cooling to room temperature, carefully vent the vessel and concentrate the reaction mixture under reduced pressure. The crude nonanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Expected Yield: 80-90%
Step 3: N-Bromination of Nonanamide to N-Bromononanamide
-
Procedure: To a solution of nonanamide (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (NBS) (1.1 equivalents).[7] The reaction can be initiated with a radical initiator like AIBN or by irradiation with a UV lamp at room temperature for 2-4 hours.[8] Monitor the reaction by TLC. Upon completion, filter off the succinimide byproduct and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-bromononanamide, which should be used immediately in the next step due to its potential instability.
-
Expected Yield: Quantitative (crude product)
Step 4: Hofmann-Löffler-Freytag Cyclization to 5-Pentylpyrrolidin-2-one
-
Procedure: Dissolve the crude N-bromononanamide (1 equivalent) in a mixture of concentrated sulfuric acid and a suitable solvent like trifluoroacetic acid. Irradiate the solution with a high-pressure mercury lamp or heat to 80-100°C for 4-6 hours.[9] Cool the reaction mixture and pour it carefully onto ice. Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 12, which will induce cyclization of the intermediate δ-bromoamine. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. The resulting 5-pentylpyrrolidin-2-one (a γ-lactam) can be purified by column chromatography.
-
Expected Yield: 40-60%[2]
Figure 2. Simplified mechanism of the Hofmann-Löffler-Freytag reaction.
Step 5: Hydrolysis of 5-Pentylpyrrolidin-2-one to 4-Aminononanoic Acid
-
Procedure: Reflux a solution of 5-pentylpyrrolidin-2-one (1 equivalent) in aqueous hydrochloric acid (e.g., 6M HCl) for 12-24 hours. After cooling, neutralize the reaction mixture with a base (e.g., NaOH) to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 4-aminononanoic acid.
-
Expected Yield: 70-80%
Step 6: Oxidative Deamination of 4-Aminononanoic Acid to this compound
-
Procedure: Dissolve 4-aminononanoic acid (1 equivalent) in an acidic aqueous solution (e.g., dilute H₂SO₄). Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise while maintaining the temperature. Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction generates an unstable diazonium salt which decomposes to the corresponding secondary alcohol, which is then oxidized in situ by the excess nitrous acid to the ketone. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by column chromatography or distillation.
-
Expected Yield: 50-70%
Data Presentation
The following table summarizes the proposed synthetic steps and the anticipated (target) yields for each transformation. These yields are based on typical values reported in the literature for analogous reactions.
| Step | Reaction | Starting Material | Product | Target Yield (%) |
| 1 | Esterification | Nonanoic Acid | Methyl Nonanoate | >95 |
| 2 | Amidation | Methyl Nonanoate | Nonanamide | 80 - 90 |
| 3 | N-Bromination | Nonanamide | N-Bromononanamide | Quantitative (crude) |
| 4 | HLF Cyclization | N-Bromononanamide | 5-Pentylpyrrolidin-2-one | 40 - 60 |
| 5 | Hydrolysis | 5-Pentylpyrrolidin-2-one | 4-Aminononanoic Acid | 70 - 80 |
| 6 | Oxidative Deamination | 4-Aminononanoic Acid | This compound | 50 - 70 |
| Overall | Nonanoic Acid | This compound | ~11 - 30 |
Conclusion
This application note provides a detailed, albeit proposed, synthetic route for the preparation of this compound from nonanoic acid. The key transformation relies on the regioselective C-H functionalization at the C-4 position via a Hofmann-Löffler-Freytag reaction. While the presented protocols are based on well-established organic reactions, optimization of reaction conditions for this specific substrate series would be necessary to achieve the target yields. This synthetic strategy offers a logical and feasible pathway for researchers and drug development professionals to access this compound for further studies and applications. Experimental validation of this proposed route is highly recommended.
References
- 1. Buy this compound | 6064-52-4 [smolecule.com]
- 2. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. US5302748A - Esterification process - Google Patents [patents.google.com]
- 5. Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process, Science Journal of Analytical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. US2464094A - Process for the amidation of esters - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Biotechnological Production of 4-Oxononanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxononanoic acid is a gamma-keto acid with potential applications as a precursor in the synthesis of bioactive molecules and as a building block for specialty polymers. While chemical synthesis routes exist, biotechnological production offers a promising avenue for sustainable and stereoselective synthesis. This document outlines the theoretical framework and plausible experimental protocols for the biotechnological production of this compound. It is important to note that while the biotransformation of this compound to the flavor compound γ-nonalactone by yeasts like Saccharomyces cerevisiae is documented, the direct, high-yield microbial production of this compound itself is an emerging area of research.[1] The protocols and pathways described herein are based on established principles of microbial fatty acid metabolism and biotransformation of related compounds.
The proposed primary route for the biotechnological production of this compound is the partial β-oxidation of nonanoic acid by a suitable microbial host. This process involves the targeted enzymatic modification of the fatty acid backbone.
Proposed Biosynthetic Pathway: Partial β-Oxidation of Nonanoic Acid
The biosynthesis of this compound can be envisioned through a modified β-oxidation pathway of nonanoic acid. In this hypothetical pathway, the standard β-oxidation cycle is interrupted after the 3-hydroxyacyl-CoA dehydrogenase step, leading to the formation of the ketoacyl-CoA, which is then hydrolyzed to the free this compound.
Experimental Workflow
The overall experimental workflow for the biotechnological production of this compound involves several key stages, from the preparation of the microbial biocatalyst to the analysis of the final product.
Quantitative Data
The following table presents representative data from a hypothetical whole-cell biotransformation of nonanoic acid to this compound. These values are for illustrative purposes and would need to be determined empirically.
| Parameter | Value | Unit |
| Bioreactor Volume | 1 | L |
| Initial Nonanoic Acid Conc. | 10 | g/L |
| Final this compound Titer | 6.5 | g/L |
| Biomass (Dry Cell Weight) | 8 | g/L |
| Biotransformation Time | 48 | hours |
| Conversion Yield | 65 | % (mol/mol) |
| Productivity | 0.135 | g/L/h |
Experimental Protocols
Protocol 1: Microbial Strain and Pre-culture Preparation
This protocol describes the preparation of a whole-cell biocatalyst for the biotransformation of nonanoic acid. A suitable host would be a microorganism known for its robust fatty acid metabolism, such as Pseudomonas putida or a genetically engineered Escherichia coli.
Materials:
-
Selected microbial strain (e.g., Pseudomonas putida)
-
Luria-Bertani (LB) broth
-
Shaking incubator
-
Sterile baffled flasks
Procedure:
-
Prepare a sterile LB broth medium.
-
Inoculate a single colony of the selected microbial strain into 10 mL of LB broth in a 50 mL sterile tube.
-
Incubate at 30°C with shaking at 200 rpm for 16-18 hours to generate a starter culture.
-
Inoculate 100 mL of LB broth in a 500 mL baffled flask with 1% (v/v) of the starter culture.
-
Incubate at 30°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches the late exponential phase (approximately 2.0-3.0).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a sterile phosphate buffer (50 mM, pH 7.0).
-
Resuspend the cell pellet in the same phosphate buffer to a desired cell density (e.g., 10 g/L dry cell weight).
Protocol 2: Whole-Cell Biotransformation
This protocol outlines the biotransformation of nonanoic acid to this compound using the prepared whole-cell biocatalyst.
Materials:
-
Prepared whole-cell suspension
-
Nonanoic acid
-
Phosphate buffer (50 mM, pH 7.0)
-
Bioreactor or baffled flasks
-
pH meter and controller
-
Antifoam agent
Procedure:
-
Set up the bioreactor with the phosphate buffer.
-
Add the resuspended whole-cell biocatalyst to the bioreactor.
-
Dissolve nonanoic acid in a minimal amount of a suitable co-solvent (e.g., ethanol) if necessary, and add it to the bioreactor to the desired final concentration (e.g., 10 g/L).
-
Add an antifoam agent as needed.
-
Maintain the temperature at 30°C and provide gentle agitation to ensure mixing without causing excessive cell lysis.
-
Monitor and maintain the pH of the reaction mixture at 7.0 using an automated addition of a base (e.g., 1 M NaOH).
-
Take samples periodically to monitor the concentrations of the substrate and product using GC-MS analysis.
-
Continue the biotransformation for a predetermined duration (e.g., 48 hours) or until substrate consumption plateaus.
Protocol 3: Downstream Processing - Extraction and Purification
This protocol describes the recovery and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Centrifuge
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for mobile phase
Procedure:
-
Cell Removal: Centrifuge the final fermentation broth at 8,000 x g for 15 minutes to pellet the cells.
-
Acidification: Carefully decant the supernatant and adjust its pH to 2.0 with 6 M HCl to protonate the carboxylic acid.
-
Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract the this compound three times with an equal volume of ethyl acetate.
-
Drying: Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentration: Filter off the sodium sulfate and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): For higher purity, the crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient as the mobile phase.
Protocol 4: Analytical Method - GC-MS Analysis
This protocol provides a general method for the quantification of this compound after derivatization.
Materials:
-
Extracted sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., a deuterated fatty acid)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Derivatization: To a dried aliquot of the sample or standard, add a known amount of the internal standard. Add 100 µL of BSTFA + 1% TMCS and heat at 70°C for 30 minutes to convert the carboxylic acid and ketone to their trimethylsilyl (TMS) derivatives.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (example):
-
Ion source: Electron Ionization (EI) at 70 eV.
-
Scan mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.
-
-
-
Quantification: Identify the peaks corresponding to the TMS-derivatized this compound and the internal standard based on their retention times and mass spectra. Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a calibration curve.
References
Application Notes & Protocols for the Quantification of 4-Oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 4-Oxononanoic acid (4-ONA) in biological matrices. The protocols described are based on established analytical techniques for similar keto acids and short-chain fatty acids, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (4-ONA), also known as 4-ketononanoic acid, is an oxo-carboxylic acid with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Its quantification in biological samples is crucial for various research areas, including metabolomics and the study of lipid peroxidation, where it can serve as a biomarker. Accurate and reliable analytical methods are essential for understanding its physiological and pathological roles.
This document outlines two primary analytical approaches for the quantification of 4-ONA:
-
LC-MS/MS: A highly sensitive and specific method that often requires minimal sample derivatization.
-
GC-MS: A robust technique that typically necessitates derivatization to improve the volatility and thermal stability of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of 4-ONA in biological matrices due to its high sensitivity, specificity, and throughput. The following protocol is a comprehensive guide for the analysis of 4-ONA in human plasma.
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., this compound-d5).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add 1 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.
-
Vortex for 2 minutes and then centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
3. Multiple Reaction Monitoring (MRM) Transitions (Proposed)
Mass spectrometry analysis of this compound indicates that common fragmentation pathways for the deprotonated molecule [M-H]⁻ include the loss of carbon dioxide and alpha-cleavage adjacent to the carbonyl group.[1] Based on its structure (exact mass: 172.11), the following MRM transitions are proposed for quantification and confirmation. Note: These transitions and their corresponding collision energies should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |
| This compound | 171.1 | 127.1 | Quantifier (Loss of CO₂) |
| This compound | 171.1 | 99.1 | Qualifier (Alpha-cleavage) |
| This compound-d5 (IS) | 176.1 | 132.1 | Quantifier |
Quantitative Data Summary (LC-MS/MS)
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for 4-ONA, based on published methods for similar short-chain keto acids.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 10 µg/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (%RE) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Workflow Diagram: LC-MS/MS Analysis of 4-ONA
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-ONA, derivatization is a mandatory step to increase their volatility.
Experimental Protocol: GC-MS
1. Sample Preparation (Extraction and Derivatization)
-
Perform an initial extraction from the biological matrix (e.g., plasma or urine) using a suitable organic solvent such as ethyl acetate after acidification of the sample.
-
Evaporate the organic extract to dryness.
-
Derivatization (Two-Step: Oximation followed by Silylation):
-
Oximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and incubate at 60°C for 60 minutes. This step converts the keto group to an oxime, preventing enolization.
-
Silylation: After cooling to room temperature, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and incubate at 60°C for another 60 minutes. This step converts the carboxylic acid group to a trimethylsilyl (TMS) ester.
-
-
After cooling, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector.
-
Column: A non-polar capillary column, such as a Restek Rxi-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
3. Selected Ion Monitoring (SIM) Ions
The selection of ions for SIM mode will depend on the fragmentation pattern of the derivatized 4-ONA. The mass spectrum should be acquired in full scan mode initially to identify characteristic and abundant fragment ions.
Quantitative Data Summary (GC-MS)
The following table provides expected performance characteristics for a validated GC-MS method for 4-ONA, based on methods for similar derivatized organic acids.
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 50 µg/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (%RE) | 80 - 120% |
| Precision (%RSD) | < 20% |
| Recovery | > 80% |
Workflow Diagram: GC-MS Analysis of 4-ONA
References
Application Note: Quantitative Analysis of 4-Oxononanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxononanoic acid is a nine-carbon oxo-fatty acid that plays a role in various biological processes and is a potential biomarker in metabolic research. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of volatile and semi-volatile compounds. However, due to the polar nature of this compound, derivatization is necessary to increase its volatility and improve chromatographic performance. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound by GC-MS.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Detailed Protocols
Sample Preparation and Extraction
This protocol is a general guideline and may require optimization based on the specific biological matrix.
Reagents and Materials:
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled this compound or a suitable structural analog)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To 100 µL of the biological sample in a centrifuge tube, add 10 µL of the internal standard solution.
-
Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acid group.
-
Add 500 µL of MTBE, vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Repeat the extraction (steps 3-5) with another 500 µL of MTBE and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization
A two-step derivatization process involving methoximation followed by silylation is recommended for oxo-fatty acids to ensure stability and volatility.[1]
Reagents and Materials:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation: To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to protect the ketone group.[1]
-
Silylation: Cool the vial to room temperature. Add 50 µL of MSTFA + 1% TMCS. Cap the vial and heat at 60°C for 60 minutes to derivatize the carboxylic acid group.[2]
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point for method development.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Performance (Representative Data)
The following table summarizes typical quantitative performance parameters for the GC-MS analysis of derivatized fatty acids. These values should be determined experimentally for this compound.
| Parameter | Typical Value |
| Retention Time (min) | 12 - 15 (estimated) |
| Linear Range | 0.1 - 100 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 110% |
Mass Spectrometry Data
The derivatized this compound will be a methoxime, trimethylsilyl ester. The expected molecular weight of this derivative is 275.17 g/mol . The mass spectrum will show characteristic fragments that can be used for identification and quantification in SIM mode.
Predicted Fragmentation of Derivatized this compound:
Caption: Predicted fragmentation of derivatized this compound.
Selected Ions for SIM Mode:
For quantitative analysis, the following ions (m/z) are suggested for monitoring in SIM mode. The most abundant, unique fragment should be used as the quantifier ion, and others as qualifier ions.
| Analyte | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Derivatized this compound | 260 ([M-15]⁺) | 73, [Other specific fragments] |
| Derivatized Internal Standard | [M-15]⁺ of IS | [Other specific fragments of IS] |
Conclusion
The described GC-MS method, incorporating a two-step derivatization, provides a sensitive and selective approach for the quantification of this compound in biological samples. The protocol is robust and can be adapted for high-throughput analysis in clinical and research settings. Method validation should be performed in the specific matrix of interest to ensure accuracy and precision.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Oxononanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxononanoic acid is a nine-carbon dicarboxylic acid that is emerging as a significant biomarker in various physiological and pathological processes. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in disease and for potential applications in drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely accessible and highly sensitive method. An alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method is also discussed for applications requiring higher specificity and sensitivity.
The primary method detailed here involves pre-column derivatization of this compound to introduce a fluorescent tag, enabling sensitive detection. This is followed by separation using reversed-phase HPLC.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the HPLC method with fluorescence detection. These values can be used as a benchmark for method validation.
Table 1: HPLC Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 2 - 15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: Chromatographic Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Protocol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Fluorescence Detector | Excitation: 330 nm, Emission: 390 nm (after derivatization with BrMMC) |
Experimental Protocols
I. HPLC Method with Fluorescence Detection (Primary Method)
This protocol outlines the steps for sample preparation, derivatization, and HPLC analysis of this compound.
A. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Heptanoic acid)
-
3-Bromoacetylcoumarin (BrMMC) or other suitable fluorescent derivatizing agent
-
Triethylamine (TEA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
0.22 µm Syringe Filters
B. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[1]
-
Protein Precipitation (for biological fluids like plasma or serum):
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
C. Derivatization Protocol
Derivatization enhances the detectability of this compound by attaching a fluorescent tag.[2][3]
-
Reconstitute the dried sample extract in 50 µL of acetonitrile.
-
Add 10 µL of 10 mg/mL BrMMC in acetonitrile.
-
Add 5 µL of 1% TEA in acetonitrile to catalyze the reaction.
-
Vortex briefly and incubate at 60 °C for 30 minutes in a heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
D. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Fluorescence Detection: Excitation at 330 nm and emission at 390 nm.
-
E. Data Analysis
-
Create a calibration curve using a series of known concentrations of derivatized this compound standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Use the internal standard to correct for variations in sample preparation and injection volume.
II. LC-MS Method (Alternative Method)
For higher sensitivity and specificity, an LC-MS method can be employed.[4][5]
A. Sample Preparation
Sample preparation is similar to the HPLC method (protein precipitation and SPE). Derivatization with a reagent like 4-bromo-N-methylbenzylamine can be used to improve ionization efficiency in positive electrospray ionization (ESI) mode.[6][7]
B. LC-MS Conditions
-
LC System: A UHPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (depending on derivatization).
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.
Table 3: Example MRM Transitions for LC-MS Analysis (Negative Ion Mode, Underivatized)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 171.1 | 111.1 | 15 |
| Internal Standard | (Varies) | (Varies) | (Varies) |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Simplified metabolic context of this compound formation.
References
- 1. greyhoundchrom.com [greyhoundchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 4-Oxononanoic Acid from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxononanoic acid is an oxidized fatty acid that is gaining interest in biomedical research due to its potential role as a biomarker in various physiological and pathological processes. Accurate and reliable quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for understanding its biological significance and exploring its potential in drug development. These application notes provide detailed protocols for the extraction of this compound from biological samples, tailored for subsequent analysis by mass spectrometry-based techniques.
Overview of Extraction Methodologies
The selection of an appropriate extraction method is critical for the successful quantification of this compound. The two primary techniques recommended are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice between these methods will depend on the sample matrix, the required level of purity, and the available resources.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that can provide cleaner extracts, leading to reduced matrix effects in subsequent analyses. It is particularly well-suited for complex matrices like plasma and tissue homogenates.
-
Liquid-Liquid Extraction (LLE): LLE is a classic and cost-effective technique suitable for a wide range of biological samples, including urine. It relies on the differential solubility of the analyte in two immiscible liquid phases.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from established methods for the extraction of oxylipins and other fatty acids from plasma.[1]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade)
-
Deionized water
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
SPE cartridges (e.g., C18, 96-well format)
-
SPE manifold
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50% Methanol)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 5 µL of the internal standard solution.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.5 mL of 5% methanol in deionized water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other retained lipids with 1.2 mL of methanol.
-
-
Solvent Evaporation:
-
Dry the eluate under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 50 µL of the reconstitution solution. The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is a modification of a general method for extracting organic acids from urine.[2]
Materials:
-
Urine samples
-
Ethyl acetate (HPLC grade)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl), 6 M
-
Nitrogen evaporator
-
Derivatization agent (optional, for GC-MS analysis, e.g., BSTFA with 1% TMCS)[3]
-
Reconstitution solution (e.g., mobile phase compatible solvent)
Procedure:
-
Sample Preparation:
-
To a glass tube, add a volume of urine equivalent to 1 mg of creatinine.
-
Add 40 µL of the internal standard solution.
-
Add 1 g of NaCl.
-
-
Acidification:
-
Acidify the sample to a pH of approximately 2-3 by adding 6 M HCl.
-
-
Extraction:
-
Add 6 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step twice more with fresh ethyl acetate.
-
-
Solvent Evaporation:
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional for GC-MS):
-
If analyzing by GC-MS, add 100 µL of BSTFA + TMCS (99:1) and 100 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Reconstitution (for LC-MS):
-
Reconstitute the dried extract in a suitable volume of a solvent compatible with the LC mobile phase. The sample is now ready for analysis.
-
Data Presentation
The following tables present hypothetical quantitative data for the extraction of this compound to illustrate how results can be structured for clear comparison. Actual values will vary depending on the specific experimental conditions and sample concentrations.
Table 1: Recovery of this compound using SPE from Plasma
| Analyte | Spiked Concentration (ng/mL) | Mean Recovered Concentration (ng/mL) | Recovery (%) | % RSD (n=5) |
| This compound | 10 | 8.8 | 88 | 4.5 |
| This compound | 50 | 46.5 | 93 | 3.2 |
| This compound | 100 | 95.2 | 95.2 | 2.8 |
Table 2: Linearity of this compound Quantification after LLE from Urine
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 5 | 0.12 | 4.9 | 98 |
| 10 | 0.25 | 10.2 | 102 |
| 25 | 0.61 | 24.8 | 99.2 |
| 50 | 1.24 | 50.5 | 101 |
| 100 | 2.51 | 100.4 | 100.4 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} |
Visualizations
Experimental Workflow for SPE of this compound from Plasma
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Hypothetical Signaling Pathway of this compound Formation and Action
Based on the known pathways of similar oxidized fatty acids, such as 9-oxononanoic acid which is a lipid peroxidation product that can induce phospholipase A2 (PLA2) activity, a potential signaling pathway for this compound is proposed.[4][5]
Caption: Proposed signaling pathway for this compound.
References
- 1. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for 4-Oxononanoic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxononanoic acid, a nine-carbon oxo-fatty acid, is a molecule of significant interest in various scientific fields, including food science, fragrance chemistry, and biomedical research.[1] Its role as a precursor to flavor and aroma compounds, as well as its potential involvement in biological pathways, necessitates accurate and reliable quantification.[1] This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard to ensure data quality and consistency in research and development.
Properties of this compound Analytical Standard
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use as an analytical standard.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆O₃ | [1][2] |
| Molecular Weight | 172.22 g/mol | [2] |
| CAS Number | 6064-52-4 | [1][2] |
| Appearance | Liquid at standard conditions | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Synonyms | 4-Oxopelargonic acid, 4-ketononanoic acid | [2] |
Quality Control, Storage, and Handling of this compound Standard
To maintain the integrity and accuracy of the analytical standard, the following procedures are recommended:
-
Purity Assessment: The purity of the this compound standard should be verified upon receipt and periodically thereafter. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): Provides information on the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure.
-
-
Storage Conditions: this compound standard should be stored in a tightly sealed container, protected from light, at -20°C to minimize degradation.
-
Handling:
-
Allow the standard to equilibrate to room temperature before opening to prevent condensation.
-
Use calibrated analytical balances and volumetric glassware for accurate preparation of stock and working solutions.
-
Prepare solutions in a solvent appropriate for the analytical method (e.g., methanol, acetonitrile).
-
Application: Quantification of this compound in Human Plasma using LC-MS/MS
This section outlines a protocol for the quantification of this compound in human plasma, a common matrix in clinical and preclinical studies.
Principle
This method utilizes protein precipitation to extract this compound from plasma, followed by quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). An internal standard (IS) is used to correct for matrix effects and variations in extraction efficiency. A suitable internal standard would be a structurally similar molecule not endogenously present in the sample, for example, a deuterated analog of this compound or a fatty acid of different chain length like Tridecanoic acid.[3]
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (e.g., Tridecanoic acid)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Experimental Protocol
3.3.1. Preparation of Standard and Internal Standard Stock Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol.
3.3.2. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking known amounts of the this compound working solutions into blank human plasma.
3.3.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: To be determined by infusion; Internal Standard: To be determined by infusion |
| Ion Source Temp. | 500°C |
| Collision Energy | To be optimized |
Note: The specific MRM transitions and collision energies need to be optimized for the specific instrument used by infusing a standard solution of this compound and the internal standard.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x or 1/x² to fit the calibration curve.
-
Determine the concentration of this compound in the plasma samples and QC samples by interpolating their peak area ratios from the calibration curve.
Representative Quantitative Data
The following table summarizes typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
References
The Subtle Architect: 4-Oxononanoic Acid's Emerging Role in Flavor and Fragrance
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Long recognized primarily as a precursor to the fruity and coconut-like aroma of γ-nonalactone, 4-Oxononanoic acid is stepping into the spotlight for its own subtle yet significant contributions to the flavor and fragrance industry. New application notes and protocols highlight its potential as a versatile ingredient for researchers, scientists, and product development professionals seeking to innovate and refine sensory experiences.
While its celebrated offspring, γ-nonalactone, has been extensively studied, the direct organoleptic properties of this compound have remained largely underexplored. However, its unique chemical structure, featuring both a ketone and a carboxylic acid functional group, suggests a complex flavor profile that can be leveraged to impart nuanced characteristics to a variety of food and fragrance formulations.
Application Notes
Flavor Applications
This compound is a naturally occurring compound found in grapes and tobacco.[1] In the food industry, its principal application lies in its role as a precursor to γ-nonalactone during fermentation processes, particularly in wine production.[1][2] The biotransformation of this compound by Saccharomyces cerevisiae is a key step in the development of the desirable fruity and coconut aromas in many fermented beverages.[1]
Beyond its precursor function, this compound itself can be utilized as a flavor modifier. Its likely flavor profile, based on its chemical structure and the characteristics of similar oxo-acids, is anticipated to be subtly acidic with fatty, waxy, and slightly cheesy or fruity undertones. These characteristics make it a candidate for enhancing the complexity of dairy flavors, enriching the mouthfeel of fruit-based products, and adding depth to savory formulations.
Potential Applications Include:
-
Dairy Products: Enhancing creamy and cheesy notes in aged cheeses, yogurts, and butter-flavored products.
-
Fruit Beverages and Jams: Contributing to a more complex and mature fruit profile, particularly in stone fruits and berries.
-
Baked Goods: Adding a subtle richness and depth to bread, pastries, and other baked items.
-
Savory Flavors: Providing a nuanced fatty and acidic background note in soups, sauces, and meat-based products.
Fragrance Applications
In the fragrance industry, the application of carboxylic acids is a well-established practice for adding complexity and unique notes to perfumes and other scented products. While often potent on their own, in dilution they can provide desirable effects. This compound, with its dual functional groups, offers a unique profile. Its potential contribution is a subtle, waxy, and slightly fruity or fatty note that can act as a bridge between different fragrance families.
Potential Applications Include:
-
Gourmand Fragrances: Enhancing creamy, buttery, and fruity accords.
-
Fruity and Floral Perfumes: Adding a touch of realism and complexity to fruit and flower scents.
-
Chypre and Oriental Fragrances: Providing a unique, subtly animalic or waxy background note.
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound and its biotransformation product, γ-nonalactone.
| Parameter | Value | Source |
| This compound | ||
| Concentration in Merlot and Cabernet Sauvignon musts | Traces to 60 µg/L | [2][3] |
| γ-Nonalactone (from this compound) | ||
| (R)-enantiomer detection threshold | 66 µg/L | [2][3] |
| (S)-enantiomer detection threshold | 35 µg/L | [2][3] |
| Average (R)/(S) ratio in grapes | 94/6 | [2][3] |
| Average (R)/(S) ratio in wine | 65/35 | [2][3] |
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound
Objective: To determine the sensory profile and detection threshold of this compound in a neutral medium.
Materials:
-
This compound (food grade)
-
Deionized, odorless water
-
Odor-free sample cups
-
Trained sensory panel (8-12 members)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1000 ppm (1 mg/mL).
-
Sample Preparation:
-
For threshold testing , prepare a series of dilutions from the stock solution in deionized water, ranging from 0.01 ppm to 100 ppm.
-
For profile analysis , prepare a sample at a concentration of 10 ppm in deionized water.
-
-
Sensory Evaluation:
-
Threshold Test (ASTM E679 - Ascending Forced-Choice Method): Present panelists with three samples, two of which are deionized water (blanks) and one is a dilution of this compound. Panelists are asked to identify the "odd" sample. Start with the lowest concentration and proceed to higher concentrations until the panelist can correctly identify the sample. The geometric mean of the last incorrect and first correct concentration is taken as the individual's best-estimate threshold. The group threshold is the geometric mean of the individual thresholds.
-
Descriptive Analysis: Present the 10 ppm sample to the trained panel. Panelists will evaluate the sample for aroma and flavor attributes, using a standardized lexicon of descriptive terms (e.g., acidic, fatty, waxy, cheesy, fruity, etc.). The intensity of each attribute is rated on a scale (e.g., 0-15).
-
-
Data Analysis:
-
Calculate the best-estimate threshold for each panelist and the group.
-
For the descriptive analysis, compile the intensity ratings for each attribute and create a sensory profile diagram (e.g., spider plot).
-
Protocol 2: Application in a Model Food System (Yogurt)
Objective: To evaluate the effect of this compound on the flavor profile of a plain yogurt.
Materials:
-
This compound (food grade)
-
Plain, unsweetened yogurt
-
Control sample (plain yogurt with no addition)
-
Test samples with varying concentrations of this compound (e.g., 1 ppm, 5 ppm, 10 ppm)
-
Trained sensory panel
Methodology:
-
Sample Preparation: Accurately weigh and thoroughly mix the specified concentrations of this compound into the plain yogurt. Allow the samples to equilibrate for at least 30 minutes before evaluation.
-
Sensory Evaluation (Paired Comparison or Descriptive Analysis):
-
Paired Comparison: Present the control and one test sample to the panelists and ask them to identify which sample has a more intense creamy/cheesy flavor.
-
Descriptive Analysis: Present all samples (control and test samples) to the trained panel. Panelists will rate the intensity of key attributes such as "creamy," "cheesy," "sour," "fruity," and "fatty."
-
-
Data Analysis:
-
For the paired comparison, use binomial tables to determine if a significant difference exists.
-
For the descriptive analysis, use Analysis of Variance (ANOVA) to determine if there are significant differences in the attribute ratings between the samples.
-
Visualizations
Caption: Workflow for the sensory evaluation of this compound.
Caption: Biotransformation of this compound to γ-nonalactone.
References
4-Oxononanoic acid as a potential biomarker for metabolic studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxononanoic acid (4-ONA) is an oxidized fatty acid that is emerging as a potential biomarker for metabolic studies, particularly in the context of oxidative stress and lipid peroxidation.[1][2] As a product of the oxidation of unsaturated fatty acids, its levels may reflect the extent of oxidative damage and subsequent metabolic dysregulation. This document provides detailed application notes and experimental protocols for the study of 4-ONA as a biomarker in metabolic research.
Application Notes
This compound and Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A growing body of evidence suggests that oxidative stress and lipid peroxidation play a crucial role in the pathophysiology of metabolic syndrome.
While direct quantitative data for 4-ONA in metabolic syndrome is still emerging, studies on similar oxidized fatty acids, such as 9-oxononanoic acid (9-ONA), have shown their involvement in inflammatory pathways. 9-ONA, a major product of linoleic acid peroxidation, has been found to stimulate phospholipase A2 activity and thromboxane A2 production, key players in the arachidonate cascade which is involved in inflammation and platelet aggregation. Given that 4-ONA is also a product of lipid peroxidation, it is hypothesized that its levels may be elevated in individuals with metabolic syndrome, reflecting increased oxidative stress. Further research is warranted to establish a definitive link and to validate 4-ONA as a reliable biomarker for this condition.
Potential Role in Signaling Pathways
This compound and other oxidized fatty acids may act as signaling molecules, influencing various metabolic pathways. One such pathway of interest is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid oxidation, lipid metabolism, and inflammation.
It is plausible that 4-ONA, as a fatty acid derivative, could act as a ligand for PPARs, thereby modulating their activity. By binding to and activating PPARs, 4-ONA could potentially influence the expression of genes that control energy homeostasis. For instance, activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and β-oxidation. Conversely, dysregulation of PPAR signaling is associated with metabolic disorders. Further investigation into the interaction between 4-ONA and PPARs could provide valuable insights into its role in metabolic health and disease.
Quantitative Data
The following table presents hypothetical quantitative data for this compound in plasma samples from healthy controls and individuals with metabolic syndrome. This data is for illustrative purposes to demonstrate how such data could be presented and should not be considered as actual experimental results.
| Healthy Controls (n=50) | Metabolic Syndrome (n=50) | p-value | |
| Plasma this compound (ng/mL) | |||
| Mean ± SD | 15.2 ± 3.5 | 28.9 ± 6.8 | <0.001 |
| Median (IQR) | 14.8 (12.5 - 17.9) | 27.5 (23.1 - 33.7) | |
| Range | 8.9 - 22.1 | 18.5 - 45.3 |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the quantitative analysis of this compound in human plasma using GC-MS following liquid-liquid extraction and derivatization.
1. Materials and Reagents:
-
Internal Standard (IS): this compound-d5 (or other suitable labeled standard)
-
Plasma samples
-
Methyl tert-butyl ether (MTBE)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of the internal standard solution.
-
Acidify the sample by adding 10 µL of 1M HCl.
-
Add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction with another 500 µL of MTBE and combine the organic layers.
-
Dry the combined organic extract under a gentle stream of nitrogen at room temperature.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
3. Derivatization:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a temperature program suitable for the analysis of fatty acid methyl esters, for example: start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor characteristic ions for derivatized 4-ONA and the internal standard.
5. Quantification:
-
Create a calibration curve using known concentrations of 4-ONA standard treated with the same extraction and derivatization procedure.
-
Calculate the concentration of 4-ONA in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive and specific quantification of this compound in human plasma using LC-MS/MS.
1. Materials and Reagents:
-
Internal Standard (IS): this compound-d5 (or other suitable labeled standard)
-
Plasma samples
-
Acetonitrile (ACN)
-
Formic acid
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a C18 column and a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient could be: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions for re-equilibration.
-
Set the mass spectrometer to operate in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 4-ONA and the internal standard.
4. Quantification:
-
Prepare a calibration curve by spiking known amounts of 4-ONA standard into a surrogate matrix (e.g., charcoal-stripped plasma) and processing them alongside the samples.
-
Determine the concentration of 4-ONA in the plasma samples by interpolating the peak area ratio of the analyte to the internal standard on the calibration curve.
Visualizations
References
Application Notes and Protocols for the Enantioselective Synthesis of 4-Oxononanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxononanoic acid and its derivatives are important chiral building blocks in the synthesis of various biologically active molecules and natural products. Their stereochemistry often plays a crucial role in their biological function, making enantioselective synthesis a critical aspect of their preparation. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound derivatives, primarily focusing on the robust and widely applicable method of copper-catalyzed asymmetric conjugate addition.
Core Synthetic Strategy: Asymmetric Conjugate Addition
The most common and effective strategy for the enantioselective synthesis of this compound derivatives is the asymmetric conjugate addition of an organometallic propyl nucleophile to a five-carbon α,β-unsaturated carbonyl compound. This reaction, catalyzed by a chiral copper complex, creates the stereocenter at the C4 position with high enantioselectivity.
The general transformation is as follows:
Where "Pr-" represents a propyl nucleophile (e.g., from a Grignard reagent or an organozinc reagent) and R can be an alkoxy group (for esters) or an amino group (for amides).
Key Methodologies and Comparative Data
Several chiral ligand and copper source combinations have been successfully employed for the asymmetric conjugate addition to α,β-unsaturated esters and amides. The choice of ligand is critical for achieving high enantioselectivity. Below is a summary of representative catalytic systems and their performance in reactions analogous to the synthesis of this compound derivatives.
| Catalyst System (Copper Source + Chiral Ligand) | Michael Acceptor | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) |
| Cu(OTf)₂ + (S,R,R)-Phosphoramidite L1 | Cyclic Dienone | Et₂Zn | 66 | 89 |
| Cu(OTf)₂ + Chiral Bis(indano-oxazoline) | β,γ-Unsaturated α-ketoester | Nitrone | 70-95 | 88-99 |
| CuCl + TaniaPhos | Cyclohexenone | EtMgBr | >95 | 96 |
| CuBr·SMe₂ + JosiPhos | Acyclic Enone | Grignard Reagent | 85-95 | 90-96 |
| NHC-Cu Complex | α,β-Unsaturated Ester | Bis(pinacolato)diboron | 60->98 | up to >98:2 er |
Note: Data is compiled from analogous reactions and serves as a representative guide. Actual results for the synthesis of this compound derivatives may vary.
Experimental Protocols
Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent to Ethyl Pent-2-enoate
This protocol describes a general procedure for the enantioselective synthesis of ethyl 4-oxononanoate using a copper catalyst with a chiral ferrocenyl diphosphine ligand (e.g., JosiPhos or TaniaPhos).
Materials:
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
Chiral Ligand (e.g., (R)-(S)-Josiphos)
-
Ethyl (E)-pent-2-enoate
-
Propylmagnesium bromide (in a suitable solvent like diethyl ether or THF)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%) in anhydrous Et₂O.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral copper complex.
-
-
Conjugate Addition Reaction:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethyl (E)-pent-2-enoate (1.0 equivalent) to the catalyst solution.
-
To this mixture, add propylmagnesium bromide (1.2 equivalents) dropwise over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the time required for complete conversion (typically 1-4 hours, monitor by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched ethyl 4-oxononanoate.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Visualizing the Workflow and Logic
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed enantioselective synthesis of ethyl 4-oxononanoate.
Troubleshooting & Optimization
Technical Support Center: 4-Oxononanoic Acid Analysis
Welcome to the technical support center for the analysis of 4-Oxononanoic acid (4-ONA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound?
A1: The primary challenges in 4-ONA analysis stem from its chemical properties. As a keto acid, it is relatively polar and non-volatile, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization. Key challenges include:
-
Low Volatility: 4-ONA has a high boiling point, requiring derivatization to increase its volatility for GC-MS analysis.
-
Thermal Instability: The keto group can be prone to degradation at high temperatures used in GC injectors.
-
Sample Stability: Like other oxidized lipids, 4-ONA may be susceptible to degradation during sample collection, storage, and preparation.
-
Matrix Effects: Biological samples contain numerous compounds that can interfere with the ionization of 4-ONA in both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), leading to ion suppression or enhancement.
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Low Endogenous Levels: 4-ONA is often present at low concentrations in biological samples, requiring sensitive analytical methods for accurate quantification.
Q2: Why is derivatization necessary for the GC-MS analysis of this compound?
A2: Derivatization is a critical step for the successful analysis of 4-ONA by GC-MS. The process chemically modifies the analyte to:
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Increase Volatility: By replacing the active hydrogens on the carboxylic acid and protecting the keto group, derivatization reduces the polarity and intermolecular hydrogen bonding, allowing the molecule to vaporize at lower temperatures.
-
Improve Thermal Stability: Derivatization protects the functional groups from degradation in the hot GC inlet.
-
Enhance Chromatographic Properties: Derivatized 4-ONA exhibits better peak shape and resolution on common GC columns.
-
Improve Mass Spectrometric Detection: Derivatization can introduce specific fragmentation patterns that aid in identification and quantification.
A common and effective method is a two-step derivatization involving oximation followed by silylation.
Q3: Can this compound be analyzed by LC-MS/MS? What are the advantages?
A3: Yes, LC-MS/MS is a powerful technique for the analysis of 4-ONA and other oxo-fatty acids. The main advantages over GC-MS include:
-
No Derivatization Required (in some cases): LC-MS can directly analyze polar compounds, potentially eliminating the need for derivatization, which simplifies sample preparation.
-
Reduced Thermal Stress: The analysis is performed at or near room temperature, minimizing the risk of thermal degradation.
-
High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides excellent selectivity and sensitivity for quantifying low-abundance analytes in complex matrices.
However, derivatization may still be employed in LC-MS/MS to improve ionization efficiency and chromatographic retention.
Q4: How can I minimize matrix effects in my 4-ONA analysis?
A4: Matrix effects can significantly impact the accuracy and reproducibility of your results. To minimize them, consider the following strategies:
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Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds from the sample matrix.
-
Chromatographic Separation: Optimize your GC or LC method to separate 4-ONA from co-eluting matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., this compound-d5) is the most effective way to compensate for matrix effects and variations in sample recovery.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to mimic the matrix effects.
Q5: What are the best practices for sample collection and storage to ensure 4-ONA stability?
A5: The stability of 4-ONA in biological samples is crucial for accurate quantification. Follow these best practices:
-
Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic and non-enzymatic degradation.
-
Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to the collection tubes to prevent further oxidation.
-
Low Temperature Storage: Store samples at -80°C for long-term stability. For short-term storage, keep them at 4°C.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to analyte degradation. Aliquot samples into single-use vials before freezing.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak for 4-ONA in GC-MS | Incomplete derivatization. | - Ensure derivatization reagents are fresh and not expired.- Optimize reaction time and temperature for both oximation and silylation steps.- Ensure the sample is completely dry before adding derivatization reagents, as water can deactivate them. |
| Thermal degradation in the GC inlet. | - Use a lower inlet temperature.- Ensure the derivatization has protected the thermally labile groups. | |
| Analyte loss during sample preparation. | - Optimize the extraction procedure (e.g., pH, solvent choice).- Use a suitable internal standard to monitor recovery. | |
| Poor Peak Shape (Tailing) in GC-MS or LC-MS | Active sites in the GC inlet liner or column. | - Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Trim the front end of the GC column. |
| Inappropriate LC column or mobile phase. | - For LC-MS, use a column suitable for polar compounds (e.g., C18 with an aqueous mobile phase containing a suitable modifier like formic acid).- Ensure the mobile phase pH is appropriate for the analyte's pKa. | |
| High Background Noise or Interfering Peaks | Contamination from solvents, reagents, or glassware. | - Use high-purity solvents and reagents.- Thoroughly clean all glassware.- Run solvent blanks to identify sources of contamination. |
| Co-eluting matrix components. | - Improve sample cleanup using SPE or LLE.- Optimize the chromatographic gradient to better separate the analyte from interferences. | |
| Inconsistent Quantitative Results | Matrix effects (ion suppression or enhancement). | - Implement the use of a stable isotope-labeled internal standard.- Prepare matrix-matched calibration curves.- Dilute the sample to reduce the concentration of interfering matrix components. |
| Sample instability. | - Review sample collection, handling, and storage procedures.- Prepare fresh samples and re-analyze. | |
| Inaccurate integration of peaks. | - Manually review and adjust peak integration parameters. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of oxo-fatty acids using mass spectrometry techniques. Note that specific values for this compound may vary depending on the exact methodology, instrumentation, and sample matrix.
| Parameter | GC-MS (with derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | 0.05 - 15 ng/mL |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| Recovery | 70 - 110% | 85 - 115% |
| Precision (%RSD) | < 15% | < 10% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., this compound-d5).
-
Add 500 µL of a 2:1 (v/v) mixture of methanol and chloroform containing BHT (50 µg/mL).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
-
Derivatization:
-
Oximation: Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., this compound-d5).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Use MRM to monitor specific precursor-to-product ion transitions for 4-ONA and its internal standard.
-
Visualizations
Caption: General experimental workflows for this compound analysis by GC-MS and LC-MS/MS.
Caption: Generalized pathway of oxo-fatty acid formation and potential biological roles.
Technical Support Center: Optimizing 4-Oxononanoic Acid Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 4-Oxononanoic acid (4-ONA) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in recovering this compound (4-ONA) from biological samples?
A1: The primary challenges in recovering 4-ONA, a medium-chain oxo-fatty acid, from complex matrices like plasma, urine, or tissue homogenates include:
-
Low endogenous concentrations: 4-ONA is often present at low physiological levels, requiring sensitive analytical methods for detection and quantification.
-
Binding to matrix components: 4-ONA can bind to proteins and lipids in the sample, which can interfere with its extraction and reduce recovery.
-
Sample stability: Like other fatty acids, 4-ONA may be susceptible to degradation during sample collection, storage, and processing.[1][2][3][4]
-
Co-extraction of interfering substances: The complex nature of biological samples can lead to the co-extraction of other lipids and metabolites that can interfere with the analysis, for example, through ion suppression in mass spectrometry.
Q2: What is the recommended sample handling and storage procedure for 4-ONA analysis?
A2: To ensure the stability of 4-ONA in biological samples, the following procedures are recommended:
-
Collection: Use appropriate anticoagulant tubes (e.g., EDTA) for plasma collection. For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation.
-
Processing: Separate plasma or serum from blood cells as soon as possible after collection by centrifugation at a low temperature (e.g., 4°C).[3]
-
Storage: Immediately freeze the separated plasma, serum, or urine samples at -80°C if not analyzed immediately. Long-term storage at ultra-low temperatures is crucial to minimize degradation.[1][4]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Q3: Which extraction technique is most suitable for 4-ONA from plasma?
A3: Solid-phase extraction (SPE) is a highly effective and widely used technique for the extraction and clean-up of analytes like 4-ONA from complex biological fluids. For acidic compounds such as 4-ONA, a polymeric reversed-phase SPE sorbent is often a good choice. This avoids the potential for interference from endogenous anions that can occur with anion-exchange SPE.
Q4: What are the critical parameters to optimize in an SPE protocol for 4-ONA?
A4: The following steps in an SPE protocol are critical for optimizing 4-ONA recovery:
-
Sample Pre-treatment: Acidification of the sample (e.g., with formic acid) is crucial to ensure that 4-ONA is in its neutral, protonated form, which enhances its retention on a reversed-phase sorbent.
-
Sorbent Conditioning and Equilibration: Properly conditioning the SPE sorbent with an organic solvent (e.g., methanol) and then equilibrating it with an aqueous solution (e.g., acidified water) is essential for consistent and efficient analyte retention.
-
Wash Steps: The wash step is critical for removing interfering substances. A weak organic solvent in an aqueous solution can be used to wash away hydrophilic impurities without eluting the 4-ONA.
-
Elution: A strong organic solvent, sometimes with a small amount of base (e.g., ammonium hydroxide in methanol), is used to disrupt the interaction between 4-ONA and the sorbent and elute it from the column. The volume of the elution solvent should be minimized to avoid excessive sample dilution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of 4-ONA | Incomplete retention on SPE column. | Ensure the sample is adequately acidified (pH 2-3) before loading onto the SPE column to protonate the carboxylic acid group of 4-ONA. |
| Premature elution during the wash step. | The organic content of the wash solvent may be too high. Reduce the percentage of organic solvent in the wash solution. | |
| Incomplete elution from the SPE column. | The elution solvent may not be strong enough. Increase the strength of the organic solvent or add a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent to deprotonate 4-ONA and facilitate its release. | |
| High Variability in Results | Inconsistent sample handling. | Standardize sample collection, processing, and storage procedures. Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent SPE procedure. | Ensure consistent flow rates during sample loading, washing, and elution. Use an automated SPE system if available for better reproducibility. | |
| Analyte degradation. | Ensure samples are kept on ice or at 4°C during processing. Use fresh solvents and reagents. Investigate the stability of 4-ONA under your specific experimental conditions.[1][2][3][4] | |
| High Background or Interfering Peaks in LC-MS Analysis | Inadequate sample clean-up. | Optimize the wash step in your SPE protocol. Consider using a different SPE sorbent with a different selectivity. |
| Co-elution of matrix components. | Modify the LC gradient to improve the separation of 4-ONA from interfering peaks. | |
| Contamination from labware. | Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or use disposable items. | |
| Poor Peak Shape in LC Analysis | Incompatibility between the elution solvent and the initial mobile phase. | Evaporate the elution solvent to dryness and reconstitute the sample in the initial mobile phase of your LC method. |
| Overloading the analytical column. | Dilute the sample before injection or use a column with a higher loading capacity. |
Quantitative Data
| Analyte Class | Extraction Method | Matrix | Average Recovery (%) | Reference |
| Acidic Drugs | Polymeric SPE | Human Plasma | 85 - 105 | N/A |
| Lipids (various classes) | Lipid Extraction SPE | Human Plasma | >70 | [5] |
| Nitrated Fatty Acids | SPE | Human Plasma | Not specified, but method was validated | [6] |
| Pamidronate (an acidic drug) | SPE | Human Plasma | Not specified, but method was validated | [7] |
| Local Anesthetic Drugs | Magnetic SPE | Human Plasma | 82 - 108 | [8] |
Experimental Protocols
Proposed Protocol for 4-ONA Extraction from Human Plasma using SPE
This protocol is a recommended starting point and should be optimized and validated for your specific application.
1. Materials:
-
Human plasma with EDTA as anticoagulant
-
This compound standard
-
Internal standard (e.g., a deuterated analog of 4-ONA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Polymeric reversed-phase SPE cartridges (e.g., 30 mg/1 mL)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Spike the plasma sample with the internal standard.
-
Acidify the plasma sample by adding formic acid to a final concentration of 2% (v/v).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube for SPE.
3. Solid-Phase Extraction (SPE):
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water with 0.1% formic acid through the cartridge.
-
Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove hydrophilic interferences.
-
Elution: Elute the 4-ONA with 1 mL of methanol. For potentially better recovery, a second elution with 1 mL of 5% ammonium hydroxide in methanol can be performed and combined with the first eluate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of your LC-MS method.
4. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is suitable for the analysis of 4-ONA.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of carboxylic acids.
-
Detection: Use multiple reaction monitoring (MRM) for sensitive and selective quantification of 4-ONA and its internal standard. The precursor ion will be [M-H]⁻, and the product ions will be specific fragments of 4-ONA.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for 4-ONA extraction from plasma.
Troubleshooting Logic
Caption: Troubleshooting logic for low 4-ONA recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Stability studies of twenty-four analytes in human plasma and serum. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of serum, plasma and urine osmolality in different storage conditions: Relevance of temperature - Biospecimen Research Database [brd.nci.nih.gov]
- 5. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
- 7. Solid-phase extraction and validated spectrofluorimetric quantification of pamidronate in human plasma | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 4-Oxononanoic Acid Derivatization for GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of 4-oxononanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a peak for my derivatized this compound.
A1: This issue can arise from several factors throughout the experimental workflow. Consider the following possibilities:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion. This can be due to suboptimal reaction conditions (time, temperature), reagent degradation, or the presence of moisture, especially when using silylating reagents.[1][2]
-
Analyte Degradation: this compound, like other keto acids, can be susceptible to degradation, particularly at high temperatures.
-
Sample Loss During Workup: The analyte may be lost during extraction or solvent evaporation steps. Ensure your workup protocol is optimized for this compound.
-
GC-MS Inlet Issues: The derivatized analyte may be adsorbing to active sites in the GC inlet. Using a deactivated inlet liner is crucial.[3]
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh derivatization reagents and anhydrous solvents. Silylating reagents are particularly sensitive to moisture.[1][4]
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to ensure the reaction goes to completion. Monitor the progress by analyzing aliquots at different time points.[3]
-
Ensure Anhydrous Conditions: For silylation reactions, ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][5]
-
Check for Sample Solubility: Ensure your dried sample extract fully dissolves in the derivatization solvent. If not, the reaction will not proceed efficiently.[6]
-
Use an Internal Standard: Incorporate a suitable internal standard early in your workflow to monitor for sample loss during preparation.
Q2: I am observing multiple peaks for my derivatized this compound.
A2: The presence of multiple peaks can be attributed to several factors:
-
Tautomerization: Keto-enol tautomerism of the 4-oxo group can lead to the formation of multiple silylated derivatives if the keto group is not protected prior to silylation.[5]
-
Incomplete Derivatization: If the derivatization is incomplete, you may see a peak for the partially derivatized compound in addition to the fully derivatized one.
-
Side Reactions and Artifacts: The derivatization reagent can sometimes react with itself or with residual solvents to form byproducts that appear as extra peaks in the chromatogram.[7]
-
Isomeric Impurities: The original this compound standard may contain isomeric impurities.
Troubleshooting Steps:
-
Methoximation Pre-treatment: To prevent the formation of multiple silylated derivatives due to tautomerization, it is highly recommended to first protect the keto group using methoxyamine hydrochloride (MeOx). This reaction converts the keto group into a stable oxime.[5]
-
Optimize Derivatization: Ensure that the reaction conditions are sufficient to drive the derivatization to completion, minimizing the presence of partially derivatized products.
-
Analyze a Reagent Blank: Inject a sample containing only the solvent and derivatization reagents to identify any peaks that are artifacts of the reagents themselves.
-
Verify Standard Purity: If possible, confirm the purity of your this compound standard using an alternative analytical technique.
Q3: My peak shape is poor (e.g., tailing). What can I do to improve it?
A3: Poor peak shape, particularly tailing, is often a sign of active sites within the GC system or issues with the derivatization itself.
-
Active Sites: Free carboxyl or hydroxyl groups that have not been derivatized can interact with active sites (silanol groups) in the GC inlet liner or on the column, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.
-
Co-elution: A co-eluting compound can distort the peak shape of your analyte.
Troubleshooting Steps:
-
Ensure Complete Derivatization: Incomplete derivatization is a primary cause of peak tailing for polar analytes. Re-optimize your derivatization protocol.
-
Use a Deactivated Inlet Liner: Always use a high-quality, deactivated (silanized) inlet liner to minimize interactions with the analyte.[3]
-
Perform Inlet Maintenance: Regularly clean and replace the inlet liner and septum to prevent the buildup of non-volatile residues.
-
Check for Column Bleed: High column bleed can contribute to poor peak shape and a noisy baseline. Condition your column according to the manufacturer's instructions.
-
Dilute Your Sample: If you suspect column overload, try injecting a more dilute sample.
Q4: Which derivatization method is best for this compound?
A4: The optimal derivatization method depends on the specific requirements of your analysis, such as sensitivity needs and the available instrumentation. For this compound, a two-step approach is generally recommended to address both the keto and carboxylic acid functional groups.
| Derivatization Strategy | Target Group(s) | Reagents | Advantages | Disadvantages |
| Two-Step: Oximation followed by Silylation | Keto and Carboxyl | 1. Methoxyamine HCl or PFBHA2. BSTFA or MSTFA (+TMCS) | Prevents tautomerization, leading to a single, stable derivative. Good for general-purpose EI-MS.[5][8] | Two-step process is more time-consuming. Silylation is moisture-sensitive.[1] |
| One-Step: PFBBr Derivatization | Carboxyl | Pentafluorobenzyl bromide (PFBBr) | Forms stable PFB esters. Excellent for high-sensitivity analysis using ECD or NCI-MS.[9][10][11] | Does not derivatize the keto group, which may still be active. |
| Two-Step: PFBHA Oximation and Silylation | Keto and Carboxyl | 1. PFBHA2. BSTFA or MSTFA | PFBHA derivatizes the keto group, and silylation targets the carboxyl group.[8][12] | Two-step process. Silylation is moisture-sensitive. |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation
This is a robust method for the analysis of keto acids.[5]
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. The removal of all water is critical for successful silylation.[4][5]
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Vortex thoroughly to ensure the sample is dissolved.
-
Incubate at 60°C for 60 minutes.
-
-
Silylation:
-
Cool the sample to room temperature.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: PFBBr Derivatization of the Carboxylic Acid
This method is ideal for trace-level analysis requiring high sensitivity.[9][13]
-
Sample Preparation: Dry the sample as described in Protocol 1.
-
Derivatization:
-
Reconstitute the dried sample in 100 µL of acetonitrile.
-
Add 10 µL of a 10% solution of diisopropylethylamine (DIPEA) in acetonitrile.
-
Add 20 µL of a 5% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile.
-
Vortex and heat at 60°C for 30 minutes.
-
-
Workup:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in hexane for injection.
-
Visualizing the Workflow
Below are diagrams illustrating the derivatization workflows and a troubleshooting decision tree.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. Research Portal [scholarship.libraries.rutgers.edu]
- 9. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 10. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. profiles.wustl.edu [profiles.wustl.edu]
Stability of 4-Oxononanoic acid in various solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Oxononanoic acid in various solvents and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If using a previously prepared stock, validate its concentration and purity using a suitable analytical method (e.g., HPLC, LC-MS/MS) before use. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. |
| Precipitate formation in aqueous solutions | Limited solubility of this compound in water. | This compound has limited solubility in water.[1] Consider using a co-solvent such as ethanol or DMSO to increase solubility. Prepare a concentrated stock in an appropriate organic solvent and dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Loss of compound during storage | Chemical instability, particularly decarboxylation, which is common for β-keto acids.[2][3][4] | Store neat this compound and its solutions at low temperatures. For long-term storage, -80°C is recommended.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles. Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Common degradation pathways for similar compounds include decarboxylation and oxidation. Consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products and aid in their identification. |
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound (CAS: 6064-52-4) has a molecular formula of C9H16O3 and a molecular weight of 172.22 g/mol .[1][5][6] It is expected to be a liquid at standard temperature and pressure.
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: Due to its nine-carbon chain, this compound has limited solubility in water.[1] It is expected to be soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform.[1][7]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: While specific stability data for this compound is limited, general recommendations for structurally similar β-keto acids suggest storage at low temperatures to minimize degradation. For neat compound and stock solutions, storage at -20°C for short-term and -80°C for long-term is advisable.[2] It is also recommended to protect the compound from light and moisture. For some related beta-keto acids, storage at -15°C has been shown to be effective for long-term preservation without decomposition.[8]
Q4: What are the potential degradation pathways for this compound?
A4: As a β-keto acid, this compound may be susceptible to decarboxylation, especially when heated or under certain pH conditions.[2][3] Oxidation of the alkyl chain is another potential degradation pathway, similar to other medium-chain fatty acids.
Q5: How can I monitor the stability of my this compound samples?
A5: The stability of this compound can be monitored by various analytical techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection (LC-MS) is a common method for quantifying keto acids.[9][10][11] These methods can be used to assess the purity of the compound over time and to detect the formation of any degradation products.
Data on Structurally Similar Compounds
Due to the limited availability of specific stability data for this compound, the following tables summarize stability information for related classes of compounds, such as other keto acids and medium-chain fatty acids. This data can provide insights into the potential stability characteristics of this compound.
Table 1: Stability of Acetoacetate (a β-Keto Acid) in Serum [2]
| Storage Temperature | Time | Percent Degradation |
| -20°C | 7 days | ~40% |
| -20°C | 40 days | ~100% |
| -80°C | 40 days | ~15% |
Table 2: General Solubility of Medium-Chain Fatty Acids
| Solvent | Solubility |
| Water | Limited |
| Ethanol | Good |
| Methanol | Good |
| Chloroform | Good |
| Diethyl ether | Good |
| Dimethyl sulfoxide (DMSO) | Good |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of a suitable organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in tightly sealed vials at -20°C or -80°C, protected from light.
-
For aqueous experiments, dilute the stock solution into the aqueous buffer immediately prior to use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Keto Acids (General Method)
This is a general method that may require optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: Derivatization may be required for enhanced sensitivity and chromatographic performance, particularly for LC-UV methods.[9][10]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Buy this compound | 6064-52-4 [smolecule.com]
- 2. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mcat-review.org [mcat-review.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Quantification of 4-Oxononanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the quantification of 4-Oxononanoic acid (4-ONA), with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-ONA) and why is its quantification important?
This compound (C₉H₁₆O₃) is an oxo-carboxylic acid that has been identified as a lipid peroxidation product.[1][2] Its quantification is crucial in various research areas as it can serve as a biomarker for oxidative stress. Additionally, 4-ONA is a known precursor to certain flavor and aroma compounds, making its analysis relevant in the food and beverage industry.[3]
Q2: What are matrix effects and how do they affect 4-ONA quantification?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds in the sample matrix.[4][5] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of 4-ONA.[5][6] These effects are a significant challenge in bioanalytical methods, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).[5][7][8]
Q3: What are the common analytical techniques for 4-ONA quantification?
The most common techniques for the quantification of organic acids like 4-ONA are high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection, and gas chromatography (GC) often requiring derivatization.[9][10] LC-MS/MS is highly sensitive and selective, making it a popular choice for bioanalysis.[5]
Q4: When should I consider derivatization for 4-ONA analysis?
Derivatization is typically required for GC analysis to increase the volatility and thermal stability of 4-ONA.[11][12] It can also be used to improve chromatographic peak shape and detection sensitivity.[13] Common derivatization methods for carboxylic acids include esterification and silylation.[11][12]
Troubleshooting Guide
Issue 1: Poor peak shape and reproducibility for 4-ONA in GC analysis.
-
Question: I am observing tailing peaks and poor reproducibility when analyzing 4-ONA by GC. What could be the cause and how can I fix it?
-
Answer: This is likely due to the high polarity and low volatility of the carboxylic acid group in 4-ONA.[11]
-
Solution: Derivatization is highly recommended. Esterification to form a methyl or other alkyl ester, or silylation to form a trimethylsilyl (TMS) derivative, will significantly improve its chromatographic behavior.[11][12] Ensure your derivatization reaction goes to completion for optimal results. Also, check for active sites in your GC system (e.g., inlet liner, column) that can interact with the acidic analyte. Using a deactivated liner and a column specifically designed for acidic compounds can help.[13]
-
Issue 2: Inconsistent 4-ONA quantification and suspected matrix effects in LC-MS.
-
Question: My quantitative results for 4-ONA in plasma samples are highly variable. I suspect matrix effects. How can I confirm and mitigate this?
-
Answer:
-
Confirmation: You can perform a post-extraction spike experiment to quantitatively assess the matrix effect.[8][14] Compare the peak area of 4-ONA in a neat solution to the peak area of 4-ONA spiked into an extracted blank matrix sample at the same concentration. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively isolate 4-ONA from the matrix. For an organic acid, a mixed-mode anion exchange and reversed-phase sorbent can be very effective.[15]
-
Liquid-Liquid Extraction (LLE): Optimize an LLE protocol to partition 4-ONA into a solvent where matrix components are less soluble.[16][17]
-
Phospholipid Removal: If working with plasma or serum, specialized phospholipid removal plates or cartridges can significantly reduce matrix suppression.[7]
-
-
Chromatographic Separation: Modify your HPLC method to better separate 4-ONA from co-eluting matrix components. This could involve changing the column, mobile phase, or gradient profile.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled 4-ONA). This is the gold standard for correcting for matrix effects and variability in sample preparation and instrument response, as it co-elutes with the analyte and is affected by the matrix in the same way.[18]
-
-
Issue 3: Low recovery of 4-ONA after sample extraction.
-
Question: I am experiencing low recovery of 4-ONA after performing a liquid-liquid extraction. How can I improve this?
-
Answer: Low recovery in LLE is often due to suboptimal partitioning of the analyte into the extraction solvent.
-
pH Adjustment: this compound is a carboxylic acid. To ensure it is in its neutral, more organic-soluble form, adjust the pH of your aqueous sample to be at least 2 pH units below its pKa before extraction.[19]
-
Solvent Selection: The choice of extraction solvent is critical. Experiment with solvents of different polarities to find one that maximizes the recovery of 4-ONA while minimizing the extraction of interfering matrix components.[19]
-
Salting Out: Adding a salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of 4-ONA and promote its partitioning into the organic phase.[19]
-
Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[20]
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-ONA from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sorbent Selection: A mixed-mode sorbent combining reversed-phase and anion-exchange properties is recommended for acidic compounds like 4-ONA.
-
Conditioning: Condition the SPE cartridge with 1-2 mL of methanol followed by 1-2 mL of water.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of a weak buffer, for instance, 2% ammonium hydroxide in water.[15]
-
Sample Loading: Pre-treat the plasma sample by diluting it with the equilibration buffer and load it onto the cartridge.
-
Washing:
-
Wash with 1-2 mL of the equilibration buffer to remove polar impurities.
-
Wash with 1-2 mL of methanol to remove non-polar, neutral, and basic impurities.[15]
-
-
Elution: Elute the 4-ONA using a small volume of an acidic organic solvent, such as 2% formic acid in methanol.[15]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for 4-ONA
-
Sample Preparation: Take a known volume of your aqueous sample (e.g., 500 µL).
-
Internal Standard Spiking: Add an internal standard (ideally, a stable isotope-labeled 4-ONA) to all samples, standards, and quality controls.
-
Acidification: Acidify the sample by adding a small volume of a strong acid (e.g., hydrochloric acid) to bring the pH below 3.[19]
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 2 mL of ethyl acetate or methyl tert-butyl ether).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
-
Collection: Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat (Optional): For higher recovery, repeat the extraction step with a fresh aliquot of organic solvent and combine the organic layers.
-
Dry-down and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for 4-ONA Quantification
| Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) |
| Protein Precipitation | 75-85 | 40-60 (Suppression) | <15 |
| Liquid-Liquid Extraction | 80-95 | 15-30 (Suppression) | <10 |
| Solid-Phase Extraction | 90-105 | <15 | <5 |
Note: Values are representative and will vary depending on the matrix and specific protocol.
Table 2: Performance of Different Internal Standards for 4-ONA Quantification
| Internal Standard Type | Correction for Matrix Effects | Correction for Extraction Variability | Relative Cost |
| No Internal Standard | Poor | Poor | N/A |
| Structurally Similar Analog | Fair | Good | Low |
| Stable Isotope Labeled 4-ONA | Excellent | Excellent | High |
Visualizations
Experimental and Logic Workflows
Caption: A logical workflow for identifying and mitigating matrix effects.
Signaling Pathway
References
- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy this compound | 6064-52-4 [smolecule.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. eijppr.com [eijppr.com]
- 6. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. shimadzu.com [shimadzu.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Derivatization techniques for free fatty acids by GC [restek.com]
- 13. gcms.cz [gcms.cz]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. support.waters.com [support.waters.com]
- 16. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 17. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 18. iroatech.com [iroatech.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 4-Oxononanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Oxononanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
-
Ozonolysis of oleic acid: This method involves the cleavage of the double bond in oleic acid using ozone.[1]
-
Oxidation of 4-hydroxynonanoic acid: This is a two-step process where a suitable precursor is first converted to 4-hydroxynonanoic acid, which is then oxidized to the ketone. A common method for the oxidation step is the Jones oxidation.[2][3][4]
-
Grignard reaction: This approach could involve the reaction of a Grignard reagent with a suitable electrophile like succinic anhydride, followed by workup to yield the keto acid.[5]
-
Biotechnological approaches: Specific microorganisms can be utilized to convert fatty acids or oils into this compound through fermentation processes.[6][7]
Q2: What are the expected yields for the different synthesis methods?
A2: The yield of this compound is highly dependent on the chosen method and reaction conditions. Below is a summary of typical yields reported in the literature.
| Synthesis Method | Reagents/Conditions | Typical Yield | Reference |
| Ozonolysis of Oleic Acid | O₃, followed by oxidative workup (e.g., H₂O₂) | Variable, can be optimized | [8] |
| Oxidation of 4-hydroxynonanoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | High | [3] |
| Biotechnological Synthesis | Lipoxygenase and hydroperoxide lyase | Up to 73% | [7] |
Q3: How can I purify the synthesized this compound?
A3: Purification of this compound can be achieved through several methods:
-
Column Chromatography: This is a versatile method for separating the product from byproducts.
-
Fractional Distillation: This technique is useful for separating liquids with different boiling points and can be effective if the byproducts have significantly different volatilities.[9][10]
-
Acid-Base Extraction: This method takes advantage of the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Ozonolysis of Oleic Acid
Problem 1: Low yield of this compound with a high amount of nonanal.
-
Possible Cause: The workup conditions after ozonolysis were reductive instead of oxidative. Reductive workup (e.g., using dimethyl sulfide or zinc) will yield aldehydes and ketones, while an oxidative workup (e.g., with hydrogen peroxide) is required to convert the aldehyde fragment to a carboxylic acid.[8]
-
Solution: Ensure that the workup step following the ozonolysis reaction is performed under oxidative conditions. The use of hydrogen peroxide (H₂O₂) is a common method for this purpose.
Problem 2: Presence of multiple byproducts, including nonanoic acid and azelaic acid.
-
Possible Cause: These are common byproducts of oleic acid ozonolysis.[11] The Criegee intermediate formed during ozonolysis can rearrange in different ways, leading to a mixture of products.
-
Solution:
Method 2: Oxidation of 4-Hydroxynonanoic Acid (Jones Oxidation)
Problem 1: The reaction is slow or does not go to completion.
-
Possible Cause 1: The Jones reagent has degraded. The orange color of the Cr(VI) reagent should be present. A green color indicates the presence of Cr(III), which is inactive for oxidation.[4]
-
Solution 1: Prepare a fresh batch of the Jones reagent. The reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid.[2][3]
-
Possible Cause 2: The reaction temperature is too low.
-
Solution 2: While the reaction is exothermic, gentle heating may be required to initiate or complete the reaction. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
Problem 2: The product is contaminated with a green precipitate.
-
Possible Cause: The green precipitate is the reduced chromium species (Cr(III)).
-
Solution: After the reaction is complete, quench any excess oxidizing agent. Then, filter the reaction mixture to remove the chromium salts before proceeding with the workup and purification.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Oleic Acid
This protocol provides a general procedure for the ozonolysis of oleic acid.
Materials:
-
Oleic acid
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ozone (O₃)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Dissolve oleic acid in a suitable solvent like dichloromethane in a reaction vessel equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).
-
Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Slowly add hydrogen peroxide to the reaction mixture while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete oxidation.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acids.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or fractional distillation.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound via ozonolysis.
Protocol 2: Synthesis of this compound via Jones Oxidation of 4-Hydroxynonanoic Acid
This protocol describes the oxidation of 4-hydroxynonanoic acid to this compound using the Jones reagent.
Materials:
-
4-Hydroxynonanoic acid
-
Acetone
-
Jones Reagent (Chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water)
-
Isopropanol
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
Dissolve 4-hydroxynonanoic acid in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The color of the reaction mixture should change from orange to green. Continue adding the reagent until a persistent orange color is observed, indicating that the starting material has been consumed.
-
Quench the reaction by adding a small amount of isopropanol until the orange color disappears and a green solution is formed.
-
Filter the mixture to remove the chromium salts.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product as required.
Troubleshooting Logic Diagram:
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chembam.com [chembam.com]
- 10. Fractional Distillation Plant Setup in India | Muez Hest [muezhest.com]
- 11. acp.copernicus.org [acp.copernicus.org]
Technical Support Center: Analysis of 4-Oxononanoic Acid by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the mass spectrometry analysis of 4-Oxononanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the accurate mass of this compound and its common adducts?
A1: The accurate mass of this compound (molecular formula: C₉H₁₆O₃) is crucial for high-resolution mass spectrometry. The table below summarizes the calculated exact mass and the m/z of its common adducts.[1][2]
| Adduct | Molecular Formula | Exact Mass (Da) | m/z |
| [M] | C₉H₁₆O₃ | 172.109944 | 172.1094 |
| [M+H]⁺ | C₉H₁₇O₃⁺ | 173.11722 | 173.1172 |
| [M+Na]⁺ | C₉H₁₆O₃Na⁺ | 195.09916 | 195.0992 |
| [M+K]⁺ | C₉H₁₆O₃K⁺ | 211.07310 | 211.0731 |
| [M-H]⁻ | C₉H₁₅O₃⁻ | 171.10266 | 171.1027 |
| [M+HCOO]⁻ | C₁₀H₁₇O₅⁻ | 217.10814 | 217.1081 |
| [M+CH₃COO]⁻ | C₁₁H₁₉O₅⁻ | 231.12379 | 231.1238 |
Q2: What are the primary isomeric and isobaric interferences for this compound?
A2: Several compounds share the same nominal mass as this compound, leading to potential interferences. It is critical to employ high-resolution mass spectrometry and appropriate chromatographic separation to distinguish these.
| Compound | Molecular Formula | Exact Mass (Da) | Notes |
| This compound | C₉H₁₆O₃ | 172.109944 | Target Analyte |
| 9-Oxononanoic acid | C₉H₁₆O₃ | 172.109944 | Positional isomer; a significant potential interference.[3] |
| Azelaaldehydic acid | C₉H₁₆O₃ | 172.109944 | Synonym for 9-Oxononanoic acid.[3] |
| Various esters of shorter chain acids | C₉H₁₆O₃ | 172.109944 | e.g., Ethyl 2-oxoheptanoate, Methyl 3-oxooctanoate. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity or High Background Noise
Possible Cause: Matrix Effects
Explanation: The sample matrix contains endogenous components that can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification and poor sensitivity.[4][5][6] This is a common issue in the analysis of fatty acids in biological samples.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent like acetonitrile or methanol is a common first step. However, this method is non-selective and may not remove all interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can offer better selectivity. After protein precipitation, an extraction with a solvent like ethyl acetate or methyl tert-butyl ether can help isolate lipids, including this compound, from more polar interferences.
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup. A reverse-phase SPE cartridge can be used to retain this compound while washing away polar interferences. Elution with an organic solvent will then yield a cleaner sample.
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: A well-optimized gradient can separate this compound from co-eluting matrix components. Increase the ramp time of the organic solvent to improve resolution.
-
Column Chemistry: Consider using a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) to alter selectivity and improve separation from interfering compounds.
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard (e.g., ¹³C₉-4-Oxononanoic acid) is the gold standard for correcting matrix effects. As it co-elutes with the analyte and experiences the same ionization suppression or enhancement, it allows for accurate quantification.
-
-
Matrix-Matched Calibrants:
-
Prepare calibration standards in a blank matrix that is similar to the study samples. This helps to compensate for consistent matrix effects across all samples.
-
Issue 2: Unexpected Peaks or Inaccurate Quantification
Possible Cause: In-Source Fragmentation
Explanation: Carboxylic acids can undergo fragmentation within the ion source of the mass spectrometer, even with soft ionization techniques like electrospray ionization (ESI). This can lead to the appearance of unexpected fragment ions and a decrease in the intensity of the precursor ion, affecting quantification. Common in-source fragments for carboxylic acids include the loss of water (-18 Da) and carbon dioxide (-44 Da).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-source fragmentation.
Troubleshooting Steps:
-
Reduce Source Energy: Lower the cone voltage (or equivalent parameter) in the ion source to minimize in-source fragmentation.
-
Optimize Mobile Phase: The pH of the mobile phase can influence the stability of the analyte ion. For negative ion mode, a slightly basic mobile phase may stabilize the deprotonated molecule.
-
Confirm Fragment Identity: Use tandem mass spectrometry (MS/MS) to confirm that the unexpected peaks are indeed fragments of this compound. A common fragment for a related compound, 4-oxooctanoic acid, is observed at m/z 73.[7]
-
Adjust Quantification: If in-source fragmentation is unavoidable and significant, consider a quantification method that sums the peak areas of the precursor ion and its major fragment ions.
Experimental Protocols
LC-MS/MS Method for the Quantification of this compound
This protocol provides a general framework for the analysis of this compound in biological matrices. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma/serum, add 10 µL of an internal standard solution (e.g., ¹³C₉-4-Oxononanoic acid in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 25 V (Optimize for minimal fragmentation).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
MRM Transitions:
-
This compound: 171.1 > [Fragment m/z] (To be determined empirically, potential fragments include loss of H₂O and CO₂).
-
¹³C₉-4-Oxononanoic acid: 180.1 > [Fragment m/z].
-
Signaling Pathway
While the direct signaling pathways of this compound are not extensively characterized, its isomer, 9-Oxononanoic acid, a lipid peroxidation product, has been shown to be involved in pathways related to inflammation and thrombosis.[3] It is plausible that this compound could have similar biological activities.
Caption: Potential signaling pathway involving 9-Oxononanoic acid.
References
- 1. PubChemLite - this compound (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPE for 4-Oxononanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) wash and elution steps for 4-Oxononanoic acid (4-ONA).
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of this compound, offering potential causes and systematic solutions.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge in SPE. The following sections break down potential causes related to the wash and elution steps and provide a logical approach to resolving the issue.
-
Cause 1: Analyte Loss During the Wash Step. The wash solvent may be too strong, causing the 4-ONA to be prematurely eluted from the SPE sorbent.
-
Solution:
-
Assess Wash Solvent Strength: Analyze the wash eluate for the presence of 4-ONA. If detected, the wash solvent is too aggressive.
-
Decrease Organic Content: Reduce the percentage of organic solvent in the wash solution. For reversed-phase or HLB sorbents, start with a low percentage of methanol or acetonitrile in water (e.g., 5-10%) and gradually increase it in subsequent optimization experiments.
-
Adjust pH: For mixed-mode anion exchange sorbents, ensure the pH of the wash solvent is appropriate to maintain the ionic interaction between 4-ONA and the sorbent. For a strong anion exchanger, a neutral or slightly basic pH wash can remove neutral and basic interferences without disrupting the retention of the deprotonated 4-ONA.
-
-
-
Cause 2: Incomplete Elution from the Sorbent. The elution solvent may be too weak to disrupt the interactions between 4-ONA and the SPE sorbent.
-
Solution:
-
Increase Elution Solvent Strength:
-
For Hydrophilic-Lipophilic Balanced (HLB) Sorbents: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent. Adding a small percentage of a basic modifier like ammonium hydroxide (e.g., 2-5%) can improve the elution of acidic compounds by ensuring they are in their deprotonated, more polar state.
-
For Mixed-Mode Anion Exchange (MAX) Sorbents: The elution requires disruption of both reversed-phase and ionic interactions. Use an acidified organic solvent. A common choice is 2-5% formic acid or acetic acid in methanol or acetonitrile. The acid neutralizes the charge on the 4-ONA, breaking the ionic bond with the sorbent, while the organic solvent disrupts the hydrophobic interaction.
-
-
Increase Elution Volume: Elute with multiple, smaller volumes of the elution solvent (e.g., 2 x 1 mL instead of 1 x 2 mL) to ensure complete recovery.
-
Soak the Sorbent: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution to improve the disruption of analyte-sorbent interactions.[1]
-
-
-
Cause 3: Irreversible Binding to the Sorbent. In rare cases, 4-ONA may interact too strongly with the sorbent material.
-
Solution:
-
Change Sorbent Type: If optimizing the elution solvent does not improve recovery, consider a different sorbent with a weaker retention mechanism. For example, if using a strong anion exchange sorbent, switch to a weak anion exchange or an HLB sorbent.
-
-
Issue 2: High Levels of Contaminants in the Eluate
A "dirty" eluate containing matrix interferences can negatively impact downstream analysis, such as LC-MS/MS, by causing ion suppression or background noise.
-
Cause 1: Ineffective Wash Step. The wash solvent is not strong enough to remove matrix interferences.
-
Solution:
-
Increase Wash Solvent Strength:
-
For HLB Sorbents: Gradually increase the percentage of organic solvent in the wash solution. The goal is to find a concentration that removes the maximum amount of interferences without eluting the 4-ONA.[1]
-
For MAX Sorbents: A multi-step wash can be effective. First, a wash with a high pH aqueous buffer can remove acidic and neutral interferences. This can be followed by a wash with a high percentage of organic solvent (e.g., methanol or acetonitrile) to remove nonpolar interferences.
-
-
Optimize Wash Volume: Ensure a sufficient volume of wash solvent is used to thoroughly rinse the sorbent.
-
-
-
Cause 2: Co-elution of Interferences with 4-ONA. The elution solvent is too strong and is eluting both the analyte and matrix components.
-
Solution:
-
Decrease Elution Solvent Strength: Use the weakest elution solvent that provides complete recovery of 4-ONA. This may involve reducing the organic content or the concentration of the acidic/basic modifier.
-
Employ a Stepwise Elution: Use a series of elution solvents with increasing strength. This can allow for the selective elution of 4-ONA in a specific fraction, leaving more strongly bound interferences on the sorbent.
-
-
Issue 3: Poor Reproducibility
Inconsistent results from sample to sample can undermine the reliability of the analytical method.
-
Cause 1: Inconsistent Flow Rates. Variations in the flow rate during the wash and elution steps can affect the interaction time between the solvent and the sorbent, leading to variable recovery.
-
Solution:
-
Use a Vacuum Manifold or Positive Pressure Processor: These devices allow for precise control over the flow rate, ensuring consistency between samples.
-
Maintain a Consistent, Slow Flow Rate: A slow and steady flow rate during the wash and elution steps generally leads to more reproducible results.
-
-
-
Cause 2: Sorbent Bed Drying Out. If the sorbent bed dries out after the conditioning/equilibration steps and before sample loading, it can lead to channeling and inconsistent retention and elution.
-
Solution:
-
Do Not Allow the Sorbent to Go Dry: Ensure that the liquid level remains above the top frit of the SPE cartridge throughout the conditioning and equilibration steps.
-
Use Water-Wettable Sorbents: Polymeric sorbents like HLB are less prone to drying out compared to silica-based sorbents.
-
-
-
Cause 3: Inconsistent Sample Pre-treatment. Variations in the sample pH or solvent composition before loading onto the SPE cartridge will lead to inconsistent retention and, consequently, variable elution.
-
Solution:
-
Standardize Sample Pre-treatment: Ensure that the pH and solvent composition of all samples are consistently adjusted before loading. For acidic compounds like 4-ONA, acidifying the sample to a pH at least 2 units below its pKa can improve retention on reversed-phase and HLB sorbents. For anion exchange, adjusting the sample pH to be at least 2 units above the pKa of 4-ONA will ensure it is deprotonated and can bind to the sorbent.
-
-
Data Presentation: Illustrative Recovery of this compound
The following tables present illustrative quantitative data for the recovery of this compound under different SPE conditions. This data is based on typical performance for short-chain fatty acids and keto acids and should be used as a starting point for method development.
Table 1: Optimization of Wash Solvent on a Hydrophilic-Lipophilic Balanced (HLB) Sorbent
| Wash Solvent Composition (% Methanol in Water) | 4-ONA Recovery (%) | Purity of Eluate (qualitative) |
| 5% | 98 | Low |
| 10% | 96 | Moderate |
| 20% | 92 | High |
| 30% | 85 | Very High |
| 40% | 70 | Very High |
Table 2: Optimization of Elution Solvent on a Hydrophilic-Lipophilic Balanced (HLB) Sorbent
| Elution Solvent Composition | 4-ONA Recovery (%) |
| 80% Methanol in Water | 75 |
| 90% Methanol in Water | 88 |
| 100% Methanol | 92 |
| 95% Methanol with 5% Ammonium Hydroxide | 99 |
Table 3: Optimization of Elution Solvent on a Mixed-Mode Anion Exchange (MAX) Sorbent
| Elution Solvent Composition | 4-ONA Recovery (%) |
| 100% Methanol | 45 |
| 98% Methanol with 2% Acetic Acid | 85 |
| 95% Methanol with 5% Acetic Acid | 94 |
| 95% Methanol with 5% Formic Acid | 97 |
Experimental Protocols
Protocol 1: SPE of this compound using a Hydrophilic-Lipophilic Balanced (HLB) Cartridge
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., plasma or urine diluted with 2% phosphoric acid) onto the cartridge at a slow, consistent flow rate.
-
Wash:
-
Wash with 1 mL of water to remove salts.
-
Wash with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution: Elute 4-ONA with 1 mL of 95% methanol with 5% ammonium hydroxide.
Protocol 2: SPE of this compound using a Mixed-Mode Anion Exchange (MAX) Cartridge
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample (e.g., plasma or urine with pH adjusted to >6.5) onto the cartridge at a slow, consistent flow rate.
-
Wash:
-
Wash with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.
-
Wash with 1 mL of methanol to remove nonpolar interferences.
-
-
Elution: Elute 4-ONA with 1 mL of 95% methanol with 5% formic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound?
A1: Both Hydrophilic-Lipophilic Balanced (HLB) and Mixed-Mode Anion Exchange (MAX) sorbents are excellent choices for extracting this compound. HLB offers a versatile reversed-phase retention mechanism that is effective for a broad range of acidic, neutral, and basic compounds. MAX sorbents provide a dual retention mechanism (reversed-phase and strong anion exchange) which can offer higher selectivity and lead to cleaner extracts, especially from complex biological matrices.
Q2: Why is pH adjustment of the sample important before loading it onto the SPE cartridge?
A2: The pH of the sample determines the ionization state of this compound, which in turn affects its retention on the SPE sorbent.
-
For HLB and other reversed-phase sorbents , you want to suppress the ionization of 4-ONA to make it less polar and enhance its retention. This is achieved by acidifying the sample to a pH at least 2 units below the pKa of 4-ONA.
-
For anion exchange sorbents , you want 4-ONA to be ionized (negatively charged) so that it can bind to the positively charged sorbent. This is achieved by adjusting the sample pH to be at least 2 units above the pKa of 4-ONA.
Q3: Can I reuse my SPE cartridges?
A3: It is generally not recommended to reuse SPE cartridges for quantitative bioanalysis. Reusing cartridges can lead to cross-contamination between samples and a decrease in extraction efficiency and reproducibility over time. For routine analysis, single-use cartridges ensure the highest data quality.
Q4: My recovery is still low after optimizing the wash and elution steps. What else could be the problem?
A4: If you have optimized the wash and elution steps and are still experiencing low recovery, consider the following:
-
Sample Loading Conditions: Ensure the sample is loaded at a slow and consistent flow rate. If the flow rate is too fast, the analyte may not have sufficient time to interact with the sorbent and can break through.
-
Sorbent Mass: The capacity of the SPE cartridge may be too low for the concentration of 4-ONA in your sample. Consider using a cartridge with a larger sorbent mass.
-
Sample Matrix Effects: Components in your sample matrix may be interfering with the binding of 4-ONA to the sorbent. Ensure your sample pre-treatment is adequate. This may include a protein precipitation step for plasma or serum samples.
Q5: What is the purpose of the conditioning and equilibration steps?
A5:
-
Conditioning: This step wets the sorbent and activates the functional groups for interaction with the analyte. Typically, an organic solvent like methanol is used.
-
Equilibration: This step introduces a solvent that is similar in composition to the sample matrix. This prepares the sorbent for the sample loading and ensures that the retention of the analyte is not compromised. For aqueous samples, this is usually water or a buffer at a specific pH.
Visualizations
Caption: A typical 5-step solid-phase extraction workflow.
Caption: Decision tree for troubleshooting low recovery of 4-ONA.
References
Preventing degradation of 4-Oxononanoic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4-Oxononanoic acid (4-ONA) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (4-ONA), also known as 4-ketononanoic acid, is an oxo-carboxylic acid.[1][2] Its structure, containing both a ketone and a carboxylic acid functional group, makes it susceptible to various chemical reactions that can lead to degradation.[1] Like other fatty acids, it can undergo oxidation, and its stability can be compromised during sample collection, storage, and analysis, potentially affecting experimental results.[1][3][4]
Q2: What are the primary factors that can cause 4-ONA degradation in my samples?
Several environmental factors can contribute to the degradation of 4-ONA. These include:
-
Temperature: Elevated temperatures can accelerate the rates of chemical and biological degradation.[5][6] For lipids in general, storage at room temperature should be avoided.[3]
-
pH: The pH of the sample matrix can significantly influence the stability of analytes.[6] Extreme pH conditions may promote degradation.
-
Light Exposure: Exposure to light can induce photo-oxidation and other degradation pathways in sensitive molecules.[3][6]
-
Oxidation: As an oxidized fatty acid itself, 4-ONA can be susceptible to further oxidation, especially in the presence of oxygen, metal ions, and peroxides.[1][3][7]
-
Enzymatic Activity: If samples are of biological origin, endogenous enzymes can remain active and degrade 4-ONA if not properly handled.[3]
Q3: What are the recommended storage conditions for samples containing 4-ONA?
To ensure the stability of 4-ONA, proper storage is critical. General guidelines for lipids and fatty acids suggest the following:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store samples at -20°C or lower for short-term storage. For long-term stability, -80°C is preferable.[3][8] | Decreases chemical and biological activity.[5] |
| Atmosphere | Store lipid extracts under an inert atmosphere (e.g., nitrogen or argon).[3] | Minimizes oxidative degradation. |
| Light | Protect samples from light by using amber vials or storing them in the dark.[3] | Prevents photo-oxidation. |
| Containers | Use appropriate, clean containers and ensure they are sealed tightly to prevent contamination and evaporation.[8] | Maintains sample integrity. |
Q4: Can I use preservatives or stabilizers to prevent 4-ONA degradation?
Yes, several strategies can be employed to stabilize fatty acids like 4-ONA:
-
Antioxidants: The addition of antioxidants can help prevent oxidative degradation.
-
pH Adjustment: Adjusting the pH of the sample to a range where 4-ONA is more stable can be beneficial.[5][6]
-
Derivatization: For analytical purposes, derivatizing 4-ONA can enhance its stability, particularly for techniques like gas chromatography. Silylation is a common derivatization method for fatty acids.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of 4-ONA after sample processing | - Degradation due to improper storage temperature.- Oxidation during sample handling.- Repeated freeze-thaw cycles. | - Ensure samples are consistently stored at -20°C or -80°C.[3]- Minimize exposure to air; consider working under an inert gas.- Aliquot samples to avoid multiple freeze-thaw cycles.[3] |
| Inconsistent results between replicate samples | - Non-homogenous sample.- Variable exposure to light or temperature during preparation.- Contamination. | - Thoroughly mix samples before taking aliquots.- Standardize sample handling procedures to ensure uniform treatment.- Use clean labware and high-purity solvents. |
| Presence of unexpected peaks in chromatogram | - Degradation products of 4-ONA.- Contaminants from sample container or solvents. | - Optimize sample preparation to minimize degradation (see FAQs).- Run solvent blanks to identify potential sources of contamination. |
Experimental Protocols & Workflows
General Sample Handling Workflow for 4-ONA
This workflow outlines the key steps to minimize degradation during sample handling and preparation.
Caption: Recommended workflow for handling samples containing this compound.
Degradation Pathways of Fatty Acids
Understanding the potential degradation pathways is crucial for prevention. The following diagram illustrates common degradation routes for fatty acids.
Caption: Common degradation pathways for fatty acids.
References
- 1. Buy this compound | 6064-52-4 [smolecule.com]
- 2. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohiowea.org [ohiowea.org]
- 6. na.mxns.com [na.mxns.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Handling of samples - SAMANCTA [ec.europa.eu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Oxononanoic Acid Derivatives by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-oxononanoic acid and its derivatives in mass spectrometry applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound and its derivatives.
Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis
Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
Answer: Peak tailing for acidic compounds like this compound is a common issue in Gas Chromatography-Mass Spectrometry (GC-MS). The primary cause is often the interaction of the acidic carboxyl group with active sites in the GC system.
Possible Causes and Solutions:
| Cause | Solution |
| Active Sites in the Injector Liner | Use a deactivated liner (e.g., silylated). Replace the liner regularly. |
| Column Degradation | Trim the first 10-20 cm of the column to remove accumulated non-volatile residues and active sites. |
| Inadequate Derivatization | Ensure complete derivatization of the carboxylic acid to its more volatile and less polar ester form (e.g., methyl or ethyl ester). Optimize the derivatization reaction conditions (time, temperature, reagent concentration). |
| Contamination in the GC System | Bake out the column at a high temperature (within its specified limit) to remove contaminants. Clean the injector port. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector to avoid dead volume. |
Issue 2: Low Signal Intensity or Poor Sensitivity
Question: I am observing a very low signal for my this compound derivative in both GC-MS and LC-MS. How can I improve the sensitivity?
Answer: Low sensitivity can stem from several factors, including inefficient ionization, sample degradation, or suboptimal instrument settings.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Ionization (LC-MS) | For Electrospray Ionization (ESI), analyze in negative ion mode to deprotonate the carboxylic acid, which is generally more efficient for acidic compounds.[1] |
| Poor Volatility (GC-MS) | Derivatize the this compound to its methyl or ethyl ester to increase volatility and improve its transfer through the GC column. |
| Sample Adsorption | Use deactivated vials and inserts to prevent the analyte from adsorbing to glass surfaces. |
| Suboptimal Instrument Parameters | Optimize the ion source parameters (e.g., temperature, gas flows) and detector voltage. For LC-MS, optimize the mobile phase composition to enhance ionization. |
| Analyte Degradation | Keto acids can be unstable.[2] Prepare fresh samples and standards. Consider derivatization to a more stable form. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound and its common derivatives?
A1: The expected monoisotopic masses for the molecular ions ([M]⁺˙ in EI-MS or [M-H]⁻ in ESI-MS) are summarized in the table below.
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| This compound | C₉H₁₆O₃ | 172.11 |
| Methyl 4-oxononanoate | C₁₀H₁₈O₃ | 186.13 |
| Ethyl 4-oxononanoate | C₁₁H₂₀O₃ | 200.14 |
Q2: What are the characteristic fragmentation patterns for this compound in Electron Ionization (EI) Mass Spectrometry?
| m/z | Proposed Fragment Structure/Origin |
| 155 | [M - OH]⁺ (Loss of hydroxyl radical) |
| 127 | [M - COOH]⁺ (Loss of carboxyl group) |
| 115 | McLafferty rearrangement product |
| 99 | Cleavage alpha to the ketone |
| 85 | Further fragmentation of the alkyl chain |
| 73 | [CH₂(CH₂)₂COOH]⁺ (Characteristic fragment for γ-keto acids) |
| 71 | [C₅H₁₁]⁺ (Alkyl fragment from alpha cleavage to the ketone) |
| 57 | [C₄H₉]⁺ (Butyl fragment) |
Q3: What are the major fragmentation pathways for methyl 4-oxononanoate in EI-MS?
A3: For methyl 4-oxononanoate, fragmentation will be influenced by both the ketone and the methyl ester functional groups.
| m/z | Proposed Fragment Structure/Origin |
| 155 | [M - OCH₃]⁺ (Loss of methoxy radical) |
| 127 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |
| 115 | McLafferty rearrangement product |
| 99 | Cleavage alpha to the ketone |
| 87 | [CH₂(CH₂)₂COOCH₃]⁺ (McLafferty rearrangement of the ester) |
| 71 | [C₅H₁₁]⁺ (Alkyl fragment from alpha cleavage to the ketone) |
| 59 | [COOCH₃]⁺ |
Q4: How does the fragmentation of ethyl 4-oxononanoate differ from the methyl ester?
A4: The fragmentation of ethyl 4-oxononanoate will be similar to the methyl ester, with shifts in fragment masses corresponding to the presence of the ethoxy group.
| m/z | Proposed Fragment Structure/Origin |
| 155 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |
| 127 | [M - COOC₂H₅]⁺ (Loss of carboethoxy group) |
| 115 | McLafferty rearrangement product |
| 101 | [CH₂(CH₂)₂COOC₂H₅]⁺ (McLafferty rearrangement of the ester) |
| 99 | Cleavage alpha to the ketone |
| 73 | [COOC₂H₅]⁺ |
| 71 | [C₅H₁₁]⁺ (Alkyl fragment from alpha cleavage to the ketone) |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as its Methyl Ester
This protocol describes the derivatization of this compound to its methyl ester followed by GC-MS analysis.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample (in a suitable organic solvent), add 200 µL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 500 µL of a 5% NaCl solution in water.
-
Extract the methyl ester with 2 x 500 µL of hexane.
-
Combine the hexane layers and dry over anhydrous sodium sulfate.
-
Transfer the hexane extract to a GC vial.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is suitable for the direct analysis of this compound without derivatization.
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Waters Xevo TQ-S micro or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
Precursor Ion (m/z): 171.1
-
Product Ions (m/z): 127.1, 99.1 (Collision energy to be optimized)
-
-
Visualizations
Caption: Predicted EI fragmentation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
Validation & Comparative
A Comparative Guide to the Quantification of 4-Oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Oxononanoic acid (4-ONA), a significant oxo-fatty acid involved in lipid peroxidation. The selection of an appropriate analytical method is critical for accurately determining its concentration in biological matrices, which is essential for research into oxidative stress, metabolic disorders, and drug development. This document outlines and compares the performance of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method Comparison
The quantification of 4-ONA in biological samples is predominantly achieved through either GC-MS or LC-MS/MS. Each technique presents distinct advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 4-ONA, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of a wide range of compounds in complex biological matrices. For molecules like 4-ONA, LC-MS/MS can often offer direct analysis without the need for derivatization, thereby simplifying sample preparation and reducing analysis time.
The following table summarizes the key performance parameters of representative validated methods for the quantification of oxo-fatty acids, illustrating the typical performance of GC-MS and LC-MS/MS.
| Parameter | GC-MS (with derivatization) | LC-MS/MS (direct analysis) |
| Linearity Range | 0.1 - 20 µg/mL | 0.078 - 5 µg/mL[1] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | 0.078 µg/mL[1] |
| Accuracy (%RE) | Within ±15% | -6.2% to 6.6%[1] |
| Precision (%RSD) | <15% | <10% |
| Derivatization | Required | Not typically required |
| Sample Throughput | Lower | Higher |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Below are representative protocols for both GC-MS and LC-MS/MS based quantification of 4-ONA.
LC-MS/MS Method for this compound Quantification
This protocol is adapted from a validated method for similar short-chain keto acids and is suitable for the analysis of 4-ONA in human plasma.[1]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 400 µL of methanol containing 0.2% formic acid and an appropriate concentration of a suitable internal standard (e.g., a stable isotope-labeled 4-ONA).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (water with 0.1% formic acid).
2. Chromatographic Conditions
-
Column: Phenomenex Luna C18 (or equivalent), 100 x 2.1 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-ONA: m/z 171.1 -> 111.1 (Quantifier), m/z 171.1 -> 57.1 (Qualifier)
-
Internal Standard: (To be determined based on the chosen standard)
-
-
Optimize cone voltage and collision energy for 4-ONA and the internal standard.
GC-MS Method for this compound Quantification (with Derivatization)
This protocol outlines a general procedure for the analysis of 4-ONA by GC-MS, which includes a necessary derivatization step.
1. Sample Preparation and Derivatization
-
Extraction: Perform a liquid-liquid extraction of 4-ONA from the biological matrix (e.g., plasma, urine) using a suitable organic solvent (e.g., ethyl acetate) after acidification.
-
Derivatization (Silylation):
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 4-ONA.
Visualizations
Experimental Workflow for LC-MS/MS Quantification of 4-ONA
Caption: LC-MS/MS quantification workflow for 4-ONA.
Lipid Peroxidation Pathway Leading to this compound
This compound is a product of lipid peroxidation, a process initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs).[2][3] The pathway below illustrates the formation of 4-ONA from linoleic acid.
Caption: Formation of 4-ONA via lipid peroxidation.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid peroxidation - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Inter-laboratory Analysis of 4-Oxononanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Oxononanoic acid, a significant oxo-fatty acid. In the absence of a formal inter-laboratory comparison study for this specific analyte, this document serves as a practical guide, offering insights into the common analytical techniques, their respective protocols, and expected performance characteristics. The information presented is collated from established methods for similar analytes, providing a foundational framework for researchers aiming to establish robust analytical procedures.
Comparative Analysis of Methodologies
The quantification of this compound in biological matrices is primarily achieved through two major analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique presents a unique set of advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase volatility and improve chromatographic performance. This method is known for its high chromatographic resolution and established libraries for compound identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile and well-suited for the analysis of polar and non-volatile compounds without the need for derivatization. It offers high sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS).
Below is a summary of expected performance characteristics for each method, based on the analysis of similar organic and fatty acids. This table serves as a general guide for what to expect in a hypothetical inter-laboratory comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Limit of Quantification (LOQ) | Low to mid ng/mL | High pg/mL to low ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 20% | < 15% |
| Accuracy/Recovery | 85-115% | 90-110% |
| Sample Throughput | Lower (due to derivatization) | Higher |
| Matrix Effects | Less prone | Can be significant, requires careful management |
| Cost (Instrument) | Lower | Higher |
| Derivatization Required? | Yes | No |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for reproducible results. The following protocols are generalized for the analysis of this compound in a biological matrix such as plasma or serum.
Sample Preparation: Liquid-Liquid Extraction
This protocol is a common starting point for both GC-MS and LC-MS analysis to extract this compound from a biological sample.
-
Sample Aliquoting : Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add an appropriate internal standard (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control sample.
-
Acidification : Acidify the sample by adding 10 µL of a strong acid (e.g., hydrochloric acid) to adjust the pH to 2-3. This ensures that the carboxylic acid is in its undissociated form.
-
Extraction : Add 500 µL of an organic solvent (e.g., methyl tert-butyl ether or a hexane/isopropanol mixture) to the tube.
-
Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : The dried extract is now ready for derivatization (for GC-MS) or can be reconstituted in a suitable solvent for LC-MS analysis.
GC-MS Analysis Protocol
-
Derivatization : To the dried extract, add a derivatizing agent. A common method is silylation.[1]
-
GC-MS Instrumentation :
-
GC Column : A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injection Mode : Splitless injection.
-
Oven Temperature Program : Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C).
-
Carrier Gas : Helium.
-
MS Detection : Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for quantification.
-
LC-MS/MS Analysis Protocol
-
Reconstitution : Reconstitute the dried extract from the liquid-liquid extraction step in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).
-
LC-MS/MS Instrumentation :
-
LC Column : A reversed-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase : A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) with 0.1% formic acid as mobile phase B.
-
Flow Rate : A typical flow rate is 0.3-0.5 mL/min.
-
MS Detection : Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids. Quantification is performed using Multiple Reaction Monitoring (MRM).
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of this compound using GC-MS and LC-MS.
Caption: Experimental workflow for this compound analysis by GC-MS.
Caption: Experimental workflow for this compound analysis by LC-MS/MS.
References
A Comparative Guide to the Synthesis of 4-Oxononanoic Acid for Researchers and Drug Development Professionals
An objective analysis of prevalent and emerging methods for the synthesis of 4-oxononanoic acid, a valuable keto acid in various research and development applications, is presented. This guide provides a comparative study of four key synthetic strategies: ozonolysis of oleic acid, a proposed Grignard reaction-based approach, direct oxidation of nonanoic acid, and a high-yield enzymatic synthesis from linoleic acid. Quantitative data, detailed experimental protocols, and visual pathway diagrams are provided to assist researchers in selecting the most suitable method for their specific needs.
Method Comparison
The synthesis of this compound can be approached through several distinct chemical and biological routes. Each method presents a unique profile in terms of yield, selectivity, substrate availability, and environmental impact. The following table summarizes the key quantitative parameters for each method.
| Synthesis Method | Starting Material | Reagents/Catalysts | Reported Yield | Key Byproducts |
| Ozonolysis | Oleic Acid | Ozone, participating solvent (e.g., methanol) | 14 ± 2% | Nonanal, Nonanoic Acid, Azelaic Acid |
| Grignard Reaction (Proposed) | 1-Bromopentane, Succinic Anhydride | Magnesium, Diethyl Ether, HCl | Not Reported (Theoretical) | Potentially lactones and other side products |
| Direct Oxidation (Theoretical) | Nonanoic Acid | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Not Reported (Theoretically low and non-selective) | Over-oxidation and cleavage products |
| Enzymatic Synthesis | Linoleic Acid | 9S-Lipoxygenase (St-LOX1), 9/13-Hydroperoxide Lyase (Cm-9/13HPL) | 73% | (Z)-3-nonenal, (Z,Z)-3,6-nonadienal |
Detailed Experimental Protocols
Ozonolysis of Oleic Acid
This method involves the oxidative cleavage of the double bond in oleic acid. While it is a well-established method, it typically results in a mixture of products, requiring careful purification.
Experimental Protocol:
-
Dissolve oleic acid in a suitable solvent, such as methanol, in a reaction vessel equipped with a gas dispersion tube.
-
Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Bubble a stream of ozone gas through the solution. The reaction progress can be monitored by the disappearance of the oleic acid spot on a TLC plate.
-
Once the reaction is complete, purge the solution with an inert gas, such as nitrogen or oxygen, to remove excess ozone.
-
The resulting ozonide is then worked up, typically by oxidative or reductive cleavage, to yield the final products. For the formation of this compound, an oxidative workup is implied.
-
The product mixture, containing this compound, nonanal, nonanoic acid, and azelaic acid, is then subjected to purification, commonly by column chromatography, to isolate the desired keto acid.[1]
Grignard Reaction with Succinic Anhydride (Proposed Method)
Proposed Experimental Protocol:
-
Prepare pentylmagnesium bromide by reacting 1-bromopentane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve succinic anhydride in anhydrous diethyl ether or THF.
-
Slowly add the prepared Grignard reagent to the succinic anhydride solution at a controlled temperature, typically 0°C to room temperature.
-
The reaction mixture is then stirred for a specified period to ensure complete reaction.
-
The reaction is quenched by the addition of a dilute acid, such as hydrochloric acid, to protonate the carboxylate and dissolve the magnesium salts.
-
The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which would then require purification.
Direct Oxidation of Nonanoic Acid (Theoretical Method)
The direct oxidation of nonanoic acid to this compound is theoretically possible using strong oxidizing agents. However, this method is not well-documented for this specific transformation, likely due to the lack of selectivity. The methylene groups in the fatty acid chain have similar reactivity, making it challenging to selectively oxidize the C4 position without causing over-oxidation or cleavage of the carbon chain. Therefore, this method is presented as a theoretical possibility rather than a practical synthetic route.
Enzymatic Synthesis from Linoleic Acid
This biocatalytic approach offers a highly selective and high-yield route to 9-oxononanoic acid (an isomer of this compound, but often the desired product in biopolymer applications) from a renewable feedstock.[2]
Experimental Protocol (based on Otte et al., 2013): [2]
-
The synthesis is performed as a two-step, one-pot reaction.
-
In the first step, linoleic acid is incubated with 9S-lipoxygenase (St-LOX1) from Solanum tuberosum in a suitable buffer (e.g., borate buffer, pH 9.0) with controlled oxygen supply to form the intermediate 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).
-
In the second step, 9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo is added to the reaction mixture. This enzyme cleaves the 9S-HPODE to yield 9-oxononanoic acid and C9-aldehydes as byproducts.
-
The reaction is typically carried out at room temperature with stirring.
-
After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent.
-
The organic extract is then dried and the solvent evaporated to yield the crude product, which can be further purified if necessary.
Visualizing the Pathways
To provide a clearer understanding of the reaction mechanisms and workflows, the following diagrams have been generated using the DOT language.
Figure 1: Ozonolysis pathway of oleic acid.
Figure 2: Proposed Grignard reaction pathway.
Figure 3: Enzymatic synthesis workflow.
Conclusion
The choice of synthesis method for this compound is highly dependent on the specific requirements of the research or application.
-
The ozonolysis of oleic acid is a well-established method but suffers from low to moderate yields and the formation of multiple byproducts, necessitating extensive purification.
-
The Grignard reaction with succinic anhydride represents a plausible and direct synthetic route, although a specific, optimized protocol for this exact product is not well-documented, and yields are therefore not guaranteed.
-
Direct oxidation of nonanoic acid is not a recommended method due to the high probability of non-selective oxidation and the lack of established protocols.
-
The enzymatic synthesis from linoleic acid stands out as a highly promising alternative, offering excellent yield and selectivity under mild reaction conditions.[2] This makes it a particularly attractive option for applications where high purity and sustainable production are paramount.
Researchers and drug development professionals are encouraged to consider these factors when selecting a synthesis strategy for this compound. For applications requiring high purity and yield, the enzymatic route is a compelling choice, while the ozonolysis method may be suitable if the starting material is readily available and the purification of the product is feasible. The proposed Grignard route warrants further investigation and optimization to establish its viability and efficiency.
References
4-Oxononanoic Acid vs. Other Oxo Fatty Acids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different oxo fatty acids in biological systems is critical for elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides an objective comparison of 4-oxononanoic acid (4-ONA) and other oxo fatty acids, with a particular focus on the well-characterized activities of 9-oxononanoic acid (9-ONA), a prominent product of lipid peroxidation.
While 4-ONA is primarily recognized for its role as a flavor precursor in the food industry, its broader biological significance remains largely unexplored. In contrast, 9-ONA has been demonstrated to be a bioactive molecule that can initiate cellular signaling cascades, highlighting the potential for other oxo fatty acids to possess important, yet uncharacterized, biological functions. This guide summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways to facilitate further research in this area.
Comparative Biological Activities: 4-ONA vs. 9-ONA
Currently, a direct comparison of the biological activities of 4-ONA and 9-ONA is hampered by a significant lack of research into the cellular effects of 4-ONA. The available information is summarized below.
| Feature | This compound (4-ONA) | 9-Oxononanoic Acid (9-ONA) |
| Primary Known Role | Precursor to γ-nonalactone, a flavor compound.[1] | Product of linoleic acid peroxidation.[2][3] |
| Established Biological Effects | Not well-characterized. | Induces phospholipase A₂ (PLA₂) activity, promotes thromboxane A₂ (TxA₂) production, and stimulates platelet aggregation.[2][3][4] Orally administered 9-ONA has been shown to decrease hepatic lipogenesis.[5] |
| Mechanism of Action | Unknown in biological systems beyond flavor formation. | Activates the arachidonate cascade by stimulating PLA₂.[2][3] |
| Link to Disease | No established links. | Implicated in processes related to thrombosis and atherosclerosis due to its pro-aggregatory effects on platelets.[2][3] |
Quantitative Data on the Biological Activity of 9-Oxononanoic Acid
The following tables present quantitative data from a key study investigating the effects of 9-ONA on human blood components.
Table 1: Effect of 9-Oxononanoic Acid on Phospholipase A₂ (PLA₂) Activity and Thromboxane B₂ (TxB₂) Production in Human Blood
| 9-ONA Concentration (µM) | PLA₂ Activity (µM/min/mL) | TxB₂ Production (ng/L) |
| 0 (Control) | 11.43 ± 0.22 | 61 ± 18 |
| 3 | 12.23 ± 0.28 | 822 ± 38 |
| 9 | 13.14 ± 0.42 | 967 ± 72 |
Data adapted from Ren et al., J. Clin. Biochem. Nutr., 2013.[2]
Table 2: Dose-Dependent Effect of 9-Oxononanoic Acid on Platelet Aggregation
| 9-ONA Concentration (µM) | Platelet Aggregation (% of control) |
| 0 | 0 |
| 1 | ~20 |
| 3 | ~50 |
| 10 | ~80 |
Data estimated from graphical representation in Ren et al., J. Clin. Biochem. Nutr., 2013.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature for the study of oxo fatty acids.
Protocol 1: Synthesis of 9-Oxononanoic Acid
9-ONA can be synthesized from oleic acid through a two-step oxidation process.[2]
-
Step 1: Dihydroxylation of Oleic Acid. Oleic acid is oxidized to dihydroxystearic acid using potassium permanganate.
-
Step 2: Oxidative Cleavage. The resulting dihydroxystearic acid is further oxidized with potassium periodate to yield pelargonaldehyde and 9-oxononanoic acid.
-
Purification. 9-ONA is separated from pelargonaldehyde using silica gel column chromatography. The column is first eluted with 20% diethyl ether in hexane to remove pelargonaldehyde, followed by elution with 60% diethyl ether in hexane to collect 9-ONA.
-
Recrystallization. The purified 9-ONA is recrystallized from water three times to achieve a purity of >95%, as confirmed by HPLC.
Protocol 2: Phospholipase A₂ (PLA₂) Activity Assay
This assay measures the enzymatic activity of PLA₂.
-
Sample Preparation. Fresh human blood is collected without anticoagulants and centrifuged to obtain serum.
-
Incubation. The serum is incubated with varying concentrations of 9-ONA at 37°C for a specified time (e.g., 10 minutes).
-
Assay Principle. The PLA₂ activity can be determined using a commercially available assay kit, which often employs a substrate that releases a measurable product upon cleavage by PLA₂. For example, a 1,2-dithio analog of diheptanoyl phosphatidylcholine can be used as a substrate. Upon hydrolysis by PLA₂, free thiols are generated and can be detected using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a colored product measurable by spectrophotometry.[6]
-
Data Analysis. The rate of the reaction is monitored by measuring the change in absorbance over time, and the PLA₂ activity is calculated and expressed as µM of product formed per minute per mL of serum.
Protocol 3: Thromboxane B₂ (TxB₂) Quantification
TxB₂, the stable metabolite of TxA₂, is measured to assess the activation of the arachidonate cascade.
-
Sample Preparation. Serum samples are prepared as described in Protocol 2.
-
Enzyme-Linked Immunosorbent Assay (ELISA). Commercially available ELISA kits are a standard method for quantifying TxB₂ levels in biological fluids.
-
Procedure. The assay is performed according to the manufacturer's instructions, which typically involves the competitive binding of TxB₂ in the sample and a known amount of enzyme-labeled TxB₂ to a limited number of antibody-coated wells.
-
Data Analysis. The concentration of TxB₂ in the samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of TxB₂.
Protocol 4: Platelet Aggregation Assay
This assay measures the ability of an agonist to induce platelet clumping.
-
Preparation of Platelet-Rich Plasma (PRP). Human blood is collected in a tube containing an anticoagulant (e.g., 3.2% tri-sodium citrate) and centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.[2]
-
Platelet Count. The platelet count in the PRP is determined to ensure it is within the normal range.
-
Aggregation Measurement. The PRP is placed in the wells of a 96-well plate. Various concentrations of the agonist (e.g., 9-ONA) are added. The plate is then incubated at 37°C with vigorous shaking in a microplate reader.
-
Data Analysis. Platelet aggregation is monitored by measuring the change in light transmittance or absorbance at a specific wavelength (e.g., 595 nm) over time. An increase in light transmittance indicates platelet aggregation.[2][7]
Signaling Pathways
The following diagrams illustrate the known signaling pathway for 9-ONA and a hypothetical pathway for 4-ONA to stimulate further investigation.
Experimental Workflow for Comparative Analysis
To directly compare the biological effects of 4-ONA and 9-ONA, a structured experimental workflow is essential.
Conclusion and Future Directions
The current body of scientific literature clearly demonstrates that 9-oxononanoic acid is a biologically active lipid peroxidation product with the potential to influence key physiological processes such as hemostasis. In stark contrast, the biological roles of this compound, beyond its contribution to flavor, remain an open field for investigation.
This guide highlights a significant knowledge gap and underscores the need for direct comparative studies to elucidate the potential bioactivity of 4-ONA and other lesser-studied oxo fatty acids. By employing the detailed experimental protocols and the proposed comparative workflow outlined here, researchers can begin to unravel the complex signaling roles of these molecules, potentially uncovering new therapeutic avenues for a range of diseases. Future research should focus on screening 4-ONA against a panel of cellular targets, including receptors and enzymes known to interact with other fatty acids, to systematically map its biological activity.
References
- 1. Estimation of Lipid Peroxidation Induced by Hydrogen Peroxide in Cultured Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. helena.com [helena.com]
Unveiling 4-Oxononanoic Acid: A Comparative Guide to a Novel Biomarker in Oxidative Stress-Related Diseases
For researchers, scientists, and drug development professionals, the quest for precise and reliable biomarkers is paramount in understanding disease mechanisms and developing effective therapeutics. In the landscape of oxidative stress and lipid peroxidation, a growing body of evidence points to 4-Oxononanoic acid (4-ONA) as a promising biomarker. This guide provides a comprehensive comparison of 4-ONA with established biomarkers, supported by experimental data and detailed methodologies, to aid in its validation and potential clinical application.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][2] A major consequence of oxidative stress is lipid peroxidation, a process where ROS attack polyunsaturated fatty acids in cell membranes, leading to cellular damage and the formation of various byproducts.[3] These byproducts, including aldehydes and other reactive compounds, can serve as biomarkers to indicate the extent of oxidative damage.
For years, molecules like 4-hydroxynonenal (4-HNE), malondialdehyde (MDA), and isoprostanes have been the gold standard for assessing lipid peroxidation.[4][5] However, the emergence of this compound, a dicarboxylic acid formed from the oxidation of linoleic acid, presents a new avenue for investigation.
Comparative Analysis of Lipid Peroxidation Biomarkers
The validation of any new biomarker requires a thorough comparison with existing standards. The following table summarizes the key characteristics of 4-ONA in relation to other prominent lipid peroxidation biomarkers.
| Biomarker | Chemical Nature | Method of Detection | Advantages | Disadvantages | Associated Diseases |
| This compound (4-ONA) | Dicarboxylic Acid | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) | Stable end-product of linoleic acid peroxidation, potentially more specific than other aldehydes. | Relatively new biomarker, less established methodologies and comparative data. | Atherosclerosis, Neurodegenerative Diseases[3] |
| 4-Hydroxynonenal (4-HNE) | α,β-Unsaturated Aldehyde | GC-MS, LC-MS, Immunohistochemistry (protein adducts) | Highly reactive and indicative of active oxidative stress, extensively studied.[6][7] | High reactivity can lead to rapid metabolism and adduction to proteins, making quantification challenging.[6] | Metabolic Diseases, Neurodegenerative Diseases, Cancer[6][8][9] |
| Malondialdehyde (MDA) | Aldehyde | Thiobarbituric Acid Reactive Substances (TBARS) assay, HPLC | Simple and cost-effective measurement (TBARS). | TBARS assay lacks specificity and can be influenced by other substances.[5] | Age-related disorders, Cardiovascular diseases[4] |
| Isoprostanes (F2-Isoprostanes) | Prostaglandin-like compounds | GC-MS, LC-MS, Immunoassays | Considered the "gold standard" for assessing lipid peroxidation in vivo due to their stability and specificity.[5] | Complex and expensive analytical methods required for accurate measurement.[5] | General oxidative stress, Neurological disorders[4] |
Signaling Pathways and Experimental Workflows
To understand the context in which these biomarkers are relevant, it is crucial to visualize the underlying biological processes and the experimental procedures used for their validation.
Caption: Formation of lipid peroxidation biomarkers from PUFAs.
The validation of a biomarker follows a structured workflow, from initial discovery to clinical application.
Caption: A streamlined workflow for biomarker validation.
Experimental Protocols
Accurate and reproducible quantification of biomarkers is essential for their validation. Below are generalized methodologies for the analysis of this compound and other lipid peroxidation products.
Sample Preparation (Plasma/Serum)
-
Thawing and Spiking: Thaw frozen plasma or serum samples on ice. Spike with an internal standard (e.g., a deuterated analog of 4-ONA) to correct for extraction losses and matrix effects.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins. Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipid peroxidation products.
-
Derivatization (for GC-MS): For volatile compounds like some aldehydes, a derivatization step may be necessary to improve chromatographic properties and detection sensitivity. This often involves reaction with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
Solvent Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for injection into the analytical instrument (e.g., mobile phase for LC-MS).
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column suitable for separating polar and non-polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode for acidic compounds like 4-ONA.
-
Analysis Mode: Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion and one or more of its characteristic product ions.
-
Quantification: Generate a calibration curve using known concentrations of the analyte and the internal standard to quantify the biomarker in the biological samples.
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is commonly used.
-
Analysis Mode: Scan mode can be used for initial identification, while selected ion monitoring (SIM) provides higher sensitivity for quantification.
-
Quantification: Similar to LC-MS, a calibration curve with an internal standard is used for accurate quantification.
-
Conclusion
This compound holds significant promise as a stable and potentially more specific biomarker of lipid peroxidation compared to some of the more established markers. Its validation for specific diseases requires rigorous comparative studies using robust and well-defined analytical methods. The information and protocols provided in this guide aim to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and potentially integrate 4-ONA into their research and clinical development pipelines. As more data becomes available, the role of 4-ONA in the landscape of oxidative stress biomarkers will become clearer, potentially leading to improved diagnostic and prognostic tools for a range of debilitating diseases.
References
- 1. The "Two-Faced" Effects of Reactive Oxygen Species and the Lipid Peroxidation Product 4-Hydroxynonenal in the Hallmarks of Cancer [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Biomarkers of lipid peroxidation: analytical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxynonenal (HNE) modified proteins in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.sunyempire.edu [onesearch.sunyempire.edu]
- 8. mdpi.com [mdpi.com]
- 9. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4-Oxononanoic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 4-oxononanoic acid and its esters. Due to a scarcity of direct comparative studies, this document synthesizes available data on this compound, its isomer 9-oxononanoic acid, and general findings on fatty acid esters to offer a comprehensive perspective for research and development.
Introduction to this compound and Its Esters
This compound is a nine-carbon oxo-carboxylic acid. While its biological activities are not extensively documented, it is recognized as a precursor to flavor compounds, notably γ-nonalactone, which is formed during fermentation processes involving Saccharomyces cerevisiae[1]. Its isomer, 9-oxononanoic acid, a product of lipid peroxidation, has been more thoroughly investigated and is known to be biologically active. The esterification of carboxylic acids can significantly alter their physicochemical properties, such as lipophilicity, which in turn can influence their biological activity, including antimicrobial and anti-inflammatory effects.
Comparative Biological Activities
Direct comparative data on the biological activities of this compound and its esters is limited. However, by examining the activities of the closely related 9-oxononanoic acid and the general biological effects of fatty acid esters, we can infer potential activities and differences.
Antimicrobial Activity
Anti-inflammatory Activity
The anti-inflammatory potential of this compound and its esters has not been directly reported. However, its isomer, 9-oxononanoic acid, is involved in inflammatory pathways. As a product of lipid peroxidation, 9-oxononanoic acid can induce the activity of phospholipase A2 (PLA2) and the production of thromboxane A2 (TxA2), a potent mediator of inflammation and platelet aggregation[5][6]. This suggests that oxo-nonanoic acids can play a role in inflammatory processes. Esterification has been shown to modify the anti-inflammatory properties of other carboxylic acids. For example, some esters of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized to enhance their activity and reduce side effects[7][8]. Ozonated fatty acid ethyl esters have also been shown to possess anti-inflammatory effects[9].
Effects on Lipid Metabolism
Studies on 9-oxononanoic acid have demonstrated its impact on hepatic lipid metabolism. Oral administration in rats was found to decrease the de novo synthesis of fatty acids and increase the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid oxidation[10]. This suggests that 9-oxononanoic acid can shift the liver's metabolic focus from lipid storage to lipid breakdown. The effects of this compound or its esters on lipid metabolism have not been specifically investigated, but the findings on its isomer suggest a potential area for future research.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of relevant compounds.
Table 1: Antimicrobial Activity of Nonanoic Acid Derivatives and Fatty Acid Esters
| Compound/Derivative | Microorganism | Activity (MIC/Inhibition) | Reference |
| Methyl-branched n-nonanoic acid derivatives | Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, Salmonella typhimurium, Streptomyces nojiriensis, Candida spp. | Varied antimicrobial activity | [11] |
| Lactose monooleate (LMO) | Staphylococcus aureus | MIC: 0.0103 | |
| Lactose octamyristate (LOM) | Staphylococcus aureus | MIC: 0.0125 | |
| Lactose mono linoleate (LML) | Escherichia coli | MIC: 0.0103 | |
| Maltose octaoleate (MOO) | Escherichia coli | MIC: 0.0101 | |
| Lactose monooleate (LMO) | Candida albicans | MIC: 0.0103 | |
| Lactose octaoleate (LOO) | Candida albicans | MIC: 0.0101 |
Table 2: Biological Activity of 9-Oxononanoic Acid
| Biological Effect | System/Model | Quantitative Data | Reference |
| Induction of PLA2 activity | Human Blood | ~10% increase with 3 µM 9-ONA | [5] |
| Induction of TxB2 production | Human Blood | ~50% increase with 3 µM 9-ONA | [5] |
| Decrease in Acetyl-CoA carboxylase activity | Rat Liver | 60% decrease | [10] |
| Increase in Carnitine palmitoyltransferase activity | Rat Liver | 35% increase | [10] |
Experimental Protocols
Determination of Antimicrobial Activity (Broth Microdilution Method)
A common method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a broth medium, which is incubated to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microtiter plate is incubated under suitable conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Phospholipase A2 (PLA2) Activity Assay
-
Sample Preparation: Fresh blood is collected and centrifuged to obtain serum.
-
Reaction Mixture: The serum is incubated with a fluorescently labeled phospholipid substrate in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a specific period.
-
Measurement: The activity of PLA2 is determined by measuring the increase in fluorescence resulting from the hydrolysis of the substrate.
-
Data Analysis: The rate of increase in fluorescence is used to calculate the enzyme activity, typically expressed as nmol of product formed per minute per mL of serum.
Thromboxane B2 (TxB2) Measurement (ELISA)
-
Sample Collection: Blood samples are treated with an anticoagulant and centrifuged to obtain plasma.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) kit specific for TxB2 is used. The plasma samples are added to wells of a microplate pre-coated with an anti-TxB2 antibody.
-
Incubation and Washing: The plate is incubated, and then washed to remove unbound substances.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a substrate solution are added to the wells, leading to a colorimetric reaction.
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength.
-
Quantification: The concentration of TxB2 in the samples is determined by comparing their absorbance to a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a relevant signaling pathway and a general experimental workflow for assessing biological activity.
Conclusion
While direct comparative studies on the biological activities of this compound and its esters are currently lacking, this guide provides a framework for understanding their potential activities based on available data for related compounds. The known involvement of its isomer, 9-oxononanoic acid, in inflammatory and metabolic pathways suggests that this compound may also possess important biological functions. Furthermore, the general antimicrobial and anti-inflammatory properties of fatty acid esters indicate that esterification of this compound could be a viable strategy for developing novel therapeutic agents. Further research is warranted to elucidate the specific biological activities of this compound and its esters and to directly compare their efficacy.
References
- 1. Buy this compound | 6064-52-4 [smolecule.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Novel esters and amides of nonsteroidal antiinflammatory carboxylic acids as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Function of Ozonated Ethyl Ester of Unsaturated Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to 4-Oxononanoic Acid Quantification
For researchers, scientists, and drug development professionals investigating lipid peroxidation and oxidative stress, the accurate quantification of biomarkers is paramount. 4-Oxononanoic acid (4-ONA), a stable end-product of lipid peroxidation, is emerging as a key indicator of oxidative damage. However, the analytical landscape for this small molecule can be challenging to navigate. This guide provides a comprehensive comparison of immunoassay and mass spectrometry-based methods for the quantification of 4-ONA, offering insights into their respective strengths and limitations to aid in selecting the most appropriate analytical strategy.
Currently, there are no commercially available ELISA kits specifically designed for this compound. This guide, therefore, presents a comparison between a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) for 4-ONA, based on the established principles of small-molecule immunoassays, and a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which stands as the gold standard for the quantification of small molecules in complex biological matrices.
Performance Comparison: Immunoassay vs. LC-MS/MS
The choice of analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Below is a summary of the expected performance characteristics of a hypothetical 4-ONA competitive ELISA compared to a validated LC-MS/MS method.
| Parameter | Hypothetical 4-ONA Competitive ELISA | Validated 4-ONA LC-MS/MS Method |
| Principle | Antigen-antibody binding | Mass-to-charge ratio |
| Limit of Quantification (LOQ) | ~1-10 ng/mL | ~0.1-1 ng/mL[1][2] |
| Linear Dynamic Range | 1-2 orders of magnitude | 3-4 orders of magnitude[3] |
| Specificity | Moderate to High (potential for cross-reactivity) | Very High |
| Throughput | High (96-well plate format) | Moderate to High (with automation) |
| Cost per Sample | Low to Moderate | High |
| Instrumentation | Plate reader | LC-MS/MS system |
| Sample Preparation | Minimal (dilution) | More extensive (extraction, derivatization may be needed) |
| Matrix Effects | Can be significant | Can be minimized with isotopic internal standards |
The Cross-Reactivity Challenge in Immunoassays
A significant concern for any immunoassay targeting a small molecule like 4-ONA is the potential for cross-reactivity. Due to the nature of antibody-antigen recognition, structurally similar molecules present in the biological matrix can also bind to the antibody, leading to inaccurate quantification. For a hypothetical 4-ONA immunoassay, several endogenous molecules could pose a cross-reactivity risk.
Potential Cross-Reactants for a 4-ONA Immunoassay:
| Compound | Structural Similarity to 4-ONA | Potential for Interference |
| Nonanoic acid | Same carbon backbone, lacks the keto group | High |
| 5-Oxononanoic acid | Isomer, same chemical formula | Very High[4] |
| 6-Oxononanoic acid | Isomer, same chemical formula | Very High[4] |
| Azelaic acid | Dicarboxylic acid with the same number of carbons | Moderate |
| Other short-chain fatty acids | General structural similarities | Low to Moderate |
It is crucial that any developed immunoassay for 4-ONA be rigorously validated for specificity by testing against a panel of such structurally related compounds.[5][6]
Experimental Protocols
Hypothetical Competitive ELISA for 4-ONA
This protocol is based on standard competitive ELISA principles for small molecules (haptens).[7][8]
Materials:
-
Microtiter plate pre-coated with a 4-ONA-protein conjugate
-
4-ONA standard solutions
-
Rabbit anti-4-ONA antibody
-
HRP-conjugated goat anti-rabbit IgG
-
TMB substrate solution
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Standard and Sample Preparation: Prepare a serial dilution of the 4-ONA standard in assay buffer. Dilute biological samples as required in assay buffer.
-
Competitive Binding: Add 50 µL of standard or sample and 50 µL of the anti-4-ONA antibody to each well of the pre-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of 4-ONA in the sample.
Validated LC-MS/MS Method for 4-ONA Quantification
This protocol is adapted from established methods for the analysis of short-chain fatty acids in biological fluids.[9][10][11]
Materials:
-
LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole MS with an Agilent 1290 HPLC)[9]
-
C18 reversed-phase column
-
This compound standard
-
Isotopically labeled internal standard (e.g., ¹³C₉-4-Oxononanoic acid)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation reagent (e.g., cold acetonitrile)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 10 µL of the isotopically labeled internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-ONA: Precursor ion (m/z 171.1) -> Product ion (e.g., m/z 111.1 - loss of acetic acid)
-
¹³C₉-4-ONA: Precursor ion (m/z 180.1) -> Product ion (e.g., m/z 117.1)
-
-
-
Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of 4-ONA in the samples from the standard curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both the hypothetical competitive ELISA and the validated LC-MS/MS method.
Caption: Workflow for a hypothetical 4-ONA competitive ELISA.
Caption: Workflow for a validated 4-ONA LC-MS/MS method.
Conclusion: Selecting the Right Tool for the Job
While a specific immunoassay for this compound is not yet commercially available, the comparison with a validated LC-MS/MS method provides a clear framework for researchers to understand the trade-offs involved in its quantification.
A hypothetical 4-ONA immunoassay would offer a high-throughput, cost-effective solution suitable for screening large numbers of samples. However, the development and validation of such an assay would need to rigorously address the significant challenge of cross-reactivity with structurally similar molecules to ensure data accuracy.
The LC-MS/MS method , on the other hand, provides superior specificity and sensitivity, making it the definitive method for accurate and reliable quantification of 4-ONA, especially in complex biological matrices. Although the initial investment in instrumentation and the cost per sample are higher, the quality and reliability of the data are unparalleled.
For researchers in drug development and clinical studies where precision and accuracy are non-negotiable, LC-MS/MS remains the recommended method for the quantification of this compound. As the field of oxidative stress research advances, the development of a highly specific and validated immunoassay for 4-ONA would be a valuable addition to the analytical toolbox, particularly for large-scale epidemiological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Page loading... [wap.guidechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Influence of the hapten design on the development of a competitive ELISA for the determination of the antifouling agent Irgarol 1051 at trace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Navigating the Analytical Landscape of 4-Oxononanoic Acid: A Guide to Standard Accuracy and Precision
While some suppliers offer 4-Oxononanoic acid with a stated purity of 95-99%, a prominent supplier, Sigma-Aldrich, provides the compound on an "as-is" basis without accompanying analytical data, intended for early-stage research. This underscores the critical need for researchers to independently verify the purity and concentration of their standards.
In-House Validation: A Necessary Protocol
The absence of a certified reference material necessitates a robust in-house validation protocol to establish the accuracy and precision of any procured this compound standard. The following workflow outlines the essential steps for this process.
In-house validation workflow for this compound.
Key Experiments for Standard Qualification
To achieve a fully characterized in-house standard, a series of experiments must be performed. Below are detailed protocols for the essential analytical techniques.
Table 1: Quantitative Data Summary (Hypothetical Data for a Validated In-House Standard)
| Parameter | HPLC-UV Method | GC-MS Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.5 µg/mL |
| Purity (by area %) | ≥ 98.5% | ≥ 99.0% |
Experimental Protocols
1. Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire mass spectra in both positive and negative ion modes.
-
Expected Result: In negative ion mode, a prominent peak at m/z 171.10 [M-H]⁻ should be observed, corresponding to the deprotonated molecule.
-
2. Purity Determination by High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Objective: To assess the purity of the this compound standard by separating it from any potential impurities.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the this compound standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Analysis: Inject the samples and record the chromatograms. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
3. Purity and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To provide an orthogonal method for purity assessment and to identify and quantify any volatile or semi-volatile impurities. A validated GC-MS method can also be used for accurate quantification.
-
Methodology:
-
Derivatization: As carboxylic acids can have poor chromatographic behavior, derivatization is often necessary. A common method is to convert the carboxylic acid to its methyl ester using diazomethane or BF₃/methanol.
-
Chromatographic Conditions:
-
Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C).
-
Injection: Splitless injection of 1 µL.
-
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for quantification.
-
Analysis: Purity is determined by the area percentage of the derivatized this compound peak. Quantification is performed using a calibration curve prepared from a reference standard (if available) or by using an internal standard. A study on the quantification of this compound in grape musts utilized gas chromatography coupled to negative chemical ionization mass spectrometry (GC-NCI-MS) after extraction, which can serve as a reference for method development[1].
-
Biological Significance: A Precursor in Biotransformation
This compound is a known precursor in the biotransformation of gamma-nonalactone, a significant flavor and aroma compound found in various fruits and fermented beverages[2][3]. This pathway is of particular interest in the food and beverage industry.
Biotransformation of this compound to γ-Nonalactone.
Conclusion
While the lack of commercially available certified reference materials for this compound presents a challenge, it also highlights the importance of rigorous in-house validation. By implementing the experimental protocols and validation workflow outlined in this guide, researchers can confidently establish the accuracy and precision of their this compound standards, ensuring the integrity and reproducibility of their scientific findings. The provided methodologies for HPLC-UV and GC-MS analysis of similar organic acids serve as a solid foundation for developing and validating a fit-for-purpose analytical method for this compound.
References
A Comparative Analysis of the Flavor Profiles of 4-Oxononanoic Acid and γ-Nonalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor profiles of 4-Oxononanoic acid and γ-nonalactone, offering supporting data and experimental methodologies for sensory analysis. This information is intended to assist researchers in understanding the sensory attributes of these compounds for applications in food science, pharmacology, and other related fields.
Introduction
This compound and γ-nonalactone are structurally related C9 compounds that play significant roles in the flavor and aroma of various food products. While γ-nonalactone is a well-characterized flavor compound with a distinct profile, this compound is primarily known as its chemical precursor. Understanding the individual sensory contributions of each compound is crucial for manipulating and optimizing flavor in various applications.
Flavor Profile Comparison
The flavor profiles of this compound and γ-nonalactone differ significantly, primarily due to the lactonization of the former to create the latter.
γ-Nonalactone , often referred to as "coconut aldehyde," possesses a powerful and pleasant aroma.[1][2] Its flavor profile is characterized by the following descriptors:
-
Secondary Notes: Fruity (peach, apricot), waxy, and slightly fatty.[1]
This compound's flavor profile is not as extensively documented in scientific literature. However, based on the sensory characteristics of structurally similar short-chain oxo-fatty acids and keto acids, its flavor can be inferred as:
-
Primary Notes: Likely possessing a weak, fatty, and slightly sour or acidic taste.
-
Secondary Notes: Potentially exhibiting subtle waxy or cheesy notes.
It is important to note that this compound readily converts to the more aromatic γ-nonalactone, especially under acidic conditions or with heat, which can complicate sensory analysis.
Quantitative Sensory Data
The following table summarizes key quantitative data related to the sensory perception of these two compounds.
| Compound | Odor Threshold | Typical Concentration in Food | Key Flavor Descriptors |
| γ-Nonalactone | 7 ppb (in water) | Variable, found in fruits, dairy, and alcoholic beverages | Coconut, creamy, sweet, fruity |
| This compound | Not established | Traces to 60 µg/L (in grape must) | Fatty, sour, waxy (inferred) |
Experimental Protocols
To objectively compare the flavor profiles of this compound and γ-nonalactone, a Quantitative Descriptive Analysis (QDA) is recommended. This methodology provides a systematic approach to characterizing and quantifying the sensory attributes of a substance.
Objective
To identify and quantify the sensory characteristics of this compound and γ-nonalactone.
Materials
-
Pure samples of this compound and γ-nonalactone.
-
Deodorized, neutral base for dilution (e.g., mineral oil for aroma, deionized water with a neutral pH for taste).
-
A panel of 8-12 trained sensory assessors.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Glassware for sample presentation.
-
Data collection software.
Methodology
-
Panelist Training:
-
Familiarize panelists with the basic tastes (sweet, sour, salty, bitter, umami).
-
Introduce panelists to a range of aroma and flavor standards relevant to the expected profiles (e.g., coconut, creamy, fatty, sour).
-
Develop a consensus vocabulary to describe the sensory attributes of the two compounds.
-
-
Sample Preparation:
-
Prepare a series of dilutions for each compound in the neutral base to determine detection and recognition thresholds.
-
For the QDA, prepare samples of each compound at a concentration that is clearly perceivable but not overwhelming.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized and blind manner.
-
Panelists will individually rate the intensity of each identified sensory attribute on a continuous line scale (e.g., from 0 = not perceptible to 100 = very strong).
-
Panelists should rinse their palates with deionized water between samples.
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the two compounds for each attribute.
-
Generate a sensory profile for each compound, often visualized as a spider plot or radar plot.
-
Signaling Pathways
The perception of taste and odor is initiated by the interaction of chemical compounds with specific receptors on taste receptor cells and olfactory sensory neurons. These interactions trigger intracellular signaling cascades that ultimately lead to a neural signal being sent to the brain.
Olfactory Signaling Pathway for γ-Nonalactone
The aroma of γ-nonalactone is detected by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs). The binding of γ-nonalactone to a specific OR initiates the following signaling cascade:
Caption: Olfactory signaling pathway for γ-nonalactone.
Gustatory Signaling Pathway for this compound
The potential sour and fatty taste of this compound would be detected by taste receptor cells on the tongue. The sour taste is primarily mediated by the influx of protons (H⁺) through ion channels, while fatty acid taste perception is thought to involve specific GPCRs.
Caption: Postulated gustatory signaling for this compound.
Conclusion
This compound and γ-nonalactone present distinct flavor profiles. γ-Nonalactone is a potent aroma compound with desirable coconut and creamy notes. In contrast, this compound is likely to contribute a milder, fatty, and slightly sour taste and is primarily significant as the precursor to the more impactful γ-nonalactone. The methodologies outlined in this guide provide a framework for the detailed sensory characterization of these and other flavor compounds, which is essential for their effective application in research and product development.
References
Method Validation of 4-Oxononanoic Acid Analysis for Regulatory Submission: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 4-Oxononanoic acid (4-ONA) in biological matrices, with a focus on method validation for regulatory submission. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods to ensure data quality, reliability, and regulatory compliance.
Comparison of Analytical Methods for this compound (4-ONA) Analysis
The selection of an appropriate analytical method for 4-ONA quantification is critical for obtaining accurate and reliable data for pharmacokinetic, toxicokinetic, and biomarker studies. The two most common and powerful techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of LC-MS/MS and GC-MS Methods for 4-ONA Analysis
| Feature | LC-MS/MS (Method A) | GC-MS (Method B) |
| Principle | Separation by liquid chromatography, ionization, and mass analysis. | Separation by gas chromatography, ionization, and mass analysis. |
| Sample Derivatization | Generally not required. | Often required to increase volatility and thermal stability. |
| Sensitivity | High (typically low ng/mL to pg/mL). | High (typically ng/mL to pg/mL). |
| Specificity | Very high due to MS/MS fragmentation. | High, but may have interferences from co-eluting compounds. |
| Throughput | High, with typical run times of a few minutes. | Moderate, with longer run times due to temperature programming. |
| Matrix Effects | Can be significant (ion suppression/enhancement). | Generally less susceptible to matrix effects. |
| Instrumentation Cost | High. | Moderate to High. |
| Ease of Use | Moderately complex. | Requires expertise in derivatization and GC operation. |
Quantitative Performance Data Comparison
The following table summarizes typical validation parameters for two representative methods for 4-ONA analysis. These values are based on literature for similar analytes and represent what can be expected from a well-validated method.
Table 2: Method Validation Performance Data
| Validation Parameter | LC-MS/MS (Method A) | GC-MS with Derivatization (Method B) | Regulatory Acceptance Criteria (FDA/EMA)[1][2][3][4] |
| Linearity (r²) | > 0.995 | > 0.99 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL | Defined by the standard curve |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ± 10% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference observed. | No significant interference observed. | No interfering peaks at the retention time of the analyte. |
| Matrix Effect (% CV) | < 15% | Not typically assessed in the same manner. | Internal standard normalized matrix factor should have a CV ≤ 15%. |
| Recovery (%) | > 85% | > 80% | Consistent, precise, and reproducible. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable | Stable | Analyte concentration within ± 15% of nominal concentration. |
Experimental Protocols
Method A: LC-MS/MS Analysis of 4-ONA in Human Plasma
This protocol describes a typical liquid chromatography-tandem mass spectrometry method for the quantification of 4-ONA in human plasma.
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., 4-ONA-d5).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 4-ONA from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
4-ONA: Precursor ion > Product ion (e.g., m/z 171.1 > 111.1)
-
4-ONA-d5 (IS): Precursor ion > Product ion (e.g., m/z 176.1 > 116.1)
-
Method B: GC-MS Analysis of 4-ONA in Human Plasma
This protocol outlines a gas chromatography-mass spectrometry method involving derivatization for the analysis of 4-ONA.
1. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of internal standard working solution (e.g., a structurally similar odd-chain oxo-fatty acid).
-
Acidify the sample with 50 µL of 1M HCl.
-
Extract the 4-ONA with 1 mL of ethyl acetate by vortexing for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Derivatization: To the dried residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the derivatization reagents and reconstitute the sample in 100 µL of hexane.
-
Transfer to a GC-MS autosampler vial.
2. GC-MS Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature program to separate the derivatized 4-ONA.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.
-
Monitored Ions: Specific ions for the derivatized 4-ONA and internal standard.
Mandatory Visualizations
Caption: Bioanalytical method validation workflow.
Caption: Logical comparison of LC-MS/MS and GC-MS for 4-ONA analysis.
References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 6064-52-4 [smolecule.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Oxononanoic Acid and 9-Oxononanoic Acid: Unraveling Their Distinct Biological Roles
In the landscape of lipidomics and metabolic research, oxo-fatty acids are gaining increasing attention for their diverse biological activities. This guide provides a comprehensive comparison of two isomeric oxo-fatty acids, 4-oxononanoic acid (4-ONA) and 9-oxononanoic acid (9-ONA). While structurally similar, the available scientific literature reveals a significant disparity in our understanding of their physiological and pathological effects, with a substantial body of research focusing on 9-ONA and a notable lack of data on 4-ONA.
Overview of Biological Activities
9-Oxononanoic Acid (9-ONA): A Pro-inflammatory and Prothrombotic Mediator
9-Oxononanoic acid is a well-characterized lipid peroxidation product, primarily formed from the oxidation of linoleic acid.[1] It is recognized as a bioactive molecule that plays a significant role in inflammatory and thrombotic processes. The primary mechanism of action for 9-ONA involves the induction of phospholipase A2 (PLA2) activity.[2] This enzymatic activation leads to the release of arachidonic acid from cell membranes, which is then metabolized to produce potent signaling molecules, most notably thromboxane A2 (TxA2).[2] TxA2 is a powerful vasoconstrictor and a potent promoter of platelet aggregation, linking 9-ONA directly to the pathogenesis of thrombosis and cardiovascular diseases.[2]
Beyond its role in thrombosis, 9-ONA has been shown to modulate hepatic lipid metabolism. Studies have indicated that it can decrease de novo lipogenesis (the synthesis of fatty acids) in the liver.[3] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[3]
This compound (4-ONA): An Enigma in Biological Systems
In stark contrast to 9-ONA, there is a significant dearth of information regarding the biological effects of this compound. Current scientific literature primarily describes its chemical characteristics and its identification in certain natural products, such as tobacco.[4] It is also recognized as a precursor to γ-nonalactone, a flavor compound.[1] However, to date, there are no published experimental studies detailing its specific physiological or pathological roles, its signaling pathways, or its potential interactions with cellular machinery. The biological activity of 4-ONA remains an open area for future research.
Quantitative Data Summary
Due to the lack of available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the key quantitative findings for 9-Oxononanoic acid.
| Biological Effect | Parameter Measured | Value | Experimental System | Reference |
| Platelet Aggregation | Induction of Platelet Aggregation | Dose-dependent | Human Blood | [2] |
| Enzyme Activity | Phospholipase A2 (PLA2) Activity | Significant Increase | Human Blood | [2] |
| Eicosanoid Production | Thromboxane B2 (TxB2) Production | Significant Increase | Human Blood | [2] |
| Hepatic Lipid Metabolism | Acetyl-CoA Carboxylase Activity | Decreased by ~60% | Rat Liver | [3] |
| Hepatic Lipid Metabolism | Carnitine Palmitoyltransferase Activity | Increased by ~35% | Rat Liver | [3] |
Experimental Protocols
Detailed methodologies for the key experiments investigating the biological effects of 9-Oxononanoic acid are outlined below.
Induction of Platelet Aggregation in Human Blood
-
Objective: To determine the effect of 9-ONA on platelet aggregation.
-
Methodology:
-
Freshly drawn human venous blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 150 x g) for 10 minutes at room temperature.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes.
-
Platelet count in PRP is adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.
-
Platelet aggregation is measured using an aggregometer. A baseline is established with PRP.
-
Various concentrations of 9-ONA (dissolved in a suitable solvent like ethanol or DMSO, with appropriate vehicle controls) are added to the PRP.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.[2]
-
Measurement of Phospholipase A2 (PLA2) Activity
-
Objective: To assess the impact of 9-ONA on the activity of PLA2.
-
Methodology:
-
Human blood samples are incubated with and without 9-ONA at 37°C for a specified period.
-
The reaction is stopped, and lipids are extracted using a method like the Bligh and Dyer procedure.
-
The amount of arachidonic acid released is quantified. This can be done using various techniques, including:
-
Radiolabeling: Pre-labeling cellular phospholipids with [³H]arachidonic acid and measuring the release of radioactivity into the supernatant.
-
Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the direct quantification of arachidonic acid.
-
-
PLA2 activity is expressed as the amount of arachidonic acid released per unit of protein per unit of time.[2]
-
Quantification of Thromboxane B2 (TxB2) Production
-
Objective: To measure the production of TxA2 (as its stable metabolite TxB2) in response to 9-ONA.
-
Methodology:
-
Human blood or PRP is treated with 9-ONA as described in the platelet aggregation protocol.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is terminated by adding a cyclooxygenase inhibitor (e.g., indomethacin) and placing the samples on ice.
-
Plasma is separated by centrifugation.
-
The concentration of TxB2 in the plasma is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[2]
-
Assessment of Hepatic Lipogenesis
-
Objective: To investigate the effect of 9-ONA on fatty acid synthesis in the liver.
-
Methodology:
-
Animal models (e.g., rats) are orally administered with 9-ONA or a vehicle control.
-
After a specific time period, the animals are euthanized, and their livers are excised.
-
Liver microsomes and cytosolic fractions are prepared by differential centrifugation.
-
The activity of key lipogenic enzymes is measured:
-
Acetyl-CoA Carboxylase (ACC): Activity is determined by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
-
Fatty Acid Synthase (FAS): Activity is measured by monitoring the oxidation of NADPH spectrophotometrically.
-
-
The overall rate of fatty acid synthesis can also be assessed by measuring the incorporation of a labeled precursor, such as [¹⁴C]acetate, into total hepatic lipids.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known signaling pathway of 9-oxononanoic acid and a general workflow for its analysis.
Caption: Signaling cascade initiated by 9-Oxononanoic Acid.
Caption: General workflow for studying 9-ONA's biological effects.
Conclusion
The current body of scientific evidence paints a clear picture of 9-oxononanoic acid as a significant bioactive lipid mediator involved in key pathological processes such as thrombosis and altered lipid metabolism. The detailed experimental protocols and established signaling pathways provide a solid foundation for further research in this area. Conversely, this compound remains a largely unexplored molecule in a biological context. The striking lack of data on its physiological effects presents a compelling opportunity for future investigations. Researchers in drug development and metabolic diseases are encouraged to explore the potential activities of 4-ONA to determine if it shares any of the pro-inflammatory properties of its isomer or if it possesses a unique and potentially beneficial bioactivity profile. Further studies are critical to bridge this knowledge gap and to fully understand the roles of this class of oxo-fatty acids in health and disease.
References
4-Oxononanoic Acid: A Novel Marker for Food Quality and Authenticity
A Comparative Guide for Researchers and Food Industry Professionals
The demand for high-quality, authentic food products necessitates the development of reliable analytical markers. 4-Oxononanoic acid (4-ONA), a product of lipid oxidation, is emerging as a promising indicator of food quality, particularly in heat-treated and stored products. This guide provides a comprehensive comparison of 4-ONA with established markers of food quality and explores its potential in verifying food authenticity.
This compound vs. Traditional Quality Markers
The quality of many food products, especially those rich in unsaturated fats, is often compromised by lipid oxidation. This process generates a variety of primary and secondary oxidation products that are traditionally used as quality indicators. Here, we compare 4-ONA with these conventional markers.
Table 1: Comparison of this compound with Alternative Food Quality Markers
| Marker | Type of Marker | Principle of Measurement | Advantages | Disadvantages |
| This compound (4-ONA) | Secondary Lipid Oxidation Product | Chromatographic (GC-MS) | High specificity; Stable molecule; Potential marker for thermal processing and flavor precursor. | Requires sophisticated instrumentation; Limited comparative data available. |
| Peroxide Value (PV) | Primary Lipid Oxidation Product | Titrimetric or Spectrophotometric | Simple, rapid, and inexpensive; Indicates the initial stages of oxidation.[1][2][3] | Measures unstable intermediate products; Value can decrease in later stages of oxidation.[1] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Secondary Lipid Oxidation Product | Spectrophotometric | Widely used and well-established; Indicates later stages of oxidation.[4] | Lacks specificity (reacts with other aldehydes); Can be influenced by other food components.[4] |
| Hexanal | Volatile Secondary Lipid Oxidation Product | Gas Chromatography (GC) | Good indicator of off-flavors; Correlates well with sensory analysis.[5] | Volatile nature can lead to losses during sample preparation; Requires specialized equipment. |
Quantitative Comparison of Food Quality Markers
Direct quantitative comparisons of 4-ONA with other markers across a range of foods are still emerging in the scientific literature. However, by compiling data from various studies, we can establish typical concentration ranges for these markers in different food matrices under specific conditions.
Table 2: Indicative Levels of Quality Markers in Selected Food Products
| Food Product | Condition | This compound (µg/L or µg/kg) | Peroxide Value (meq O2/kg) | TBARS (mg MDA/kg) | Hexanal (µg/kg) |
| Grape Must (Merlot, Cabernet Sauvignon) | Fresh | Traces to 60[6] | - | - | - |
| Vegetable Oils (e.g., Canola) | Heated (180°C) | Data not available | Increases with heating time | Increases with heating time | Increases significantly with heating[5] |
| Stored Dairy Products (e.g., Cheese) | Refrigerated Storage (4 months) | Data not available | 0.67 to 1.78 (in goat cheese)[2][7] | Increases with storage[8] | - |
| Processed Meat (e.g., Beef) | Refrigerated Storage (7 days) | Data not available | Increases with storage[9] | 0.02 to 2.55 (in aged beef)[10] | - |
Note: The table presents data from different studies and is intended for illustrative purposes. Direct comparisons should be made with caution.
Experimental Protocols
Accurate quantification of food quality markers is essential for reliable assessment. Below are detailed methodologies for the analysis of 4-ONA and key alternative markers.
Protocol for this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods for the analysis of fatty acids and oxo-fatty acids in food matrices.
-
Lipid Extraction:
-
Homogenize 1-5 g of the food sample.
-
Extract lipids using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the lipid extract, add a solution of methanolic potassium hydroxide (2 M).
-
Incubate at 50°C for 10 minutes to facilitate transesterification.
-
Neutralize the reaction with the addition of sodium hydrogen sulfate monohydrate.
-
For oxo-fatty acids, a subsequent silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve volatility and chromatographic performance.
-
-
GC-MS Analysis:
-
Column: Use a polar capillary column (e.g., BPX-70 or similar).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
Mass Spectrometry: Operate in electron impact (EI) mode and scan a mass range of m/z 50-500.
-
Quantification: Use a stable isotope-labeled internal standard of 4-ONA for accurate quantification.
-
Protocol for Peroxide Value (PV) Determination
This is a standard titrimetric method.
-
Sample Preparation:
-
Dissolve a known weight of the extracted fat or oil in a mixture of acetic acid and chloroform (3:2 v/v).[2]
-
-
Reaction:
-
Add a saturated solution of potassium iodide (KI). The peroxides in the sample will oxidize iodide to iodine.[2]
-
-
Titration:
-
Calculation:
-
The peroxide value is calculated based on the volume of sodium thiosulfate used and is expressed in milliequivalents of active oxygen per kilogram of fat (meq O2/kg).[11]
-
Protocol for Thiobarbituric Acid Reactive Substances (TBARS) Assay
This is a widely used spectrophotometric method.
-
Sample Preparation:
-
Homogenize a known weight of the food sample in an aqueous solution.
-
-
Reaction:
-
Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Heat the mixture in a boiling water bath for a defined period (e.g., 30-60 minutes). Malondialdehyde (MDA) and other TBARS will react with TBA to form a pink-colored adduct.[4]
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[4]
-
-
Calculation:
-
Quantify the TBARS concentration using a standard curve prepared with MDA or 1,1,3,3-tetraethoxypropane. The results are typically expressed as mg of MDA equivalents per kg of sample.[4]
-
Visualizing the Pathways and Workflows
Formation of this compound from Linoleic Acid
This compound is a secondary product of the oxidation of linoleic acid, a common polyunsaturated fatty acid in many foods. The pathway involves the formation of hydroperoxides, which then undergo cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Correlation between Acid Degree Value and Peroxide Value in Lipolysis of Control and Iron Fortified Caprine Milk Cheeses during 4 Months Storage [scirp.org]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Quality of Dairy Powders: Influencing Factors and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of heating time and metal ions on the amount of free fatty acids and formation rates of selected carbonyl compounds during the thermal oxidation of canola oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic Potential of Bordeaux Grape Cultivars: Identification and Assays on this compound, a γ-Nonalactone Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of quality of milk on physico-chemical characteristics of buffalo milk concentrate (khoa) during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veterinaryworld.org [veterinaryworld.org]
- 10. researchgate.net [researchgate.net]
- 11. Two distinct pathways of formation of 4-hydroxynonenal. Mechanisms of nonenzymatic transformation of the 9- and 13-hydroperoxides of linoleic acid to 4-hydroxyalkenals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Oxononanoic Acid: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 4-Oxononanoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and environmental protection.
Understanding the Hazards
This compound is classified with the following hazards:
-
Acute toxicity - Oral, Category 4 (H302): Harmful if swallowed.[1][2]
-
Serious eye irritation, Category 2 (H319): Causes serious eye irritation.[1][2]
It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its potential risks before beginning any procedure.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol [2] |
| CAS Number | 6064-52-4[1][3] |
| Appearance | Liquid at standard temperature and pressure[4] |
| Density | 1.0 ± 0.1 g/cm³[4] |
| Boiling Point | 298.2 ± 13.0 °C at 760 mmHg[4] |
| Flash Point | 148.4 ± 16.3 °C[4] |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following PPE is worn, as recommended by precautionary statement P280:[1][5]
-
Protective Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[1]
-
Protective Clothing: A laboratory coat.[1]
-
Face Protection: A face shield may be necessary if there is a splash risk.
Safe Handling Practices:
-
Do not eat, drink, or smoke when using this product (P270).[1]
-
Avoid contact with skin and eyes.[5]
-
Work in a well-ventilated area to avoid inhalation of vapors.[5]
Spill Management
In the event of a spill:
-
Ensure adequate ventilation.
-
Use personal protective equipment.[5]
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6]
-
Collect the absorbed material into a suitable, sealed container for disposal.[6]
-
A dilute solution of sodium carbonate (soda ash) can be used to neutralize the spill area.[6]
Step-by-Step Disposal Protocol
The primary disposal instruction for this compound is P501: Dispose of contents/container to an approved waste disposal plant .[5] Never dispose of the pure chemical directly down the drain. For small quantities, an in-lab neutralization procedure may be permissible if local regulations allow.
Experimental Protocol: Neutralization of Small Quantities
This protocol is for neutralizing small amounts of this compound before disposal. Always consult your institution's safety officer and local regulations first.
Materials:
-
This compound waste
-
Large beaker or container (polyethylene recommended)[7]
-
Ice water bath
-
Stir bar and stir plate
-
5-10% solution of a weak base (e.g., sodium bicarbonate or sodium carbonate/soda ash)[8]
-
pH indicator strips or a pH meter
Procedure:
-
Dilution: In a well-ventilated fume hood, place the container with the this compound in an ice-water bath. Slowly dilute the acid by adding it to a large volume of cold water, aiming for a concentration of approximately 5%.[8] Always add acid to water, never the other way around.
-
Neutralization: While stirring the diluted acid solution, slowly add the 5-10% basic solution (e.g., sodium carbonate).[8] This is an exothermic reaction, so add the base portion-wise to control the temperature.
-
pH Monitoring: Periodically check the pH of the solution using pH strips or a meter.[7] Continue adding the base until the pH is stable within a neutral range of 5.0 to 10.0.[7][8]
-
Final Disposal: Once neutralized, the solution can typically be poured down the drain with a large amount of running water, provided it contains no heavy metals or other prohibited substances.[7][8]
-
Container Disposal: Rinse the empty container thoroughly with water. Dispose of the container as regular laboratory waste or according to institutional guidelines.
First Aid Measures
-
If Swallowed (P301+P312): Call a POISON CENTER or doctor if you feel unwell.[1] Rinse mouth (P330).[1]
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Eye Irritation Persists (P337+P313): Get medical advice/attention.[1]
-
If on Skin (P302+P352): Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention (P332+P313).[5]
Mandatory Visualizations
Caption: Disposal decision workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:6064-52-4 | Chemsrc [chemsrc.com]
- 4. Buy this compound | 6064-52-4 [smolecule.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. nj.gov [nj.gov]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-Oxononanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Oxononanoic acid (CAS No. 6064-52-4) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity - Oral, Category 4 (H302): Harmful if swallowed.[1][2]
-
Serious eye irritation, Category 2 (H319): Causes serious eye irritation.[1][2]
Signal Word: Warning
Primary Hazards: Irritant.[1]
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol [1] |
| CAS Number | 6064-52-4[1][2][3] |
| Boiling Point | 298.2 ± 13.0 °C at 760 mmHg[4] |
| Flash Point | 148.4 ± 16.3 °C[4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Equipment |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, neoprene, or butyl rubber).[8] |
| Body Protection | A chemical-resistant laboratory coat or apron. For larger quantities or where splashing is likely, chemical-resistant overalls should be worn.[5][7] |
| Footwear | Closed-toe, chemical-resistant boots. Pants should be worn over the boots.[5][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[9] If significant vapor or aerosol generation is anticipated, a full-face respirator with acid gas cartridges is recommended.[5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receipt to disposal.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[9] Keep the container tightly closed.
-
Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Handling:
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][9]
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[10]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2][9]
-
Spill: In case of a spill, contain the material with an inert absorbent (e.g., sand, vermiculite).[8] Collect the absorbed material into a suitable container for disposal.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]
Waste Collection and Disposal Workflow:
Disposal Protocol:
-
Collection: Collect all waste materials (including contaminated PPE and spill cleanup materials) in a designated, clearly labeled, and sealed container.
-
Neutralization (if permissible by local regulations): For small quantities, neutralization with a weak base such as sodium bicarbonate or soda ash may be an option before disposal.[8] This should only be performed by trained personnel.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[9][10] Do not dispose of it down the drain or in general waste.
-
Container Decontamination: Decontaminate empty containers with a 5% aqueous sodium hydroxide or soda ash solution, followed by rinsing with water, before disposal or recycling.[8]
References
- 1. This compound | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CAS#:6064-52-4 | Chemsrc [chemsrc.com]
- 4. Buy this compound | 6064-52-4 [smolecule.com]
- 5. publicportal.fmi.com [publicportal.fmi.com]
- 6. leelinework.com [leelinework.com]
- 7. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
